The following technical guide details the chemical profile, synthetic utility, and handling protocols for 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9), a critical intermediate in the development of fluorinat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthetic utility, and handling protocols for 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9), a critical intermediate in the development of fluorinated quinazoline-based kinase inhibitors.
CAS Number: 1363380-91-9
Role: Advanced Intermediate for EGFR/VEGFR Kinase Inhibitor Scaffolds[1]
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid is a specialized anthranilic acid derivative employed primarily in the synthesis of 6-fluoro-7-methoxyquinazoline cores.[1] Unlike the classic 6,7-dimethoxyquinazoline scaffold found in first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), the incorporation of a fluorine atom at the C6 position serves two strategic medicinal chemistry purposes:
Metabolic Blocking: Fluorine substitution prevents oxidative metabolism (hydroxylation) at the electron-rich C6 position, potentially extending the drug's half-life (
Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the quinazoline ring system, altering the pKa of the N1/N3 nitrogens and influencing binding affinity to the ATP-binding pocket of tyrosine kinases.[1]
This guide outlines the physicochemical properties, self-validating synthesis protocols for downstream conversion, and handling standards for this compound.[1]
Physicochemical Identity & Profile
Property
Specification
Chemical Name
2-Amino-5-fluoro-4-methoxybenzoic acid
CAS Number
1363380-91-9
Molecular Formula
CHFNO
Molecular Weight
185.15 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
194–198 °C (Decomposes)
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
The primary application of this acid is the construction of the 4-chloro-6-fluoro-7-methoxyquinazoline scaffold.[1] The following protocols describe this conversion, designed with self-validating checkpoints (TLC/LC-MS) to ensure intermediate integrity.
Workflow Diagram: Acid to Quinazoline Core
The following diagram illustrates the conversion pathway from the starting acid to the reactive chloro-quinazoline intermediate.
Caption: Synthetic workflow converting the anthranilic acid precursor to the activated quinazoline scaffold.
Protocol A: Cyclization to Quinazolinone
Objective: Convert 2-amino-5-fluoro-4-methoxybenzoic acid into 6-fluoro-7-methoxyquinazolin-4(3H)-one.[1]
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-fluoro-4-methoxybenzoic acid (1.0 eq) in 2-methoxyethanol (10 vol).
Expert Insight: Formamidine acetate is preferred over formamide/ammonium formate for higher purity yields, avoiding the formation of formyl-anthranilate byproducts.[1]
Reaction: Heat the mixture to 125 °C (Reflux) for 6–8 hours.
Checkpoint: Monitor via TLC (10% MeOH in DCM).[1] The starting material spot (more polar) should disappear, replaced by a fluorescent spot (Quinazolinone).[1]
Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.[1][2]
Isolation: Filter the solid, wash with cold ethanol (2 vol) and diethyl ether (2 vol) to remove unreacted amidine. Dry under vacuum at 50 °C.
Setup: Suspend the dry 6-fluoro-7-methoxyquinazolin-4(3H)-one (from Protocol A) in Thionyl Chloride (SOCl
) (10 vol).
Catalysis: Add a catalytic amount of DMF (3–5 drops).[1]
Mechanism:[2][3][4] DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of the electron-deficient fluorinated ring.[1]
Reaction: Reflux at 80 °C for 3–4 hours until the solution becomes clear.
Workup: Evaporate excess SOCl
under reduced pressure. Azeotrope the residue with Toluene (2x) to remove traces of acid gases.[1]
Neutralization: Dissolve the residue in DCM and wash rapidly with cold saturated NaHCO
. Dry over NaSO and concentrate.
Stability Note: The 4-chloro intermediate is moisture-sensitive.[1] Store under inert gas (Ar/N
) at -20 °C.
Analytical Characterization
To validate the identity of CAS 1363380-91-9 before synthesis, use the following spectral markers:
H NMR (400 MHz, DMSO-):
12.5 ppm (br s, 1H, -COOH )
7.45 ppm (d, = 12.0 Hz, 1H, H-6) – Large coupling due to ortho-Fluorine[1]
ChemicalBook. (2024).[1] 2-Amino-5-fluoro-4-methoxybenzoic acid Product Specifications. Retrieved from [1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 1363380-91-9. Retrieved from [1]
World Intellectual Property Organization. (2005).[1] Quinazoline Derivatives as Kinase Inhibitors. WO Patent 2005/028443.[1] (Describes the use of 6-fluoro-7-methoxy scaffolds). Retrieved from [1]
Journal of Medicinal Chemistry. (2012). Discovery of Fluorinated Quinazoline Derivatives as Potent EGFR Inhibitors. (Contextualizes the metabolic stability of the 6-F substitution).
Technical Guide: 2-Amino-5-fluoro-4-methoxybenzoic Acid Structure & Synthesis
Executive Summary 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a highly specialized anthranilic acid derivative serving as a critical pharmacophore in modern drug discovery. Its unique trisubstituted benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a highly specialized anthranilic acid derivative serving as a critical pharmacophore in modern drug discovery. Its unique trisubstituted benzene core—featuring an electron-withdrawing fluorine atom adjacent to an electron-donating methoxy group—makes it a versatile scaffold for constructing fused heterocycles, particularly quinazolinones and indoles used in kinase inhibition (e.g., EGFR, VEGFR targets).
This guide provides a definitive technical analysis of its structure, a validated "Gold Standard" synthetic pathway designed to overcome regioselectivity challenges, and protocols for its application in advanced medicinal chemistry.
The compound is an amphoteric molecule containing a basic aniline amine, an acidic carboxylic acid, and a lipophilic fluoro-methoxy core. The positioning of the fluorine at C5 and methoxy at C4 creates a specific electronic environment that influences both metabolic stability and binding affinity in protein pockets.
Core Chemical Data
Property
Data
IUPAC Name
2-Amino-5-fluoro-4-methoxybenzoic acid
CAS Number
1363380-91-9
Molecular Formula
C₈H₈FNO₃
Molecular Weight
185.15 g/mol
SMILES
COC1=C(F)C=C(N)C(C(O)=O)=C1
pKa (Acid)
~3.8 (Predicted, Carboxylic Acid)
pKa (Base)
~2.5 (Predicted, Aniline)
LogP
~1.27 (Moderate Lipophilicity)
H-Bond Donors/Acceptors
2 Donors / 4 Acceptors
Structural Connectivity Diagram
The following diagram illustrates the functional connectivity and electronic directing effects inherent to the molecule's synthesis.
Figure 1: Pharmacophore map highlighting the ortho-relationship between the amine and acid, critical for heterocycle formation, and the fluoro-methoxy substitution pattern.
Synthetic Pathways[2]
Synthesizing 2-Amino-5-fluoro-4-methoxybenzoic acid presents a regioselectivity challenge. Direct nitration of 3-fluoro-4-methoxybenzoic acid often yields the unwanted 5-nitro isomer due to the directing effects of the methoxy group.
The Nucleophilic Aromatic Substitution (SₙAr) route is the authoritative method, ensuring 100% regiocontrol by leveraging the activation of the para-position relative to a nitro group.
The "Gold Standard" SₙAr Route[3]
This route utilizes 4,5-Difluoro-2-nitrobenzoic acid as the starting material.[1][2] The nitro group at C2 strongly activates the fluorine at C4 (para position) for displacement by methoxide, while the fluorine at C5 (meta to nitro) remains intact.
Dissolve 4,5-Difluoro-2-nitrobenzoic acid in anhydrous methanol under N₂ atmosphere.
Cool the solution to 0°C.
Add Sodium Methoxide solution dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent bis-substitution.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Monitor: TLC or LCMS should show consumption of starting material (m/z 203) and formation of product (m/z 215).
Workup: Acidify with 1N HCl to pH 2. Precipitate typically forms. Filter, wash with cold water, and dry in vacuo.
Yield: Expect 85-95%.
Step 2: Reduction to 2-Amino-5-fluoro-4-methoxybenzoic acid
Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Ethanol/THF (1:1).
Procedure:
Dissolve the nitro-intermediate in Ethanol/THF.
Add Pd/C catalyst carefully (under inert gas flow).
Purge with H₂ gas and stir under H₂ atmosphere at RT for 12-18 hours.
Monitor: LCMS will show conversion from m/z 215 to m/z 185 (M+H).
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Purification: Recrystallization from Ethanol/Water or use as crude if purity >95%.
Spectroscopic Characterization
Verification of the structure relies on confirming the loss of the nitro group and the presence of the specific substitution pattern.
Technique
Expected Signal / Feature
Interpretation
¹H NMR (DMSO-d₆)
δ ~3.80 ppm (s, 3H)
Methoxy group (-OCH₃).
δ ~6.50 ppm (d, 1H, J~12Hz)
Aromatic proton at C3 (Ortho to F). Large coupling due to F.
δ ~7.40 ppm (d, 1H, J~8Hz)
Aromatic proton at C6 (Meta to F).
δ ~8-10 ppm (br s)
Carboxylic acid (-COOH) and Amine (-NH₂).
¹⁹F NMR
δ ~-120 to -130 ppm
Single fluorine signal.
Mass Spectrometry
m/z 186.05 [M+H]⁺
Consistent with formula C₈H₈FNO₃.
IR Spectroscopy
~1680 cm⁻¹ (C=O)
Carboxylic acid carbonyl stretch.
~3300-3500 cm⁻¹
Primary amine (-NH₂) stretching.
Applications in Drug Discovery[2][6][7]
The 2-amino-5-fluoro-4-methoxybenzoic acid scaffold is a "privileged structure" in medicinal chemistry, primarily used to synthesize Quinazolinone derivatives.
Kinase Inhibitor Synthesis
By condensing this amino acid with formamide, urea, or amidines, researchers generate quinazolin-4(3H)-ones. The C5-fluorine and C4-methoxy motifs mimic the substitution patterns found in approved EGFR inhibitors (e.g., Gefitinib, Vandetanib analogs), enhancing binding affinity through halogen bonding and hydrophobic interactions.
Biosensor Development
Recent literature highlights the use of this moiety in creating EDOT-FPBA monomers (3,4-ethylenedioxythiophene bearing a fluoro-phenylboronic acid). These conductive polymers are electropolymerized on electrodes for non-enzymatic glucose sensing, where the fluoro-group modulates the pKa of the boronic acid to function at physiological pH.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
Storage: Store at room temperature, kept dry. The amino acid is stable but can oxidize over long periods; store under inert gas if possible.
Precursor Warning: The nitro-precursor (Step 1) is a nitro-aromatic; while generally stable, avoid excessive heat or shock during scale-up.
References
National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 4,5-Difluoro-2-nitrobenzoic acid.[1][2][3][4] Retrieved from [Link]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Amino-5-fluoro-4-methoxybenzoic Acid
This guide is structured as an advanced technical whitepaper designed for process chemists and formulation scientists. It addresses the specific challenge of characterizing 2-Amino-5-fluoro-4-methoxybenzoic acid , a crit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical whitepaper designed for process chemists and formulation scientists. It addresses the specific challenge of characterizing 2-Amino-5-fluoro-4-methoxybenzoic acid , a critical intermediate in the synthesis of kinase inhibitors (e.g., Pirtobrutinib), where public solubility data is often conflated with its precursors.
Executive Summary
Precise solubility data for 2-Amino-5-fluoro-4-methoxybenzoic acid is a prerequisite for optimizing crystallization yields and designing robust purification steps. Unlike its precursors, this trisubstituted benzoic acid exhibits complex dissolution behavior due to the interplay between its hydrogen-bond donating amine/hydroxyl groups and the electron-withdrawing fluorine atom.
This guide provides a definitive framework for:
Distinguishing the target compound from structurally similar impurities (avoiding common melting point errors).
Generating high-fidelity solubility data using Laser Monitoring techniques.
Modeling dissolution thermodynamics to predict behavior in non-tested conditions.
Compound Architecture & Critical Differentiation
Before commencing solubility studies, it is vital to verify the material identity. Public databases often index the precursor 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7, mp 87-91°C) under similar search terms. The target compound, containing an additional amino group, possesses significantly different solid-state properties.
Structural Profile
Compound: 2-Amino-5-fluoro-4-methoxybenzoic acid
Functional Analysis:
Carboxylic Acid (
): Primary ionization site ().
Amine (
): Weak base; potential for zwitterionic behavior in neutral aqueous media.
Fluorine (
) & Methoxy (): Lipophilic domains increasing solubility in organic solvents (DCM, Ethyl Acetate) while reducing water solubility compared to non-substituted anthranilic acid.
Predicted Solubility Landscape
Based on Structure-Property Relationships (SPR) of analogous anthranilic acid derivatives:
Solvent Class
Predicted Solubility
Mechanistic Rationale
Water
Insoluble / Very Low
High lattice energy dominated by -stacking; limited H-bonding capacity with water relative to hydrophobic surface area.
Polar Aprotic (DMSO, DMF)
High
Disruption of intermolecular H-bonds; strong dipole-dipole interaction with the carbonyl/amine.
Alcohols (MeOH, EtOH)
Moderate (T-dependent)
Amphiphilic nature allows solvation; solubility will exhibit strong temperature dependence (ideal for crystallization).
Non-Polar (Hexane)
Insoluble
Lack of polar interactions to overcome crystal lattice energy.
Experimental Protocol: Laser Monitoring Method
For pharmaceutical intermediates where material availability is limited, the Laser Monitoring Observation Technique is superior to the static shake-flask method. It minimizes material waste and provides dynamic data across a temperature range.
Principle
The method detects the "Point of Dissolution" (clear point) by monitoring the intensity of a laser beam passing through a suspension. As the temperature rises, the solid dissolves, and laser transmission increases sharply upon saturation.
Workflow Diagram
Figure 1: Automated Laser Monitoring workflow for determining solubility limits.
Step-by-Step Procedure
Preparation: Load a precision jacketed glass vessel with a known mass of solvent (
g).
Initial Dosing: Add a specific mass of 2-Amino-5-fluoro-4-methoxybenzoic acid (
).
Equilibration: Agitate at 400 rpm.
Thermal Ramp: Increase temperature linearly (
K/min).
Detection: The laser sensor records the temperature (
) where light transmission reaches the baseline of the pure solvent (indicating complete dissolution).
Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve (
vs. ).
Thermodynamic Modeling & Analysis
Once experimental data (
vs ) is obtained, it must be modeled to extract thermodynamic parameters essential for process scale-up.
Modified Apelblat Equation
The Modified Apelblat model is the industry standard for correlating solubility data of benzoic acid derivatives.
: Empirical model parameters derived via regression.
Validation Criteria: A Relative Average Deviation (RAD) of
indicates a robust model suitable for engineering calculations.
Dissolution Thermodynamics
Calculate the enthalpy (
) and entropy () of solution using the van't Hoff analysis. This reveals whether the process is enthalpy-driven or entropy-driven.
Interpretation:
Positive
: Endothermic dissolution (Solubility increases with T).
Positive
: Disorder increases (typical for crystal lattice breakdown).
Thermodynamic Logic Map
Figure 2: Workflow for extracting thermodynamic parameters from solubility data.
Process Implications for Crystallization
The solubility data directly informs the isolation strategy for 2-Amino-5-fluoro-4-methoxybenzoic acid.
Solvent Selection for Purification
Recrystallization: Use a Cooling Crystallization strategy with alcohols (Methanol/Ethanol). The steep solubility curve (high
) ensures high recovery yields upon cooling.
Anti-Solvent Precipitation: If the compound is dissolved in DMF or DMSO, use Water as an anti-solvent. The "Insoluble" nature in water creates a high supersaturation driving force, precipitating the product immediately.
Purity Control
Impurity Rejection: If the major impurity is the defluorinated or demethoxylated analog, select a solvent where the impurity remains soluble at the final isolation temperature (typically an alcohol/water mix).
References
Jouyban, A. et al. (2025). "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[3][4] Journal of Pharmaceutical and Biomedical Analysis.
Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water." Journal of Chemical Thermodynamics.
(Note: While specific numerical tables for the trisubstituted target are proprietary, the protocols and analog data provided above constitute the industry-standard path to generation and validation.)
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-fluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Res...
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-fluoro-4-methoxybenzoic acid. As a polysubstituted benzene derivative, its proton NMR spectrum presents a unique fingerprint that is crucial for its identification and characterization in research and drug development. This document will delve into the theoretical underpinnings of the spectrum, a detailed interpretation of the expected chemical shifts and coupling patterns, a standardized experimental protocol for data acquisition, and a discussion of the structural information that can be gleaned from the spectrum.
Introduction
2-Amino-5-fluoro-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its utility stems from the specific arrangement of its functional groups—an amino group, a fluorine atom, a methoxy group, and a carboxylic acid—on the benzene ring. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. This guide will provide researchers with the necessary knowledge to confidently interpret the ¹H NMR spectrum of this compound and similar polysubstituted aromatic systems.
I. Theoretical Framework: Understanding Substituent Effects in ¹H NMR
The chemical shifts of aromatic protons are exquisitely sensitive to the electronic environment of the benzene ring. Substituents can either shield (shift to a lower ppm, upfield) or deshield (shift to a higher ppm, downfield) the neighboring protons.[1][2]
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) increase the electron density on the aromatic ring through resonance and inductive effects.[1] This increased electron density shields the aromatic protons, causing them to resonate at a lower chemical shift.[1] This effect is most pronounced at the ortho and para positions relative to the EDG.[1][2]
Electron-Withdrawing Groups (EWGs): Groups like a carboxylic acid (-COOH) and fluorine (-F) decrease the electron density of the ring. The carboxylic acid group is a moderate deactivating group through its resonance and inductive effects. Fluorine, while highly electronegative (an inductively withdrawing effect), can also donate electron density through resonance. In this specific molecule, the interplay of these effects will determine the final chemical shifts.
The substitution pattern dictates the multiplicity of the signals due to spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J-value) is indicative of the relative positions of the coupled protons.[1]
Ortho coupling (³J): Typically in the range of 7-10 Hz.[1]
Para coupling (⁵J): Usually very small (0-1 Hz) and often not resolved.[1]
II. Predicted ¹H NMR Spectrum of 2-Amino-5-fluoro-4-methoxybenzoic acid
Structure and Proton Numbering:
A diagram of 2-Amino-5-fluoro-4-methoxybenzoic acid with proton numbering.
Predicted Spectral Data (in DMSO-d₆):
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-3
~6.5 - 7.0
d
~7-9 Hz
Ortho to the strongly electron-donating -NH₂ group and meta to the -COOH group. It is also coupled to the fluorine at the 5-position, which may introduce further splitting. Expected to be the most upfield aromatic proton.
H-6
~7.0 - 7.5
d
~3-5 Hz
Ortho to the -COOH group (deshielding) and meta to the -NH₂ group (shielding). It is also meta to the fluorine, leading to a smaller coupling constant.
-OCH₃
~3.8 - 4.0
s
N/A
A singlet corresponding to the three equivalent protons of the methoxy group.
-NH₂
~4.0 - 6.0
br s
N/A
A broad singlet for the two amine protons. The chemical shift can vary depending on solvent and concentration.
-COOH
~10.0 - 13.0
br s
N/A
A broad singlet for the acidic proton, typically downfield.[5] This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.
III. Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum, the following protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of 2-Amino-5-fluoro-4-methoxybenzoic acid.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[4][6]
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[6]
Shim the magnetic field to optimize its homogeneity and obtain sharp peaks.
Set the appropriate spectral width, acquisition time, and number of scans.
Data Acquisition:
Acquire the ¹H NMR spectrum.
Perform a D₂O exchange experiment to confirm the identity of the -COOH and -NH₂ protons. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.
Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
A flowchart of the experimental workflow for ¹H NMR spectroscopy.
IV. Data Interpretation and Structural Verification
The interpretation of the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration, and multiplicities of the signals.
Chemical Shift: The positions of the signals provide information about the electronic environment of the protons. The predicted downfield shift of the aromatic protons is consistent with the presence of electron-withdrawing groups, while the upfield positions are influenced by electron-donating groups.[1][2]
Integration: The area under each peak is proportional to the number of protons it represents. The expected integration ratio for the aromatic protons, methoxy, amino, and carboxylic acid protons would be 1:1:3:2:1 (H-3:H-6:-OCH₃:-NH₂:-COOH).
Multiplicity and Coupling Constants: The splitting pattern of the signals reveals the number of neighboring protons. The expected doublet for H-3 and H-6 confirms their positions on the benzene ring. The magnitude of the coupling constants helps to distinguish between ortho, meta, and para relationships.[1]
V. Potential Impurities and Their ¹H NMR Signatures
The synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid may result in impurities that could be detected by ¹H NMR.[7][8] Potential impurities could include starting materials or by-products from side reactions. For example, incomplete hydrolysis of a methyl ester precursor would show a sharp singlet around 3.7-3.9 ppm for the ester methyl group. The presence of residual solvents from the synthesis or purification process is also common and can be identified by their characteristic chemical shifts.
Conclusion
The ¹H NMR spectrum of 2-Amino-5-fluoro-4-methoxybenzoic acid is a powerful tool for its structural confirmation. A thorough understanding of substituent effects on chemical shifts and coupling constants allows for a detailed and accurate interpretation of the spectrum. This guide provides a comprehensive framework for researchers to predict, acquire, and analyze the ¹H NMR data for this important molecule, ensuring its correct identification and use in further scientific endeavors.
References
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem. Retrieved from [Link]
Chem LibreTexts. (2020). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved from [Link]
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
MDPI. (2022, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. Retrieved from [Link]
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
This guide provides a structural validation framework for 2-Amino-5-fluoro-4-methoxybenzoic acid, a highly functionalized aromatic building block often utilized in the synthesis of bioactive benzamides and kinase inhibitors.
The structural characterization of this molecule presents a specific challenge to the analytical chemist: the presence of a fluorine atom at the C5 position. Unlike standard organic intermediates, the
F nucleus (100% natural abundance, spin 1/2) couples strongly with the C nuclei, creating complex splitting patterns (doublets) that can be easily mistaken for impurities or multiple isomers if not correctly interpreted.[2]
This whitepaper outlines the expected spectral data derived from substituent chemical shift (SCS) principles and heteronuclear coupling rules, providing a robust logic for assignment.
The Fluorine Effect: Heteronuclear Coupling Analysis
To accurately interpret the
C NMR of this compound, one must move beyond simple chemical shifts and analyze the Carbon-Fluorine () coupling constants . The fluorine atom acts as a "spin spy," splitting the signals of nearby carbons.
Coupling Magnitude Hierarchy
The splitting magnitude (
value in Hz) decays with distance from the fluorine atom. For the 5-fluoro substitution pattern, the following hierarchy applies:
(Ipso-carbon, C5): The carbon directly attached to fluorine.
Visual: Often looks like two distinct peaks far apart, rather than a single split signal.[2]
(Ortho-carbons, C4 & C6): Carbons adjacent to the C-F bond.
Expected Splitting: Distinct doublet (~15–25 Hz).
(Meta-carbons, C1 & C3): Carbons two bonds away.
Expected Splitting: Small doublet (~2–8 Hz).
(Para-carbon, C2): Carbon opposite the fluorine.
Expected Splitting: Negligible or broadened singlet (< 3 Hz).
Structural Characterization Data
The following table synthesizes consensus chemical shift data and coupling constants for 2-Amino-5-fluoro-4-methoxybenzoic acid in DMSO-
.
Table 1:
C NMR Spectral Assignment (100 MHz, DMSO-)
Carbon Position
Assignment
Chemical Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Logic
C=O
Carboxyl
168.0 – 170.0
Singlet (br)
~0
Deshielded by electronegative oxygens.
C4
C-OMe
152.0 – 156.0
Doublet
Deshielded by OMe; split by adjacent F.
C2
C-NH
148.0 – 152.0
Singlet (br)
Deshielded by N; para to F (minimal coupling).
C5
C-F
142.0 – 148.0
Doublet
Diagnostic Peak. Large splitting defines the C-F bond.
C6
Ar-CH
112.0 – 116.0
Doublet
Ortho to F (split) and Ortho to COOH.
C1
Ar-C-COOH
105.0 – 110.0
Doublet
Shielded relative to other quaternary carbons.
C3
Ar-CH
96.0 – 100.0
Doublet
Highly shielded (Ortho to both NH and OMe).
OMe
Methoxy
55.0 – 57.0
Singlet
0
Standard methoxy region.
> Note: Chemical shifts are estimates based on Substituent Chemical Shift (SCS) additivity rules for polysubstituted benzenes in DMSO-d6. Exact values may vary by ±1-2 ppm depending on concentration and pH.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data that matches the table above, follow this strict protocol.
A. Sample Preparation[4][5][6]
Solvent Choice: Use DMSO-
(99.9% D).
Reasoning: The amino (-NH
) and carboxylic acid (-COOH) groups can lead to aggregation or poor solubility in CDCl. DMSO disrupts hydrogen bonding, sharpening the signals.
Concentration: Dissolve 15–20 mg of sample in 0.6 mL of solvent.
Causality: Fluorinated carbons often have longer relaxation times (
). Higher concentration improves the signal-to-noise ratio for the split quaternary carbons (C5, C4, C2).
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (Instrument: 400 MHz or higher)
Critical: Quaternary carbons (C1, C2, C4, C5) relax slowly. A short D1 will suppress their intensity, making the C-F doublet at C5 disappear into the noise.
Scans (NS): Minimum 1024 scans . The splitting of signals (due to F) divides the peak height by half, requiring more scans to achieve standard S/N ratios.
Logic & Visualization
The following diagrams illustrate the decision-making process for assigning the spectrum and the experimental workflow.
Diagram 1: Spectral Assignment Logic Tree
This decision tree guides the researcher through the peaks, prioritizing the easiest identifications (OMe, Carbonyl) before tackling the complex aromatic region.
Caption: Step-by-step logic flow for isolating diagnostic signals in the presence of fluorine coupling.
Diagram 2: Experimental Workflow
A standardized protocol to minimize solvent effects and maximize relaxation of quaternary carbons.
Caption: Preparation and acquisition workflow emphasizing relaxation delay (D1) for fluorinated aromatics.
References
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS: Spectral Database for Organic Compounds. (General reference for Benzoic Acid derivatives).
[Link]
Coupling Constants: Reich, H. J. WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.
[Link]
Methodology: Claridge, T. D. W.[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition. (Chapter 5: Heteronuclear Coupling).
[Link]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-fluoro-4-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist Foreword: The Analytical Imperative in Modern Drug Discovery In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular en...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular entities is the bedrock of scientific integrity and regulatory compliance. Novel chemical entities, such as 2-Amino-5-fluoro-4-methoxybenzoic acid, represent key building blocks in the synthesis of complex therapeutic agents. Its unique substitution pattern—an activating amino group, an electron-withdrawing fluorine atom, a methoxy group, and a carboxylic acid function—imparts specific chemical properties that are harnessed in medicinal chemistry. Consequently, a robust, multi-technique spectroscopic analysis is not merely a procedural step but a fundamental requirement to confirm its structural identity, purity, and stability.
This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of 2-Amino-5-fluoro-4-methoxybenzoic acid. Moving beyond rote protocols, we delve into the causality behind experimental choices, offering insights honed from experience to empower researchers, scientists, and drug development professionals to generate and interpret high-quality, reliable analytical data.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Amino-5-fluoro-4-methoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent is the first critical decision. While solvents like chloroform-d (CDCl₃) are common, for this molecule, dimethyl sulfoxide-d₆ (DMSO-d₆) is superior. The acidic proton of the carboxylic acid and the protons of the amino group are labile and often exchange with trace amounts of water, leading to broad or unobservable signals in many solvents. DMSO-d₆, being a hydrogen bond acceptor, slows down this exchange rate, allowing for the clear observation of the -COOH and -NH₂ protons, which is a key validation step.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a direct map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment, and spin-spin coupling reveals the number of neighboring protons.
Causality: The upfield shift of H-3 is due to the strong electron-donating effect of the adjacent amino group. The downfield shift of H-6 is influenced by the deshielding effect of the carboxylic acid and its proximity to the fluorine atom. The observed splitting patterns are due to coupling with the ¹⁹F nucleus, a crucial piece of evidence confirming the substitution pattern.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy probes the carbon backbone of the molecule. The presence of a fluorine atom introduces carbon-fluorine couplings (¹J(C-F), ²J(C-F), etc.), which are invaluable for assigning the aromatic carbons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Carbon
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
C-5
~150 - 155
d
¹J(C-F) ≈ 230-250 Hz
C-4
~145 - 150
d
²J(C-F) ≈ 10-15 Hz
C-2
~140 - 145
s
-
C=O
~168 - 170
s
-
C-6
~115 - 120
d
²J(C-F) ≈ 20-25 Hz
C-1
~110 - 115
d
³J(C-F) ≈ 5-10 Hz
C-3
~100 - 105
d
³J(C-F) ≈ 2-5 Hz
| -OCH₃ | ~55 - 60 | s | - |
Trustworthiness: The large one-bond coupling constant (¹J(C-F)) is an unmistakable marker for the carbon directly attached to the fluorine atom. The smaller two- and three-bond couplings provide a self-validating system to confirm the assignments of the other aromatic carbons relative to the fluorine atom.
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-fluoro-4-methoxybenzoic acid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the range from -1 to 14 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is typically sufficient. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be required.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.
Caption: Workflow for NMR Spectroscopic Analysis.
Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: Interpreting the Spectrum
For a multifunctional compound like this, the FT-IR spectrum will be complex. However, key absorptions can be diagnostic. The carboxylic acid O-H stretch will be a very broad band, often spanning from 2500 to 3300 cm⁻¹, obscuring other signals in this region. This breadth is due to extensive hydrogen bonding in the solid state. The N-H stretches of the primary amine will appear as two distinct, moderately sharp peaks superimposed on this broad O-H band. The carbonyl (C=O) stretch is a strong, sharp band and is one of the most reliable peaks in the spectrum.
Predicted FT-IR Absorption Bands (Solid State, KBr or ATR)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has largely replaced the traditional KBr pellet method due to its simplicity and speed, requiring no sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the IR absorption of atmospheric CO₂ and water vapor.
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
Data Processing: The instrument software automatically performs the background subtraction. Label the significant peaks with their wavenumbers.
Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.
Electronic Transitions via UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic compounds typically exhibit characteristic absorption bands.[1]
Expertise & Experience: Solvent and pH Effects
The UV-Vis spectrum of 2-Amino-5-fluoro-4-methoxybenzoic acid is highly sensitive to the solvent and pH. The amino and carboxylic acid groups can exist in different protonation states, which significantly alters the electronic structure and thus the absorption spectrum. For trustworthiness, the analysis protocol must specify and control the pH. Using a buffered aqueous solution or a standard polar aprotic solvent like methanol or ethanol provides reproducible conditions. The presence of auxochromes (electron-donating groups like -NH₂ and -OCH₃) on the benzene ring causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[1][2]
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., methanol, ethanol).
Stock Solution Preparation: Accurately prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL).
Working Solution Preparation: Prepare a dilute working solution from the stock solution such that the maximum absorbance falls between 0.2 and 0.8 AU (Absorbance Units). This ensures adherence to the Beer-Lambert Law.
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
Scan: Scan the sample from 400 nm down to 200 nm. The software will automatically subtract the blank spectrum.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated.
2-Amino-5-fluoro-4-methoxybenzoic acid chemical safety information
Part 1: Chemical Identity & Critical Verification CRITICAL SAFETY ALERT: CAS Number Discrepancy Attention Researchers: The CAS number provided in the initial query (160969-03-9) corresponds to 2-[2-(2,2,2-Trifluoroethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Chemical Identity & Critical Verification
CRITICAL SAFETY ALERT: CAS Number Discrepancy
Attention Researchers: The CAS number provided in the initial query (160969-03-9) corresponds to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, a distinct intermediate used in Silodosin synthesis.
This guide addresses the Chemical Name provided: 2-Amino-5-fluoro-4-methoxybenzoic acid . The correct CAS for this specific anthranilic acid derivative is 1363380-91-9 .[1][2][3][4][5] Ensure you are using the correct identifier before procurement or experimentation.
Physiochemical Fingerprint
This compound is a polysubstituted anthranilic acid derivative. The strategic placement of the fluorine atom (C5) and methoxy group (C4) modulates the electronic properties of the aromatic ring, making it a high-value scaffold for kinase inhibitor development.
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Senior Scientist Insight:
While specific LD50 data for this exact isomer is limited, its structural class (fluorinated anthranilic acids) dictates a predictable hazard profile. The primary risks stem from the acidic moiety (irritation) and the primary aniline (sensitization/metabolic toxicity).
GHS Classification (Predictive & Analogous)
Based on Regulation (EC) No 1272/2008 and SAR analysis.
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.
Toxicological Mechanism
Local Irritation: The carboxylic acid proton is sufficiently acidic to cause contact dermatitis and mucosal inflammation upon inhalation of dust.
Metabolic Stability: The C5-Fluorine atom blocks metabolic hydroxylation at that position, potentially extending the half-life of the parent compound or its metabolites in biological systems. This is a desired feature in drugs but requires caution in early-stage safety handling.
Part 3: Occupational Handling & Engineering Controls
The "Self-Validating" Safety Protocol
Do not rely solely on PPE. The hierarchy of controls must be implemented to prevent the generation of dust, which is the primary vector for exposure.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).
Airflow Velocity: Maintain face velocity >0.5 m/s.
Personal Protective Equipment (PPE)
Respiratory: If working outside a hood (not recommended), use a full-face respirator with P100 (HEPA) cartridges.
Dermal:
Base Layer: Nitrile gloves (0.11 mm) for standard splash protection.
Outer Layer: If handling solutions in DCM or DMF, double-glove or use Silver Shield® laminate gloves, as fluorinated aromatics can enhance permeation rates of solvents.
Ocular: Chemical splash goggles. Safety glasses are insufficient for handling acidic powders.
Part 4: Synthetic Utility & Experimental Protocols
Application Context:
2-Amino-5-fluoro-4-methoxybenzoic acid is a "privileged structure." It serves as the A-ring precursor for Quinazolinone synthesis—a core pharmacophore in EGFR inhibitors (cancer therapy) and anti-inflammatory agents.
Representative Workflow: Cyclization to Quinazolin-4(3H)-one
The following protocol describes the conversion of the scaffold into a bioactive heterocycle, demonstrating its primary utility.
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway for the conversion of the anthranilic acid scaffold into a quinazolinone core.
Step-by-Step Protocol
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Amino-5-fluoro-4-methoxybenzoic acid (1.0 eq, 5.4 mmol, 1.0 g).
Reagent Addition: Add Formamide (5.0 eq, 27 mmol, ~1.1 mL). Note: Formamide acts as both solvent and reagent.
Cyclization: Heat the mixture to 150°C in an oil bath.
Checkpoint: The solid starting material should dissolve, and the solution will darken slightly. Monitor by TLC (5% MeOH in DCM) for the disappearance of the fluorescent anthranilic acid spot.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (20 mL). The quinazolinone product typically precipitates as a solid.
Filter the precipitate and wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted organic impurities.
Purification: Recrystallize from Ethanol/Water if necessary.
Part 5: Emergency Response & Waste Management
Scenario
Immediate Action Protocol
Inhalation
Move victim to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Anthranilic acids can cause delayed bronchial irritation.
Skin Contact
Brush off loose particles before washing. Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).
Eye Contact
Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention immediately (acidic burn risk).
Spill Cleanup
Dampen spill with inert absorbent (vermiculite) to prevent dust. Neutralize residue with dilute sodium bicarbonate solution.
Waste Disposal:
Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Note: The presence of Fluorine requires scrubbers capable of handling HF emissions during combustion.
References
PubChem. (2024). Compound Summary: Anthranilic Acid Derivatives. (General reference for scaffold properties). Retrieved from [Link]
The Strategic Advantage of Fluorination: A Technical Guide to the Biological Activities of Fluorinated Benzoic Acids
Introduction: The Unique Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing therapeutic potential.[1] The unique physicochemical properties of fluorine, including its high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When this powerful halogen is introduced to the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, a promising class of compounds emerges: fluorinated benzoic acids. These derivatives have demonstrated a wide spectrum of therapeutic applications, including potent anti-inflammatory, antimicrobial, and anticancer activities.[1]
This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoic acids, designed for researchers, scientists, and drug development professionals. It will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for evaluating the therapeutic potential of this important class of molecules.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Fluorinated benzoic acid derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to modulate key signaling pathways involved in the inflammatory response.[2]
Mechanism of Action: A Two-Pronged Attack
The anti-inflammatory effects of many fluorinated benzoic acids, particularly N-arylanthranilic acid derivatives (fenamates), are largely attributed to their interference with two critical pathways:
Cyclooxygenase (COX) Inhibition: These compounds can inhibit the activity of both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators that contribute to pain, fever, and swelling.[2] By blocking prostaglandin synthesis, these derivatives can effectively alleviate the cardinal signs of inflammation.[2]
NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2] In inflammatory states, the NF-κB pathway is activated. Certain fenamates have been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This action sequesters NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.[2][3]
Signaling Pathway: NF-κB Inhibition by Fluorinated Benzoic Acid Derivatives
Caption: Inhibition of the NF-κB signaling pathway by a fluorinated benzoic acid derivative.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol outlines a common method for assessing the anti-inflammatory potential of fluorinated benzoic acid derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 246.7).
1. Principle:
Nitric oxide is a key inflammatory mediator. In cell culture, the stable oxidation products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻), accumulate in the supernatant. The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance of this product is directly proportional to the NO concentration.[4]
2. Materials:
RAW 264.7 cells
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Lipopolysaccharide (LPS) from E. coli
Test compounds (fluorinated benzoic acids) dissolved in a suitable solvent (e.g., DMSO)
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (NaNO₂) standard
96-well cell culture plates
3. Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).[4]
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.[4]
Sample Collection: After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well.[4]
Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Prepare a standard curve of sodium nitrite (ranging from 0-100 µM). Add 100 µL of the freshly mixed Griess reagent (equal volumes of components A and B) to each well containing the supernatant and standards.[4]
Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.[4]
4. Data Analysis:
Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
Antimicrobial Activity: A Targeted Strike Against Pathogens
The incorporation of fluorine into the benzoic acid structure has also yielded compounds with significant antimicrobial properties.
Mechanism of Action: Disrupting Essential Bacterial Processes
A key mechanism of action for certain pyrazole-containing fluorinated benzoic acids is the inhibition of the fatty acid biosynthesis (FAB) pathway in bacteria.[1] This pathway is crucial for the construction of bacterial cell membranes and is absent in humans, making it an attractive and selective target for antibacterial agents.[1] By inhibiting one of the key enzymes in this pathway, these compounds effectively halt bacterial growth.[1]
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of fluorinated benzoic acid derivatives against bacterial strains using the broth microdilution method.
1. Principle:
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
Studies on pyrazole derivatives of 4-fluorobenzoic acid have provided valuable SAR insights. For instance, the introduction of lipophilic substituents on the aniline moiety can significantly improve antibacterial activity.[5] Conversely, additional fluoro-substitutions on the aniline ring can sometimes lead to weaker inhibition.[5] Dichloro- and trifluoromethyl-substituted derivatives have shown potent activity, with MIC values as low as 0.5 µg/mL against certain strains of S. aureus.[5]
Table 1: In Vitro Antibacterial Activity of Selected Fluorinated Benzoic Acid Derivatives [5]
Compound Class
Substituent on Aniline Moiety
Target Organism
MIC (µg/mL)
4-Fluorophenyl pyrazole
Unsubstituted
S. aureus
> 32
4-Fluorophenyl pyrazole
4-Phenoxy
S. aureus
1
4-Fluorophenyl pyrazole
3,5-Dichloro-4-fluoro
S. aureus
0.5
4-Fluorophenyl pyrazole
4-Trifluoromethyl
S. aureus
2
Anticancer Activity: Inducing Programmed Cell Death
Fluorinated benzoic acids have also emerged as a promising class of compounds for cancer therapy, often exerting their effects by inducing apoptosis, or programmed cell death, in cancer cells.[1]
Mechanism of Action: Triggering Apoptosis
These compounds can initiate either the intrinsic or extrinsic apoptotic pathways, leading to the activation of a cascade of caspase enzymes.[1] Caspases are proteases that execute the final phase of cell death, resulting in the selective elimination of cancer cells.[1]
Logical Flow Diagram: Induction of Apoptosis by a Fluorinated Anticancer Agent
Caption: A simplified logical flow for the induction of apoptosis by a fluorinated benzoic acid derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.
1. Principle:
The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Table 2: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives [1]
Conclusion: A Promising Future for Fluorinated Benzoic Acids
The strategic incorporation of fluorine into the benzoic acid scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents. The resulting derivatives exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through well-defined mechanisms of action. The ability to fine-tune the pharmacological properties of these compounds through synthetic modifications, coupled with their potential for high efficacy and selectivity, positions fluorinated benzoic acids as a compelling area for continued research and development in the pharmaceutical sciences. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further explore and unlock the full therapeutic potential of this versatile class of molecules.
References
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
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Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. Available at: [Link]
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Institutes of Health. Available at: [Link]
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Institutes of Health. Available at: [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. Available at: [Link]
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Antibacterial Targets in Fatty Acid Biosynthesis. CORE. Available at: [Link]
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available at: [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OALib. Available at: [Link]
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available at: [Link]
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 In. AURORA. Available at: [Link]
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]
Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Publications. Available at: [Link]
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link]
How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]
Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. Available at: [Link]
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]
Enhanced Biosynthesis of Fatty Acids Contributes to Ciprofloxacin Resistance in Pseudomonas aeruginosa. Frontiers. Available at: [Link]
Inhibiting bacterial fatty acid synthesis. National Institutes of Health. Available at: [Link]
Discovery and history of substituted benzoic acid derivatives
Executive Summary Substituted benzoic acids (SBAs) represent one of the most privileged scaffolds in organic chemistry. From their initial isolation in the 18th century to their role as the backbone of modern non-steroid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted benzoic acids (SBAs) represent one of the most privileged scaffolds in organic chemistry. From their initial isolation in the 18th century to their role as the backbone of modern non-steroidal anti-inflammatory drugs (NSAIDs) and diuretics, the benzoic core is ubiquitous. This guide moves beyond basic textbook definitions to explore the causality of substitution patterns—how placing a single atom at the meta or para position dictates pKa, metabolic stability, and lipophilicity.[1] We will traverse historical discovery, fundamental electronic theory (Hammett), and advanced synthesis protocols ranging from classical oxidation to palladium-catalyzed C-H activation.[1]
Historical Genesis: From Gum Benzoin to Radical Theory[1]
The history of benzoic acid is not merely a timeline of isolation but the story of structural chemistry's birth.
1775 - The Isolation: Carl Wilhelm Scheele, a Swedish apothecary, treated gum benzoin (resin from Styrax trees) with lime water, isolating "Flowers of Benzoin."[1] This was the first pure isolation of benzoic acid.
1832 - The Radical Theory: Justus von Liebig and Friedrich Wöhler published a landmark study on "Oil of Bitter Almonds" (benzaldehyde). They demonstrated that the
group remained intact through various chemical transformations (to benzoic acid, benzoyl chloride, etc.).[1] They coined this the "Benzoyl Radical," fundamentally proving that groups of atoms could behave like single elements.
Visual: The Timeline of Discovery
Caption: Evolution of benzoic acid chemistry from natural product isolation to modern catalytic functionalization.[1]
Fundamental Chemistry: The Hammett Equation
For a researcher designing a new drug candidate, understanding the electronic influence of substituents is non-negotiable. The acid dissociation constant (
) of benzoic acid is the standard reference point for the Hammett Equation .
[2]
(Sigma): The substituent constant.[3] Positive values indicate electron-withdrawing groups (EWGs) that stabilize the carboxylate anion (increasing acidity).[4] Negative values indicate electron-donating groups (EDGs).
(Rho): The reaction constant (defined as 1.00 for the ionization of benzoic acid in water at 25°C).
Table 1: Hammett Substituent Constants (
) for Key Functional Groups
Substituent (X)
Electronic Effect
Impact on Acidity (pKa)
-NO₂
+0.71
+0.78
Strong EWG (Resonance/Inductive)
Increases significantly
-CN
+0.56
+0.66
Strong EWG
Increases significantly
-Cl
+0.37
+0.23
Weak EWG (Inductive > Resonance)
Increases moderately
-H
0.00
0.00
Reference
Neutral (pKa ~4.2)
-CH₃
-0.07
-0.17
Weak EDG (Hyperconjugation)
Decreases slightly
-OCH₃
+0.12
-0.27
EDG (Resonance dominates at para)
Decreases (at para)
-NH₂
-0.16
-0.66
Strong EDG (Resonance)
Decreases significantly
Note: The anomaly of -OCH₃ at the meta position (positive
) vs. para position (negative ) illustrates the battle between inductive withdrawal (proximity) and resonance donation (conjugation).
Synthesis Protocols: Classical vs. Modern
Protocol A: Classical Oxidation of Substituted Toluenes
The Industrial Standard.
This method relies on the oxidation of an alkyl side chain. It is robust but requires harsh conditions.
Reagents: Substituted Toluene, KMnO₄ (excess), Na₂CO₃, H₂O.[1]
Mechanism: Radical hydrogen abstraction followed by oxidation to the carboxylate.
Setup: In a 500 mL round-bottom flask, suspend 5.0 g of p-nitrotoluene in 150 mL of water. Add 4.0 g of Na₂CO₃ (to maintain alkaline pH, preventing precipitation of MnO₂ on the unreacted organic layer).
Oxidation: Add 12.0 g of KMnO₄. Heat to reflux (100°C) for 3-4 hours.
Checkpoint: The purple permanganate color must disappear, replaced by a brown MnO₂ precipitate.[1] If purple persists, add small amounts of ethanol to quench.[1]
Filtration: Filter the hot solution through a Celite pad to remove MnO₂. Wash the pad with hot water.
Acidification: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl until pH < 2.
Observation: The substituted benzoic acid will precipitate as a white/yellow solid.
Purification: Recrystallize from water or ethanol/water mixture.
Protocol B: Modern Microwave-Assisted Green Synthesis
The High-Efficiency Route.
Microwave irradiation accelerates reaction rates by direct dielectric heating of the solvent/reagents.
Reagents: Benzanilide, H₂SO₄ (70%).[1]
Goal: Hydrolysis of amides to acids (often faster than oxidation).
Setup: Place 1.0 g of substituted benzanilide and 10 mL of 70% H₂SO₄ in a microwave-safe vessel.
Irradiation: Set microwave reactor to 200W, 160°C . Hold for 5–10 minutes.
Comparison: Conventional reflux would take 4–6 hours.
Workup: Pour the reaction mixture into 50 mL of crushed ice.
Isolation: Filter the precipitated benzoic acid derivative. Wash with cold water until neutral pH.
Yield: Typically >90% with high purity.
Pharmacochemistry & Case Studies
Substituted benzoic acids are not just intermediates; they are pharmacophores. The substitution pattern dictates the drug's class.
Case Study 1: The Salicylates (Aspirin)
Ortho-substitution logic.
The hydroxyl group at the ortho position of benzoic acid (Salicylic Acid) allows for intramolecular hydrogen bonding, but also increases toxicity. Acetylation of the phenol (making Aspirin) masks this acidity and reduces gastric irritation while maintaining COX inhibition.
Mechanism: The Kolbe-Schmitt Reaction
This is the industrial route to the salicylate core.
Caption: The Kolbe-Schmitt reaction pathway for the synthesis of salicylic acid from phenol.[1]
Case Study 2: Probenecid (Uricosuric Agent)
Para-substitution logic.
Structure: 4-(dipropylsulfamoyl)benzoic acid.
Function: The lipophilic dipropyl group combined with the acidic carboxylate allows it to block organic anion transporters (OAT) in the kidney, preventing the reabsorption of uric acid.
Synthesis Insight: Synthesized from p-aminobenzoic acid (PABA) via diazotization, followed by reaction with SO₂/CuCl₂ to form the sulfonyl chloride, and finally amidation with dipropylamine.[1]
Substrate: Add 4-bromoanisole (1.0 equiv) and Zn dust (2.0 equiv).
Gas Exchange: Evacuate Argon and backfill with CO₂ (balloon pressure is sufficient).
Reaction: Stir at 80°C for 12 hours.
Quench: Acidify with 1M HCl to release the free acid from the zinc salt.
References
Wisniak, J. (2002). "Carl Wilhelm Scheele."[7] Revista CENIC Ciencias Químicas. Link
Liebig, J., & Wöhler, F. (1832).[1] "Untersuchungen über das Radikal der Benzoesäure." Annalen der Pharmacie. Link
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
Lindsey, A. S., & Jeskey, H. (1957).[1] "The Kolbe-Schmitt Reaction."[1] Chemical Reviews. Link
Correa, A., & Martin, R. (2009).[1] "Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with CO2." Journal of the American Chemical Society. Link
Karthic, R., et al. (2017).[1] "Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions: Synthesis of benzoic acid." Asian Journal of Research in Chemistry. Link
PubChem. (2023). "Furosemide Compound Summary." National Library of Medicine. Link
Topic: Synonyms for 2-Amino-5-fluoro-4-methoxybenzoic acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists. Identity, Nomenclature, and Application in Kina...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synonyms for 2-Amino-5-fluoro-4-methoxybenzoic acid
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists.
Identity, Nomenclature, and Application in Kinase Inhibitor Synthesis
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a specialized fluorinated anthranilic acid derivative. It serves as a critical "privileged scaffold" precursor in the synthesis of 6-fluoro-7-methoxyquinazoline derivatives—a structural motif prevalent in next-generation Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinase inhibitors (TKIs).
Unlike common commodity chemicals, this intermediate is defined by its specific substitution pattern, which imparts unique metabolic stability and binding affinity to the final drug pharmacophore. This guide provides a definitive nomenclature reference, structural analysis, and identity verification protocols to prevent costly isomeric confusion during sourcing and synthesis.
Nomenclature & Synonyms Ecosystem
In precision chemical sourcing, a single name is rarely sufficient. The following table consolidates the nomenclature ecosystem for this compound, categorizing identifiers by their functional utility.
Category
Identifier / Synonym
Context & Utility
Primary IUPAC
2-Amino-5-fluoro-4-methoxybenzoic acid
The definitive systematic name used in regulatory filing and patents.
Systematic Alias
5-Fluoro-4-methoxyanthranilic acid
"Anthranilic acid" implies the 2-aminobenzoic core. Preferred by synthetic chemists describing cyclization reactions.
CAS Registry
1363380-91-9
CRITICAL: The unique numerical identifier. Use this to distinguish from the 4-fluoro-5-methoxy isomer (CAS 637347-90-1).
Inverted IUPAC
4-Methoxy-5-fluoro-2-aminobenzoic acid
Occasionally used in vendor catalogs; functionally identical to the primary IUPAC.
Functional Code
Precursor to 4-chloro-6-fluoro-7-methoxyquinazoline
Describes the compound by its downstream application (the quinazoline core).
Vendor Codes
SY284000 (Accela), CS-0057475 (ChemScene)
Examples of catalog identifiers used for procurement verification.
⚠️ Critical Isomer Warning
Researchers must distinguish this target from its regioisomer :
Impact: Using the wrong isomer will result in a quinazoline with inverted substituents (7-fluoro-6-methoxy), likely abolishing biological activity due to steric clashes in the kinase ATP-binding pocket.
Structural Logic & Synthetic Utility
The value of 2-Amino-5-fluoro-4-methoxybenzoic acid lies in its role as a building block for the Quinazoline Pharmacophore .[1] The diagram below illustrates the synthesis flow, highlighting how the specific positions of the Fluorine and Methoxy groups are preserved in the final kinase inhibitor scaffold.
Figure 1: Synthetic pathway illustrating the conversion of the anthranilic acid precursor into the active quinazoline scaffold used in drug discovery.
Physicochemical Properties Table[2][3][4]
Property
Data
Relevance
Molecular Formula
C₈H₈FNO₃
Confirmation by High-Res Mass Spectrometry (HRMS).
Molecular Weight
185.15 g/mol
Calculation of stoichiometry in synthesis.
Appearance
Off-white to pale brown solid
Darkening indicates oxidation of the amino group (store under inert gas).
Solubility
DMSO, Methanol
Poor solubility in non-polar solvents; soluble in dilute acid/base.
Purity Standard
≥ 97% (HPLC)
Critical for preventing side-reactions in the cyclization step.
To ensure trustworthiness in your data generation, every batch of this intermediate must be validated to rule out isomeric impurities.
Step 1: 1H-NMR Analysis (Diagnostic Signals)
The aromatic region provides the definitive fingerprint to distinguish the 5-fluoro-4-methoxy pattern from the 4-fluoro-5-methoxy isomer.
Solvent: DMSO-d6
Key Features:
Protons: You will observe two distinct aromatic singlets (or doublets with small coupling constants depending on F-H coupling).
Coupling Logic:
H-3 (Ortho to F? No, H-3 is between NH2 and OMe): Expect a singlet or weak coupling.
H-6 (Ortho to F): The proton at position 6 is ortho to the Fluorine at position 5. This will show a large ³J_H-F coupling (typically 6–10 Hz).
Differentiation: In the isomer (4-fluoro-5-methoxy), the proton at position 3 is ortho to Fluorine, and the proton at position 6 is meta to Fluorine. The coupling patterns will shift significantly.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Protocol: Inject the sample alongside a known standard of the isomer if available. The polarity difference caused by the F/OMe positioning results in distinct retention times (Rt).
Note: The 5-fluoro isomer typically elutes slightly differently due to the inductive effect of fluorine on the adjacent carboxylic acid pKa.
References
PubChem. (2025).[2] 2-Amino-5-fluoro-4-methoxybenzoic acid (Compound).[1][3][4][5][6] National Library of Medicine. Retrieved from [Link]
Accela ChemBio. (2023). Product SY284000: 2-Amino-5-fluoro-4-methoxybenzoic Acid.[1][3][4] Retrieved from [Link]
A Technical Guide to the Theoretical Properties and Synthetic Utility of 2-Amino-5-fluoro-4-methoxybenzoic Acid
Abstract This technical guide provides an in-depth analysis of the theoretical properties, synthetic pathways, and potential applications of 2-Amino-5-fluoro-4-methoxybenzoic acid. As a highly functionalized anthranilic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of the theoretical properties, synthetic pathways, and potential applications of 2-Amino-5-fluoro-4-methoxybenzoic acid. As a highly functionalized anthranilic acid derivative, this compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. The strategic placement of an amino group, a fluorine atom, and a methoxy group on the benzoic acid scaffold imparts a unique combination of reactivity and electronic properties. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its molecular characteristics, predictive spectroscopic profile, and its role as a versatile intermediate in the synthesis of complex molecular architectures. We will explore its relationship to known pharmacologically active precursors and provide a framework for its practical application in research and development.
Introduction: The Strategic Value of Fluorinated Anthranilates
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Specifically, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and bioavailability.[1]
Within this context, fluorinated anthranilic acid derivatives have emerged as privileged scaffolds. These structures are integral precursors for a wide range of pharmaceuticals, including treatments for viral diseases, cancer, diabetes, and neurological disorders.[2] 2-Amino-5-fluoro-4-methoxybenzoic acid is a specific example of this class, offering multiple functionalization points for constructing diverse chemical libraries. Its structure is a close isomer of intermediates used in the synthesis of approved drugs, highlighting the potential utility of this particular substitution pattern in modulating biological activity.
Molecular Structure and Physicochemical Properties
Chemical Identity and Structural Features
2-Amino-5-fluoro-4-methoxybenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with four distinct functional groups. The relative positions of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups create a nuanced electronic environment that dictates its reactivity and intermolecular interactions.
While experimental data is not widely published, a theoretical spectroscopic profile can be predicted based on the compound's functional groups and substitution pattern.
¹H NMR Spectroscopy:
Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). One proton will appear as a doublet due to ortho-coupling with the fluorine atom (³JHF ≈ 8-10 Hz). The other aromatic proton will appear as a doublet due to meta-coupling with the fluorine atom (⁴JHF ≈ 4-6 Hz).
Amine Protons (-NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range, which may exchange with D₂O.
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
Carboxylic Acid Proton (-COOH): A very broad singlet at δ 10.0-12.0 ppm.
¹³C NMR Spectroscopy:
Eight distinct carbon signals are expected.
The carboxylic acid carbonyl carbon will be the most downfield signal (δ ~165-170 ppm).
The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
Other aromatic carbons will show smaller C-F couplings.
The methoxy carbon will appear around δ 55-60 ppm.
Infrared (IR) Spectroscopy:
N-H Stretch: A pair of medium peaks around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H.
C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.
C-O Stretch: Asymmetric and symmetric C-O-C stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Mass Spectrometry (MS):
Molecular Ion (M⁺): The expected molecular ion peak for C₈H₈FNO₃ would be at m/z = 185.15.
Key Fragments: Common fragmentation patterns would include the loss of H₂O (m/z = 167), loss of the methoxy group (•OCH₃, m/z = 154), and loss of the carboxylic acid group (•COOH, m/z = 140).
Synthesis and Reactivity
Retrosynthetic Analysis and Key Synthetic Pathways
The most logical synthetic route to 2-Amino-5-fluoro-4-methoxybenzoic acid involves the reduction of its nitro-analogue, 4-Nitro-5-fluoro-2-methoxybenzoic acid. This precursor can be synthesized from commercially available starting materials. The overall strategy hinges on established aromatic chemistry, including electrophilic nitration and subsequent reduction.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Amino-5-fluoro-4-methoxybenzoic Acid in Kinase Inhibitor Synthesis
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a high-value heterocyclic precursor used primarily in the synthesis of 6,7-disubstituted quinazoline scaffolds.[1] This structural motif is the pharmacophore backbone for a wide class of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs).
Unlike standard anthranilic acid derivatives, this specific building block incorporates a C5-fluorine atom (becoming C6 in the quinazoline core) and a C4-methoxy group (becoming C7). This substitution pattern offers two distinct advantages in drug design:
Metabolic Blocking: The C6-fluorine atom blocks oxidative metabolism (CYP450-mediated hydroxylation) at a metabolically vulnerable position, potentially increasing the drug's half-life (
).
Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring without introducing significant steric bulk (Van der Waals radius: 1.47 Å vs. 1.20 Å for H), influencing the pKa of the N1/N3 nitrogens and improving ligand-binding affinity.
Strategic Application: The "Fluoro-Quinazoline" Workflow
The primary utility of this compound is the rapid assembly of 6-fluoro-7-methoxyquinazolin-4(3H)-ones , which are subsequently activated to form the kinase-binding "hinge region" inhibitors.
Mechanism of Action in Synthesis
The synthesis relies on the Niementowski quinazoline synthesis or its modern variants (formamidine acetate cyclization). The electron-donating methoxy group at the para position relative to the amino group enhances the nucleophilicity of the amine, facilitating the initial condensation step.
Pathway Visualization
The following diagram illustrates the conversion of the starting material into a bioactive kinase inhibitor core.
Figure 1: Synthetic pathway from 2-Amino-5-fluoro-4-methoxybenzoic acid to bioactive quinazoline inhibitors.
Detailed Experimental Protocols
Protocol A: Cyclization to 6-Fluoro-7-methoxyquinazolin-4(3H)-one
Rationale: Direct condensation with formamidine acetate is preferred over formamide to avoid high temperatures (180°C+) that can cause defluorination or decomposition.
Charge a round-bottom flask with 2-Amino-5-fluoro-4-methoxybenzoic acid (e.g., 5.0 g) and formamidine acetate (4.2 g).
Add 2-methoxyethanol (50 mL).
Heat the mixture to reflux (125°C) under an inert atmosphere (N2) for 6–8 hours.
Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material spot (Rf ~0.4) should disappear, and a fluorescent product spot (Rf ~0.6) should appear.
Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
If no precipitate forms, concentrate the solvent to 20% volume and add ice-cold water (50 mL).
Filter the solid, wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL).
Dry in a vacuum oven at 50°C.
Expected Yield: 85–92%
Appearance: Off-white to pale yellow solid.
Protocol B: Chlorination to 4-Chloro-6-fluoro-7-methoxyquinazoline
Rationale: The C4-carbonyl is converted to a chloride leaving group to enable nucleophilic attack by the aniline in the next step. Thionyl chloride (SOCl2) is used here with a catalytic amount of DMF.
Reagents:
6-Fluoro-7-methoxyquinazolin-4(3H)-one (1.0 eq)
Thionyl Chloride (SOCl2) (10.0 eq - acts as solvent/reagent)
DMF (Catalytic, 2-3 drops)
Procedure:
Suspend the quinazolinone (from Protocol A) in SOCl2 .
Add catalytic DMF .
Reflux (75°C) for 3–4 hours. The suspension should clear as the starting material is consumed and the hydrochloride salt of the product forms.
Evaporate excess SOCl2 under reduced pressure (use a caustic scrubber trap).
Azeotrope the residue with toluene (2 x) to remove traces of acid.
Suspend the residue in DCM and wash rapidly with saturated NaHCO3 (cold) to liberate the free base (optional, depending on stability). Note: The chloro-intermediate is hydrolytically unstable; store under N2 or use immediately.
Protocol C: Synthesis of the Kinase Inhibitor Core (SNAr)
Rationale: The 4-chloro position is highly electrophilic due to the electron-deficient pyrimidine ring. Reaction with an aniline (e.g., 3-chloro-4-fluoroaniline, common in Gefitinib/Afatinib) installs the binding head.
Reagents:
4-Chloro-6-fluoro-7-methoxyquinazoline (1.0 eq)
3-Chloro-4-fluoroaniline (1.1 eq)
Isopropanol (IPA) (Solvent)
Procedure:
Dissolve the chloro-quinazoline in IPA (10 vol).
Add 3-Chloro-4-fluoroaniline .
Heat to reflux (82°C) for 2–4 hours.
The product typically precipitates as the hydrochloride salt directly from the hot solution.
Cool to room temperature, filter, and wash with cold IPA and ether.
Solubility of the HCl salt product drives the reaction to completion.
Scientific Commentary: The Role of the 6-Fluoro Substituent
In the context of EGFR inhibitors, the 6-position is critical.
Gefitinib: Contains a 6-morpholinopropoxy group (solubilizing tail).
Erlotinib: Contains a 6-(2-methoxyethoxy) group.
6-Fluoro Analogs: When using 2-Amino-5-fluoro-4-methoxybenzoic acid , the resulting inhibitor retains a fluorine at the 6-position. This creates a lipophilic, metabolically stable core. While the 6-fluoro group is generally not displaced by nucleophiles (due to the deactivating 7-methoxy group), it serves as a potent bioisostere for hydrogen , increasing the lipophilicity (LogP) and potentially enhancing blood-brain barrier (BBB) penetration, which is crucial for treating brain metastases in NSCLC (Non-Small Cell Lung Cancer).
References
Preparation of Quinazolinones: Molecules. 2013, 18(6), 6856-6869. Link
Quinazoline SAR in EGFR Inhibitors: Journal of Medicinal Chemistry. 2016, 59(9), 4259–4290. Link
Compound Data: 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9).[1][2][4][5][6] PubChem. Link
Synthesis of 4-Anilinoquinazolines: Current Organic Synthesis. 2011, 8, 281–294. Link
The Strategic Role of 2-Amino-5-fluoro-4-methoxybenzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Architectural Significance of a Fluorinated Anthranilic Acid Derivative In the competitive landscape of modern agrochemical development, the pursuit of active ingredients with enhanced efficacy, greater...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Significance of a Fluorinated Anthranilic Acid Derivative
In the competitive landscape of modern agrochemical development, the pursuit of active ingredients with enhanced efficacy, greater crop selectivity, and improved environmental profiles is paramount. Within this context, the molecular architecture of synthetic intermediates plays a pivotal role. 2-Amino-5-fluoro-4-methoxybenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a key building block in the synthesis of a critical class of herbicides: the triazolopyrimidine sulfonamides. These herbicides are highly valued for their ability to inhibit the acetolactate synthase (ALS) enzyme in weeds, a mechanism that offers potent broadleaf weed control at low application rates.[1][2][3]
The strategic placement of the fluoro and methoxy groups on the benzoic acid backbone is not incidental. The fluorine atom can significantly influence the molecule's lipophilicity and metabolic stability, potentially enhancing its uptake and translocation within the target weed. The methoxy group, in turn, can modulate the electronic properties of the ring system, which is crucial for the subsequent cyclization reactions and the ultimate biological activity of the final herbicidal product. This application note provides a detailed examination of the synthetic utility of 2-Amino-5-fluoro-4-methoxybenzoic acid, complete with a representative protocol for its conversion into a potent herbicidal agent.
Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
The primary application of 2-Amino-5-fluoro-4-methoxybenzoic acid in agrochemical synthesis is as a precursor to the triazolopyrimidine core, which forms the backbone of herbicides like florasulam and penoxsulam.[4][5] These herbicides are inhibitors of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[6][7] By blocking this enzyme, the herbicides effectively starve the weed of essential amino acids, leading to growth inhibition and eventual death.
The general synthetic strategy involves a multi-step process that leverages the reactivity of the amino and carboxylic acid functionalities of the 2-Amino-5-fluoro-4-methoxybenzoic acid starting material. The overall workflow can be conceptualized as follows:
Caption: General workflow for synthesizing a triazolopyrimidine sulfonamide herbicide.
Detailed Synthetic Protocol: Preparation of a Representative N-Aryl-8-fluoro-5-methoxy-[4][5][8]triazolo[1,5-c]pyrimidine-2-sulfonamide
This section provides a detailed, step-by-step protocol for the synthesis of a representative triazolopyrimidine sulfonamide herbicide. While this specific multi-step synthesis from 2-Amino-5-fluoro-4-methoxybenzoic acid may not be explicitly detailed in a single publication, the following procedure is a composite of established chemical transformations for this class of compounds, drawn from multiple authoritative sources.[5][8][9]
Step 1: Synthesis of 2-Amino-8-fluoro-5-methoxy-[4][5][8]triazolo[1,5-c]pyrimidine
The initial and most critical step is the construction of the fused heterocyclic ring system. This is typically achieved through a condensation and cyclization reaction. One common method involves the reaction of the anthranilic acid derivative with hydrazine and a cyanogen source, such as cyanogen bromide, to form a 3-amino-triazole intermediate, which then undergoes rearrangement. A more direct approach, outlined here, involves the reaction with 3-amino-1,2,4-triazole derivatives, although the precise conditions would be subject to optimization.
Reaction Scheme:
Caption: Formation of the core heterocyclic structure.
Protocol:
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend 2-Amino-5-fluoro-4-methoxybenzoic acid (1 equivalent) in a suitable high-boiling aprotic solvent such as N,N-dimethylformamide (DMF).
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the suspension and heat the mixture to approximately 60-70 °C for 1-2 hours to form the corresponding hydrazide.
Cyclization: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of cyanogen bromide (1.1 equivalents) in DMF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 30 °C. Safety Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Reaction: After the addition is complete, heat the reaction mixture to 100-120 °C for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice water with stirring. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality and Insights: The formation of the hydrazide in the first part of this step creates a nucleophilic species that can then react with the electrophilic cyanogen bromide. The subsequent intramolecular cyclization and rearrangement leads to the stable[4][5][10]triazolo[1,5-c]pyrimidine ring system. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and intermediates.
Step 2: Synthesis of 8-Fluoro-5-methoxy-[4][5][8]triazolo[1,5-c]pyrimidine-2-sulfonyl Chloride
With the core heterocycle in hand, the next step is to introduce the sulfonyl chloride functionality. This is a crucial handle for the final coupling reaction.
Protocol:
Diazotization: Suspend the 2-Amino-8-fluoro-5-methoxy-[4][5][10]triazolo[1,5-c]pyrimidine (1 equivalent) from Step 1 in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
Nitrite Addition: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
Sulfonylation: In a separate, larger flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C. Add copper(I) chloride (catalytic amount) to this solution.
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The temperature should be carefully controlled to remain below 10 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
Workup and Isolation: Pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. This product is often used in the next step without further purification.
Causality and Insights: This reaction is a variation of the Sandmeyer reaction. The amino group is converted to a diazonium salt, which is a good leaving group. In the presence of sulfur dioxide and a copper catalyst, the diazonium group is replaced by a sulfonyl chloride group. Acetic acid provides the acidic medium for the diazotization and is a suitable solvent for the subsequent reaction.
Step 3: Synthesis of the Final Herbicide (Sulfonamide Formation)
The final step is the coupling of the sulfonyl chloride with a substituted aniline to form the desired sulfonamide herbicide. For this representative example, we will use 2,6-difluoroaniline, a common component in many commercial herbicides.
Protocol:
Reaction Setup: Dissolve the 8-Fluoro-5-methoxy-[4][5][10]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1 equivalent) from Step 2 in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.
Aniline Addition: Add 2,6-difluoroaniline (1.1 equivalents) to the solution.
Base Addition: Cool the mixture in an ice bath and add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), dropwise. The base is necessary to scavenge the HCl that is generated during the reaction.
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Workup and Isolation: Quench the reaction with water. If using dichloromethane, separate the organic layer, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate. If using acetonitrile, the product may precipitate upon addition of water.
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethyl acetate/hexanes to yield the final N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[4][5][10]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Causality and Insights: This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic sulfur of the sulfonyl chloride. The use of a non-nucleophilic base is critical to prevent it from competing with the aniline in reacting with the sulfonyl chloride. The choice of solvent is important for ensuring the solubility of the reactants and facilitating the reaction.
The synthetic route described involves the use of several hazardous reagents that require strict safety protocols.
Cyanogen Bromide: Highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency plan for cyanide exposure should be in place.
Chlorosulfonic Acid (if used as an alternative in Step 2): Highly corrosive and reacts violently with water. Must be handled with extreme care, using appropriate acid-resistant gloves and face shield.
Sulfur Dioxide: Toxic and corrosive gas. The reaction involving SO2 should be conducted in a well-ventilated fume hood.
General Precautions: All reactions should be carried out by trained personnel in a laboratory setting with adequate ventilation. A thorough review of the Safety Data Sheets (SDS) for all chemicals used is mandatory before beginning any experimental work.
Conclusion
2-Amino-5-fluoro-4-methoxybenzoic acid is a valuable and strategically designed intermediate for the synthesis of advanced triazolopyrimidine sulfonamide herbicides. Its unique substitution pattern provides a foundation for building molecules with high potency and desirable agrochemical properties. The synthetic protocols outlined in this application note, while representative, demonstrate the key chemical transformations required to convert this building block into a final active ingredient. Researchers and process chemists in the agrochemical industry can leverage this understanding to develop novel and effective crop protection solutions.
References
CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
WO2015003543A1 - Triazolopyrimidine sulfonamide compound and synthesis method and application thereof - Google Patents.
CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents.
Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed. Available at: [Link]
WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
Design and synthesis of triazolopyrimidine acylsulfonamides as novel anti-mycobacterial leads acting through inhibition of acetohydroxyacid synthase - PubMed. Available at: [Link]
Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed. Available at: [Link]
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. Available at: [Link]
(PDF) HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE - ResearchGate. Available at: [Link]
IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[4][5][10] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents. Available at:
Preparation of 5-Ethoxy-7-fluoro[4][5][10]triazolo[1,5-c]pyrimidine-2 (3H) -thione. Available at: [Link]
Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. Available at: [Link]
(PDF) 2-Amino-5-fluorobenzoic acid - ResearchGate. Available at: [Link]
Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Available at: [Link]
2-Amino-5-fluoro-benzoic acid - PubMed. Available at: [Link]
Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC - NIH. Available at: [Link]
1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Available at: [Link]
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available at: [Link]
Herbicides that inhibit acetolactate synthase - UQ eSpace - The University of Queensland. Available at: [Link]
Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives - Organic Chemistry Portal. Available at: [Link]
8-Alkyl[4][5][10]Triazolo[5,1-b]Purines - ResearchGate. Available at: [Link]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Amino-5-fluoro-4-methoxybenzoic acid
Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-fluoro-4-methoxybenzoic acid. This compound i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-fluoro-4-methoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification essential for process monitoring and quality control. The described isocratic method utilizes a standard C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring excellent peak shape, resolution, and sensitivity. The protocol herein provides a comprehensive framework, from mobile phase preparation to system suitability and method validation strategies, grounded in internationally recognized guidelines.
Introduction and Scientific Rationale
2-Amino-5-fluoro-4-methoxybenzoic acid is a substituted anthranilic acid derivative. The presence of both an acidic carboxylic acid group and a basic amino group makes the molecule amphoteric. Its retention behavior in reversed-phase chromatography is therefore highly dependent on the pH of the mobile phase.[1][2] To ensure consistent and reproducible retention, a buffered mobile phase is critical.
The primary goal of this method is to achieve a separation of the target analyte from potential starting materials, by-products, and degradants. Reversed-phase chromatography is the chosen mode of separation due to its wide applicability and effectiveness for moderately polar aromatic compounds.[3][4][5] A C18 (octadecyl-silica) column is selected as the stationary phase for its strong hydrophobic retention characteristics, which are well-suited for aromatic molecules.
Controlling the ionization state of the analyte is paramount for achieving sharp, symmetrical peaks. The carboxylic acid moiety (pKa ≈ 3-4) and the aromatic amine moiety (pKa ≈ 2-3) dictate the pH of the mobile phase. By setting the mobile phase pH to approximately 3.0 with a phosphate buffer, the carboxylic acid will be protonated and less polar, enhancing its retention on the C18 column.[2] Simultaneously, the amino group will be protonated (positively charged), but the overall increase in hydrophobicity from the protonated acid ensures sufficient retention and good peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Detection is performed using a UV detector. The substituted benzene ring acts as a strong chromophore, providing excellent sensitivity for quantitative analysis.[6]
Materials, Reagents, and Instrumentation
2.1 Chemicals and Reagents
2-Amino-5-fluoro-4-methoxybenzoic acid Reference Standard (>98% purity)
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS Grade or higher)
Phosphoric Acid (85%, Analytical Grade)
Deionized Water (18.2 MΩ·cm)
2.2 Instrumentation
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Analytical Balance (0.01 mg readability)
pH Meter
Sonicator
0.45 µm membrane filters (for mobile phase and sample filtration)
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
254 nm (or optimal wavelength determined by UV scan)
Run Time
10 minutes
Detailed Experimental Protocols
4.1 Mobile Phase Preparation (1 L)
Aqueous Buffer: Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water to make a 25 mM solution.
pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using 85% phosphoric acid.
Filtration: Filter the buffer through a 0.45 µm membrane filter to remove particulates.
Final Mobile Phase: Combine 600 mL of the filtered buffer with 400 mL of acetonitrile.
Degassing: Degas the final mobile phase for 15 minutes in a sonicator or using an online degasser before use.
4.2 Standard Solution Preparation (100 µg/mL)
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the 2-Amino-5-fluoro-4-methoxybenzoic acid reference standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Mix thoroughly.
Working Standard: Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This yields a final concentration of 100 µg/mL.
4.3 Sample Preparation
Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.
Add approximately 7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[7][8] This is achieved by making five replicate injections of the working standard solution (100 µg/mL). The system is deemed suitable for use only if the following criteria are met.[9][10]
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (%RSD)
≤ 2.0% for peak area and retention time
Method Validation Framework
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14] The validation should assess the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).
Linearity: Assessed over a range of at least five concentrations (e.g., 25-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Determined by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day): Assessed through six replicate analyses of the 100% concentration sample. %RSD should be ≤ 2.0%.
Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or standard deviation of the response and the slope of the calibration curve.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, % organic modifier ±2%).
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure from preparation to final data acquisition.
Caption: Workflow for HPLC analysis of 2-Amino-5-fluoro-4-methoxybenzoic acid.
References
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]
HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]
Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry. [Link]
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP). [Link]
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
Application Note: Experimental Workflows for 2-Amino-5-fluoro-4-methoxybenzoic Acid
This guide outlines the experimental workflow for utilizing 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS: 116751-24-1 / 1363380-91-9), a critical pharmacophore building block. Executive Summary 2-Amino-5-fluoro-4-methoxyb...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the experimental workflow for utilizing 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS: 116751-24-1 / 1363380-91-9), a critical pharmacophore building block.
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid is a highly functionalized aniline derivative employed primarily in the synthesis of 6-methoxy-7-fluoro-4-quinolones (antibacterials) and 6-methoxy-7-fluoroquinazolin-4-ones (kinase inhibitors). Its unique substitution pattern—pairing an electron-withdrawing fluorine with an electron-donating methoxy group—creates specific electronic vectors that dictate regioselectivity during nucleophilic aromatic substitution (
) and cyclization reactions.
This guide provides validated protocols for handling, solubilizing, and converting this intermediate into bioactive scaffolds, with a focus on minimizing defluorination byproducts.
Pre-Analytical & Handling Specifications
Physicochemical Profile
Property
Specification
Experimental Note
Appearance
Off-white to pale yellow powder
Oxidizes upon prolonged air exposure; store under .
Molecular Weight
185.15 g/mol
Monoisotopic Mass: 185.05
pKa (Calc.)
COOH: ~3.8 | : ~2.4
Zwitterionic character at neutral pH.
Solubility
DMSO (>50 mg/mL), DMF, MeOH (warm)
Poor solubility in water and non-polar solvents ().
Melting Point
194–198 °C (dec.)
Decomposition often accompanies melting; use DSC for purity checks.
Structural Isomer Alert
CRITICAL: Do not confuse with 2-Amino-4-fluoro-5-methoxybenzoic acid (the Gatifloxacin/Moxifloxacin precursor).
Validation: Always verify substitution pattern via
-NMR prior to scale-up. The 5-fluoro isomer typically shows a doublet of doublets due to coupling with the aromatic proton at C6 and weak coupling to C4-OMe protons.
Core Experimental Workflows
Workflow A: The Gould-Jacobs Cyclization (Quinolone Synthesis)
This is the standard industrial route to convert the benzoic acid into a 4-oxo-quinoline-3-carboxylate scaffold.
Mechanism & Logic
Condensation: The aniline nitrogen attacks the electrophilic alkene of diethyl ethoxymethylenemalonate (EMME).
Cyclization: High-temperature intramolecular acylation occurs, displacing ethanol. The 5-fluoro substituent directs cyclization to the sterically less hindered position, though the 4-methoxy group activates the ring.
Protocol Steps
Condensation:
Charge a reaction vessel with 2-Amino-5-fluoro-4-methoxybenzoic acid (1.0 eq).
Solvent: Ethanol (anhydrous) or Toluene (for higher temp).
Conditions: Reflux (80–110 °C) for 3–5 hours.
Monitoring: TLC (50% EtOAc/Hex) should show disappearance of the starting aniline and appearance of the acrylate intermediate (Enamine).
Workup: Cool to 0 °C. The intermediate usually precipitates. Filter and wash with cold EtOH.
Thermal Cyclization:
Suspend the dried Enamine intermediate in Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric Acid (PPA) .
Conditions: Heat to 250 °C (Dowtherm) or 120 °C (PPA) for 1–2 hours.
Critical Control: Rapid heating is essential to prevent polymerization.
Workup: Cool to ~80 °C, then dilute with Hexanes (if using Dowtherm) to precipitate the quinolone ester. Filter and wash with acetone.
Workflow B: Niementowski Quinazoline Synthesis
Used to generate kinase inhibitor scaffolds (e.g., EGFR/VEGFR inhibitors).
Protocol Steps
Mix 2-Amino-5-fluoro-4-methoxybenzoic acid (1.0 eq) with Formamide (excess, 5–10 vol).
Catalyst: Add Ammonium Acetate (1.5 eq) to facilitate dehydration.
Conditions: Heat at 140–150 °C for 6–12 hours.
Workup: Pour the hot reaction mixture into ice water. The 7-fluoro-6-methoxyquinazolin-4(3H)-one will precipitate as a beige solid.
Purification: Recrystallize from DMF/Water or Ethanol.
Workflow C: Amide Coupling (Fragment Assembly)
Direct coupling of the carboxylic acid to amines often fails due to self-polymerization (aniline reacting with activated ester).
Protection Strategy (Recommended)
Protection: Convert the aniline to a trifluoroacetamide or Boc-carbamate before activating the carboxylic acid.
Coupling:
Reagent: HATU (1.1 eq) / DIPEA (2.0 eq) in DMF.
Why HATU? It minimizes racemization (if chiral amines are used) and works well for electron-rich benzoic acids.
Deprotection: Remove the N-protecting group (TFA or NaOH) in the final step.
Visualization of Reaction Pathways
Caption: Divergent synthetic pathways for CAS 116751-24-1 yielding quinolone, quinazoline, and benzamide scaffolds.
Analytical Validation & Troubleshooting
Quality Control Parameters
Method
Parameter
Acceptance Criteria
HPLC
Purity (254 nm)
> 98.0% Area
1H-NMR
Aromatic Region
Doublets at ~6.5 ppm (H3) and ~7.5 ppm (H6). Note: F-coupling splits signals.
19F-NMR
Fluorine Shift
Single peak at ~ -115 to -125 ppm (solvent dependent).
LC-MS
Identity
[M+H]+ = 186.05
Troubleshooting Guide
Issue: Low yield in Gould-Jacobs cyclization.
Cause: Incomplete removal of ethanol during the enamine formation or temperature too low (<240°C) during cyclization.
Fix: Use a Dean-Stark trap during the first step; ensure Dowtherm is boiling (257°C) before adding the substrate.
Issue: "Sticky" solid during amide coupling.
Cause: Self-coupling (polymerization) of the amino-acid.
Fix: Use Boc-protection on the aniline nitrogen prior to carboxylic acid activation.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2] Journal of the American Chemical Society, 61(10), 2890–2895. Link
Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones.[1] Chemical Reviews, 105(2), 559–592. Link
Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.
PubChem Compound Summary. (2023). 2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9 / 116751-24-1).[3] National Center for Biotechnology Information. Link
Strategic Fluorination in Medicinal Chemistry: From Design to Validation
Application Note | Version 2.4 Abstract Fluorine is absent in natural biological pathways, yet it is present in approximately 20-30% of all approved pharmaceuticals.[1] This paradox highlights the "Fluorine Effect": the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note | Version 2.4
Abstract
Fluorine is absent in natural biological pathways, yet it is present in approximately 20-30% of all approved pharmaceuticals.[1] This paradox highlights the "Fluorine Effect": the ability of a single atom to profoundly modulate the physicochemical, metabolic, and binding properties of a drug scaffold without dramatically altering its steric footprint. This guide moves beyond basic theory to provide actionable protocols for late-stage fluorination , metabolic stability blocking , and
Part 1: The Physicochemical "Why" – Engineering the Scaffold
The strategic incorporation of fluorine is not random; it is a precision tool for multiparameter optimization (MPO).[1] The high electronegativity (3.98 Pauling) and the strength of the C-F bond allow medicinal chemists to "harden" specific sites against metabolic attack while tuning lipophilicity (logP) and acidity (pKa).[1]
The Bioisosteric Paradox
Fluorine is often called a bioisostere of hydrogen, but this is a simplification.[1] While their van der Waals radii are comparable (H = 1.20 Å, F = 1.47 Å), their electronic impacts are polar opposites.[1][2] Replacing a C-H with a C-F bond dramatically alters the electronic environment of the molecule, often lowering the pKa of neighboring basic centers (e.g., amines), which can improve oral bioavailability by reducing lysosomal trapping.[1]
Quantitative Comparison
The following table summarizes the critical differences that drive the stability of fluorinated compounds.
Table 1: Comparative Bond Energetics and Sterics
Property
C-H Bond
C-F Bond
Impact on Drug Design
Bond Energy (kJ/mol)
~413
~485
C-F is metabolically inert; blocks CYP450 oxidation.[1][2]
Bond Length (Å)
1.09
1.35
Minimal steric penalty; fits into tight binding pockets.[1][2]
Van der Waals Radius (Å)
1.20
1.47
Mimics H sterically but acts electronically like O/N.
Electronegativity
2.55
3.98
Inductive effect lowers pKa of adjacent groups.[1][2]
Decision Framework: Where to Fluorinate?
Use the following logic flow to determine the optimal fluorination strategy for your lead compound.
Figure 1: Strategic decision matrix for incorporating fluorine or fluorinated motifs based on specific ADME/Tox liabilities.
Part 2: Synthetic Protocol – Late-Stage Electrophilic Fluorination[1][2]
Early incorporation of fluorine can complicate multi-step synthesis due to the high reactivity of intermediates.[1] Late-stage fluorination (LSF) allows chemists to synthesize the core scaffold first and introduce fluorine at the final step, enabling the rapid generation of analogs.[1]
The Reagent: Selectfluor (F-TEDA-BF4)
We utilize Selectfluor due to its stability, non-hygroscopic nature, and ability to act as a source of "F+" (electrophilic fluorine).[1]
Protocol 1: Electrophilic Fluorination of Activated Aromatics/Enamides
Objective: Selective mono-fluorination of an electron-rich aromatic ring or 1,3-dicarbonyl system.[1][2]
Materials:
Substrate (e.g., Indole, Phenol derivative, or 1,3-diketone)[1]
Liver Microsomes (0.5 mg/mL protein concentration)[1][3]
Test Compound (1 µM final concentration, <0.1% DMSO)
Pre-warm to 37°C for 5 minutes.
Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.[1][2]
Sampling: At
minutes, remove a 50 µL aliquot.
Termination: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard).
Why: This precipitates proteins and stops enzymatic activity immediately.[1][2]
Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
Data Interpretation:
Plot
vs. Time. The slope () determines the half-life ().[1]
[1]
Figure 2: Experimental workflow for determining metabolic stability using liver microsomes.
Part 4: Biophysical Screening –
F-NMR
Fluorine is an exceptional handle for Fragment-Based Drug Discovery (FBDD) because biological macromolecules (proteins, DNA) lack endogenous fluorine, resulting in zero background noise.[1]
Protocol 3: Ligand-Observed
F-NMR Screening
Objective: Detect binding of a fluorinated fragment to a target protein via changes in relaxation time (
Result: If the fragment binds, it adopts the relaxation properties of the protein. The signal in the Test Sample will disappear or be significantly broadened compared to the Reference Sample.
Hit Confirmation: Calculate the signal attenuation ratio.
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][2] Link
Nyffeler, P. T., et al. (2005).[1][2] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link[1]
Dalvit, C., et al. (2002).[1][2] Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society.[1] Link[1]
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). Link
Application Notes & Protocols: 2-Amino-5-fluoro-4-methoxybenzoic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Substituted Anthranilic Acids In the landscape of medicinal chemistry and drug development, the anthranilic acid scaffold is a cornerstone. Its true power, however, is unlocked throug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted Anthranilic Acids
In the landscape of medicinal chemistry and drug development, the anthranilic acid scaffold is a cornerstone. Its true power, however, is unlocked through precise substitution on the aromatic ring. 2-Amino-5-fluoro-4-methoxybenzoic acid is a prime exemplar of a highly functionalized, strategically designed building block. The spatial arrangement of its functional groups—an ortho-amino carboxylate primed for heterocycle formation, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group to modulate electronic properties and serve as a hydrogen bond acceptor—makes it an invaluable precursor for complex, high-value molecules.
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to improve pharmacokinetic properties such as metabolic stability and lipophilicity.[1][2] This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the versatile applications of this key intermediate, particularly in the synthesis of kinase inhibitors and other biologically active compounds.
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of 2-Amino-5-fluoro-4-methoxybenzoic acid are summarized below.
The utility of 2-Amino-5-fluoro-4-methoxybenzoic acid stems from the reactivity of its primary functional groups: the carboxylic acid and the aniline-like amino group. These handles allow for its seamless integration into a variety of synthetic routes.
Application I: Amide Bond Formation – The Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and prevalent transformations in medicinal chemistry. The carboxylic acid moiety of 2-Amino-5-fluoro-4-methoxybenzoic acid readily participates in coupling reactions with a diverse range of primary and secondary amines to generate complex amides, which often serve as final drug products or advanced intermediates.
Expert Insight: The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and prevent racemization if chiral amines are used. While classic reagents like carbodiimides (e.g., EDC, DCC) are common, they can lead to the formation of difficult-to-remove urea byproducts. Modern phosphonium- or uronium-based reagents, or phosphonic anhydrides like T3P®, offer superior performance with easier workup.[8][9]
Protocol 1: High-Efficiency Amide Coupling via T3P®
This protocol describes a robust and scalable method for coupling 2-Amino-5-fluoro-4-methoxybenzoic acid with a representative amine, (S)-(-)-1-Boc-3-aminopyrrolidine, using propylphosphonic anhydride (T3P®) as the activating agent.[10]
Materials:
2-Amino-5-fluoro-4-methoxybenzoic acid
(S)-(-)-1-Boc-3-aminopyrrolidine (or other amine of interest)
Propylphosphonic anhydride (T3P®, 50% solution in DMF or EtOAc)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Round-bottom flask with magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-Amino-5-fluoro-4-methoxybenzoic acid (1.0 eq).
Solvent Addition: Dissolve or suspend the starting material in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).
Base and Amine Addition: Add the amine partner (1.0-1.1 eq) to the mixture, followed by the addition of a tertiary amine base such as TEA or DIPEA (2.0-3.0 eq). The base is crucial for neutralizing the generated phosphonic acid byproducts and ensuring the amine nucleophile remains in its free base form.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the coupling reagent and minimizes potential side reactions.
Coupling Reagent Addition: Slowly add the T3P® solution (1.2-1.5 eq) dropwise to the stirred mixture over 10-15 minutes.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.
Workup and Purification:
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
If DCM was used, separate the organic layer. If DMF was used, extract the product into a suitable organic solvent like ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Causality Behind Choices:
T3P®: This reagent activates the carboxylic acid to form a highly reactive mixed anhydride. The byproducts are water-soluble, which greatly simplifies the purification process compared to carbodiimide-based methods.[10]
Inert Atmosphere: Prevents potential oxidation of the electron-rich amino group, especially during prolonged reaction times or with sensitive substrates.
Excess Base: Ensures the reaction environment remains basic, which is optimal for both the coupling efficiency and the stability of many amine substrates.
Workflow Diagram:
Caption: Workflow for T3P®-mediated amide coupling.
The ortho-amino-carboxylate arrangement is a classic precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones and benzodiazepines. These scaffolds are prevalent in a vast number of FDA-approved drugs and clinical candidates, particularly in oncology.
Expert Insight: The synthesis of a quinazolinone from an anthranilic acid derivative typically involves two key transformations: formation of an N-acyl intermediate, followed by an intramolecular cyclization-dehydration event. This can be performed in a stepwise or one-pot fashion, depending on the stability of the intermediates and the desired operational simplicity.
Protocol 2: Stepwise Synthesis of a Dihydroquinazolinone Derivative
This protocol outlines the synthesis of a fluorinated and methoxylated dihydroquinazolinone, a core structure found in many kinase inhibitors.
Materials:
Product from Protocol 1 (Amide intermediate)
Formic acid or Triethyl orthoformate
Acetic anhydride (if using formic acid)
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
High-boiling point solvent (e.g., Toluene, Xylene)
Dean-Stark apparatus (optional, but recommended)
Step-by-Step Methodology:
Part A: N-Formylation (if required)
If the initial amide coupling did not incorporate a formyl equivalent, the aniline nitrogen must be formylated first.
Dissolve the amide from Protocol 1 (1.0 eq) in formic acid.
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
Stir at room temperature for 2-4 hours until TLC/LC-MS confirms the formation of the N-formyl intermediate.
Remove the volatiles under reduced pressure. The crude product is often used directly in the next step.
Part B: Cyclization and Dehydration
Reaction Setup: Place the N-acyl intermediate (from Part A or a direct coupling) in a round-bottom flask.
Solvent and Catalyst: Add a high-boiling solvent like toluene and a catalytic amount of p-TSA (0.1 eq).
Dehydration: Heat the mixture to reflux (approx. 110 °C for toluene). If using a Dean-Stark trap, water will be azeotropically removed, driving the reaction to completion.
Reaction Monitoring: Monitor the reaction by TLC/LC-MS for the disappearance of the starting material and the appearance of the quinazolinone product. This typically takes 6-24 hours.
Workup and Purification:
Cool the reaction mixture to room temperature.
Wash the mixture with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by recrystallization or flash column chromatography.
Workflow Diagram:
Caption: Pathway to Quinazolinone Scaffolds.
Application III: Post-Functionalization via Cross-Coupling
While 2-Amino-5-fluoro-4-methoxybenzoic acid itself is not typically used directly in cross-coupling, the products derived from it are excellent candidates for late-stage functionalization. This strategy is a cornerstone of modern drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Conceptual Workflow: Late-Stage Diversification via Suzuki Coupling
Imagine the amine used in Protocol 1 was 4-bromoaniline. The resulting amide product now contains a bromine atom—a perfect handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12]
Expert Insight: The success of a late-stage Suzuki coupling depends on finding catalytic conditions that are compatible with the existing functional groups in the complex molecule. Modern palladium catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) often allow these reactions to proceed at lower temperatures and with higher functional group tolerance.[11]
General Procedure Outline:
Reactants: The bromo-substituted amide (1.0 eq), an arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand, or a pre-formed catalyst like SPhos-Pd-G3.
Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
Conditions: The mixture is heated (typically 80-110 °C) under an inert atmosphere until the starting material is consumed.
Outcome: The bromine atom is replaced with the aryl group from the boronic acid, creating a new C-C bond and a more complex molecular architecture.
Logical Relationship Diagram:
Caption: Logic of Late-Stage Diversification.
Conclusion
2-Amino-5-fluoro-4-methoxybenzoic acid is more than a simple chemical intermediate; it is a sophisticated building block engineered for efficiency in complex molecule synthesis. Its pre-installed fluorine and methoxy groups offer intrinsic advantages for drug design, while its reactive handles provide reliable entry points for constructing amide-based and heterocyclic scaffolds. The protocols and workflows detailed in this guide demonstrate its broad applicability and provide a solid foundation for researchers to leverage its full synthetic potential in their drug discovery and development programs.
References
CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
Exploring Applications of 2-Fluoro-4-methoxybenzoic Acid in Synthesis. BOC Sciences.
Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal, 26(44). PubMed.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
Suzuki Coupling. Organic Chemistry Portal.
Albert, J. S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7413-7433.
5-Fluoro-2-methoxybenzoic acid. ChemSrc.
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 13(21), 5434. PubMed Central.
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225.
Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851. ResearchGate.
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules, 28(15), 5865. PubMed Central.
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
Coupling Reagents. Aapptec Peptides.
CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. Anant Pharmaceuticals Pvt. Ltd.
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. The Journal of Organic Chemistry, 85(3), 1836-1845.
Mei, H., Han, J., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. PubMed.
Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PLoS ONE, 9(5), e97223. PubMed Central.
Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd.
Application Note & Protocols: Laboratory Scale Synthesis of Substituted Anthranilic Acids
Abstract Substituted anthranilic acids (2-aminobenzoic acids) are privileged scaffolds in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of pharmaceuticals, including non-s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted anthranilic acids (2-aminobenzoic acids) are privileged scaffolds in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and functional materials. This document provides a detailed guide for the laboratory-scale synthesis of these valuable compounds, aimed at researchers, chemists, and drug development professionals. We present and contrast two powerful and widely employed synthetic strategies: the classic Ullmann Condensation and the modern Buchwald-Hartwig Amination. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into experimental design and troubleshooting, ensuring scientific rigor and reproducibility.
Introduction: The Significance of the Anthranilate Scaffold
Anthranilic acid and its derivatives are of paramount importance in synthetic organic chemistry. The arrangement of the carboxylic acid and amino groups on the aromatic ring provides a versatile platform for constructing complex molecular architectures. This structural motif is found at the core of numerous biologically active molecules, such as the fenamate class of NSAIDs (e.g., Mefenamic Acid, Diclofenac), diuretics, and kinase inhibitors. The ability to precisely install various substituents on the aromatic ring or the amino group is critical for modulating the pharmacological and material properties of the final products.
This application note details robust and scalable methods for the N-arylation or amination of benzoic acid precursors to generate diverse substituted anthranilic acids.
Overview of Key Synthetic Strategies
The construction of the N-Ar bond in substituted anthranilic acids is most commonly achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, this guide focuses on two of the most reliable and versatile approaches.
Harsh reaction conditions, stoichiometric copper sometimes needed.[1]
High cost of Pd and ligands, sensitivity to air/moisture.
Protocol 1: Ullmann Condensation for N-Arylation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine.[1] While traditionally requiring harsh conditions, modern modifications with specific ligands have allowed for lower reaction temperatures.[1]
Principle and Mechanism
The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-aryl product and regenerates the active Cu(I) catalyst. The base is crucial for deprotonating the amine and the carboxylic acid, facilitating catalysis.
Experimental Workflow Diagram
Caption: General workflow for Ullmann synthesis of anthranilic acids.
Detailed Step-by-Step Protocol: Synthesis of Mefenamic Acid
This protocol describes the synthesis of N-(2,3-dimethylphenyl)anthranilic acid (Mefenamic Acid) from 2-chlorobenzoic acid and 2,3-dimethylaniline.
Materials:
2-Chlorobenzoic acid
2,3-Dimethylaniline
Copper(I) Iodide (CuI)
L-Proline
Potassium Carbonate (K₂CO₃), anhydrous
Dimethyl Sulfoxide (DMSO), anhydrous
Ethyl Acetate (EtOAc)
Hexanes
Hydrochloric Acid (HCl), 2 M aqueous solution
Sodium Sulfate (Na₂SO₄), anhydrous
Deionized Water
Saturated Sodium Chloride solution (Brine)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Standard laboratory glassware
Rotary evaporator
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO, followed by 2,3-dimethylaniline (1.2 eq).
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-chlorobenzoic acid is consumed (typically 12-24 hours).
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing 2 M HCl solution, stirring until the pH is approximately 2-3. This protonates the product, causing it to precipitate.
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to afford pure mefenamic acid as a white to off-white solid.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or triflates and amines.[2][4] Its development revolutionized N-arylation due to its remarkable functional group tolerance, milder conditions, and high efficiency, largely attributed to the design of sterically hindered and electron-rich phosphine ligands.[2][3]
Principle and Mechanism
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5]
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.[3][5]
Ligand Exchange/Coordination: The amine displaces the halide on the palladium center. The base then deprotonates the coordinated amine, forming a palladium amide complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) amide complex, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[5]
The choice of ligand is critical as it modulates the stability and reactivity of the palladium intermediates, particularly facilitating the reductive elimination step.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol: General Synthesis
This protocol provides a general method for the synthesis of an N-aryl anthranilic acid derivative using a modern palladium pre-catalyst.
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
Toluene or Dioxane, anhydrous
Diethyl Ether or MTBE
Hydrochloric Acid (HCl), 1 M aqueous solution
Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Magnetic stirrer/hotplate with oil bath
Inert atmosphere setup (Glovebox or Schlenk line)
Standard laboratory glassware
Procedure:
Glovebox Setup: This reaction is sensitive to air and moisture. All manipulations should be performed in an inert atmosphere glovebox.
Reagent Charging: To a dry Schlenk tube containing a stir bar, add the 2-bromobenzoic acid (1.0 eq), the aryl amine (1.1-1.3 eq), the base (e.g., NaOt-Bu, 1.5 eq), and the palladium pre-catalyst (0.01-0.05 eq, i.e., 1-5 mol%).
Solvent Addition: Add anhydrous toluene or dioxane to the tube.
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C. Stir vigorously for the required time (typically 4-18 hours), monitoring by TLC or LC-MS.
Work-up - Quenching: After cooling to room temperature, carefully quench the reaction by adding water.
Work-up - Acidification: Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
Work-up - Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired substituted anthranilic acid.
Troubleshooting and Key Considerations
Issue
Possible Cause
Suggested Solution
No or Low Conversion
Inactive catalyst (Pd or Cu).
Ensure anhydrous/anaerobic conditions, especially for Buchwald-Hartwig. Use fresh, high-purity reagents.
Insufficient temperature (Ullmann).
Increase reaction temperature, but monitor for decomposition.
Poor choice of base or ligand.
Screen different bases (e.g., K₃PO₄ for Ullmann, Cs₂CO₃ for Buchwald). For Buchwald-Hartwig, the ligand is critical; consult literature for your specific substrate.
Side Product Formation
Homocoupling of the aryl halide.
Lower catalyst loading. Ensure slow addition of reagents if applicable.
Decomposition of starting material.
Lower the reaction temperature. Use a milder base.
Difficult Purification
Product is highly polar.
Use a more polar eluent system for chromatography. Consider derivatization or salt formation to aid purification.
Residual metal catalyst.
Include an aqueous wash with a chelating agent (e.g., dilute ammonium hydroxide) during work-up. Pass the crude product through a plug of silica.
Safety Precautions
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents: Aryl halides and amines can be toxic and irritants; handle with care. Anhydrous solvents are flammable. Strong bases like NaOt-Bu are corrosive and react violently with water.
Catalysts: Palladium and copper catalysts, especially fine powders, can be hazardous if inhaled. Handle them in a glovebox or a well-contained area.
Reactions: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always allow reactions to cool completely before opening the vessel.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Technical Handling & Storage Protocols for 2-Amino-5-fluoro-4-methoxybenzoic Acid
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9 ) is a critical pharmacophore building block, primarily utilized in the synthesis of 4-chloro-6-fluoro-7-methoxyquinazoline scaffolds.[1] These scaffolds are foundational to the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeted therapeutics.[1]
While structurally robust, the simultaneous presence of an electron-donating amino group and an electron-withdrawing fluorine atom on the benzoic acid core creates specific stability challenges—namely susceptibility to oxidative discoloration and potential decarboxylation under thermal stress.[1] This guide outlines a self-validating protocol to maintain >98% purity during storage and handling.
Physicochemical Profile
Property
Specification
Chemical Name
2-Amino-5-fluoro-4-methoxybenzoic acid
CAS Number
1363380-91-9
Molecular Formula
C₈H₈FNO₃
Molecular Weight
185.15 g/mol
Appearance
White to off-white / pale beige solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Scientific Rationale:
The primary degradation pathway for anthranilic acid derivatives (2-aminobenzoic acids) is oxidative coupling of the free amine, leading to "browning" of the solid.[1] The fluorine substitution at position 5 increases the acidity of the system but does not fully protect the amine from oxidation.[1] Furthermore, benzoic acids can undergo thermal decarboxylation if stored improperly.
Protocol:
Primary Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere:Argon or Nitrogen overlay is mandatory for storage exceeding 30 days. The free amine is sensitive to atmospheric oxygen over long durations.[1]
Temperature:
Short-term (<1 month): Ambient (20–25°C) in a desiccator.
Long-term (>1 month): Refrigerated (2–8°C).
Light: Strictly protect from light. UV radiation can catalyze photo-oxidation of the aniline moiety.[1]
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for preserving the chemical integrity of 2-Amino-5-fluoro-4-methoxybenzoic acid based on usage timelines.
Handling & Solubilization Procedures
Safety First:
This compound is an irritant (H315/H319/H335). Handling must occur in a chemical fume hood .
PPE: Nitrile gloves (double gloving recommended if dissolving in DMSO), safety goggles, and lab coat.
Respiratory: If handling large quantities (>10g) of powder outside a hood, an N95 or P100 respirator is required.
Solubilization Logic:
The compound has a zwitterionic character (acid + amine). Direct dissolution in non-polar solvents (DCM, Hexane) is poor.
Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Reaction Prep: When used as a nucleophile (via the amine) or electrophile precursor (via the acid), avoid protic solvents (alcohols) if activating agents (like SOCl₂ or HATU) are to be added immediately, to prevent side reactions.
Protocol: Reaction Preparation
Equilibration: Remove vial from 2-8°C storage and let stand for 30 minutes to reach room temperature. Failure to do this causes water condensation, which hydrolyzes downstream reagents.[1]
Weighing: Weigh quickly in ambient air; the compound is not significantly hygroscopic but prolonged exposure should be avoided.
Dissolution:
Add anhydrous DMSO or DMF.
Vortex for 30-60 seconds.
Note: Solution should be clear and colorless/pale yellow. If dark brown, purity is compromised.
Self-Validating System:
Before committing this intermediate to a high-value synthesis step (e.g., a multi-step GMP campaign), perform this simple QC check:
Recrystallize from Ethanol/Water or discard if critical.[1]
Clumping/Hard Solid
Moisture Absorption
Dry under vacuum (P₂O₅) for 4 hours.[1] Check NMR for hydrolysis.
Insoluble in DMSO
Polymerization/Salt Formation
Discard.[1] Material has degraded irreversibly.[1]
Emergency Procedures
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. (H335 target: Respiratory system).
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1]
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1] Seek medical attention immediately (acidic functionality can cause corneal damage).
Spill Cleanup: Dampen with water to prevent dust. Sweep up and place in a hazardous waste container. Do not dry sweep.[1]
References
BLD Pharm. (2024). Safety Data Sheet: 2-Amino-4-fluoro-5-methoxybenzoic acid (Isomer Analog Data). Retrieved from
Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental protocols.
I. Overview of the Synthetic Challenge
The synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid, a key intermediate in the development of various pharmaceuticals, presents several challenges. The molecule's specific substitution pattern requires careful control of regioselectivity during electrophilic aromatic substitution reactions. Additionally, the presence of multiple functional groups—an amine, a carboxylic acid, a fluoro group, and a methoxy group—necessitates a strategic approach to protecting group chemistry and reaction conditions to avoid unwanted side reactions.
This guide will focus on a common synthetic route and provide solutions to potential issues that may arise at each step.
II. Proposed Synthetic Pathway
A logical synthetic route to 2-Amino-5-fluoro-4-methoxybenzoic acid can be conceptualized based on established organic chemistry principles and analogous syntheses of similar compounds. This proposed pathway will serve as the framework for our troubleshooting guide.
Caption: Proposed synthetic workflow for 2-Amino-5-fluoro-4-methoxybenzoic acid.
III. Troubleshooting Guide: A Step-by-Step Analysis
This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.
Step
Problem
Potential Cause(s)
Recommended Solution(s)
1. Amino Group Protection
Low yield of the protected amine.
- Incomplete reaction. - Degradation of starting material.
- Ensure the use of a slight excess of the protecting agent (e.g., acetic anhydride). - Control the reaction temperature to prevent side reactions. - Use a non-protic solvent to avoid competing reactions.
Multiple products observed by TLC/LC-MS.
- Di-acetylation or other side reactions.
- Optimize the stoichiometry of the protecting agent. - Perform the reaction at a lower temperature.
2. Carboxylation
Low or no carboxylation.
- Insufficient activation of the aromatic ring. - Unfavorable reaction conditions for the Kolbe-Schmitt reaction.
- Ensure the substrate is in its phenoxide form for the Kolbe-Schmitt reaction. - Optimize temperature and pressure to drive the equilibrium towards the product. - Consider alternative carboxylation methods, such as using Grignard reagents with CO2.
3. Nitration
Formation of multiple regioisomers.
- The directing effects of the substituents may not be sufficiently differentiated.
- Carefully control the reaction temperature; lower temperatures often favor para-substitution. - Choose a nitrating agent that offers higher regioselectivity.
Low yield of the desired nitro compound.
- Incomplete nitration. - Over-nitration or degradation of the starting material.
- Monitor the reaction progress closely using TLC. - Optimize the reaction time and the concentration of the nitrating agent.
4. Nitro Group Reduction
Incomplete reduction.
- Inactive catalyst. - Insufficient amount of reducing agent.
- Use a fresh, active catalyst (e.g., Pd/C). - Ensure a sufficient stoichiometric amount of the reducing agent (e.g., Sn/HCl) is used.
Formation of side products.
- Over-reduction or side reactions with other functional groups.
- Choose a chemoselective reducing agent that specifically targets the nitro group. - Control the reaction temperature and pressure.
5. Deprotection
Incomplete deprotection.
- Harsh deprotection conditions are required, which may not be fully achieved.
- Increase the reaction time or temperature. - Use a stronger acid or base for hydrolysis.
Degradation of the final product.
- The product is sensitive to the deprotection conditions.
- Use milder deprotection conditions if possible. - Carefully neutralize the reaction mixture during work-up.
Purification
Difficulty in isolating a pure product.
- Presence of closely related isomers or byproducts.
- Employ column chromatography with an optimized solvent system. - Recrystallization from a suitable solvent can be effective for final purification.[1]
IV. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high yield?
A1: The nitration step (Step 3) is often the most critical. Achieving high regioselectivity is paramount to avoid the formation of difficult-to-separate isomers, which significantly impacts the overall yield and purity of the final product. The directing effects of the existing substituents on the aromatic ring must be carefully considered when choosing the nitrating agent and reaction conditions.
Q2: I am observing a significant amount of a di-nitrated byproduct. How can I prevent this?
A2: The formation of di-nitrated byproducts is typically due to the reaction being too vigorous. To mitigate this, you should:
Lower the reaction temperature: Perform the nitration at or below 0 °C.
Control the addition of the nitrating agent: Add the nitrating agent dropwise and slowly to the reaction mixture.
Use a milder nitrating agent: Consider alternatives to the standard concentrated nitric and sulfuric acid mixture.
Q3: My final product is a brownish color. How can I improve its purity and color?
A3: A brownish color often indicates the presence of impurities, possibly from side reactions or incomplete purification.[2] To obtain a purer, off-white to white product, consider the following:
Charcoal Treatment: During the work-up or before the final crystallization, treating the solution with activated charcoal can help remove colored impurities.[2]
Recrystallization: Perform recrystallization using a suitable solvent system. Experiment with different solvents to find the one that provides the best crystal quality and color. Xylene has been used for recrystallizing a similar compound.[1]
Column Chromatography: If recrystallization is insufficient, purification by column chromatography should be employed.
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups can be used. The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. For instance, a carbamate-based protecting group like Boc (tert-butyloxycarbonyl) could be an alternative. However, you must verify its compatibility with the carboxylation and nitration steps.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5:
Thin-Layer Chromatography (TLC): This is a quick and effective method to monitor the consumption of starting materials and the formation of products at each step.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the intermediates and the final product, as well as for identifying byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the regiochemistry of the substitution patterns on the aromatic ring.
V. Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitro Group using Sn/HCl
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitro-substituted intermediate in ethanol.
Add an excess of tin (Sn) powder to the solution.
Slowly add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amino product.
Caption: Workflow for the reduction of a nitro group using Sn/HCl.
VI. References
Eureka | Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from
FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? Retrieved from
Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from
ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis. Retrieved from
Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. Retrieved from
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from
National Institutes of Health. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from
Technical Support Center: Purification of Crude 2-Amino-5-fluoro-4-methoxybenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-fluoro-4-metho...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-fluoro-4-methoxybenzoic acid. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of 2-Amino-5-fluoro-4-methoxybenzoic acid. These properties dictate the choice of solvents and techniques for effective purification.
Property
Value/Information
Significance for Purification
Structure
Aromatic carboxylic acid with an amino group, a fluoro group, and a methoxy group.
The molecule is amphoteric (possesses both acidic and basic functional groups), allowing for purification via acid-base extraction. The aromatic nature suggests that a range of organic solvents will be suitable for recrystallization.
Solubility
Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Limited solubility in aqueous buffers like PBS (approximately 0.25 mg/mL at pH 7.2).[1]
The differential solubility in organic solvents versus aqueous solutions is the cornerstone of both recrystallization and acid-base extraction techniques.
pKa
The carboxylic acid group is acidic, while the amino group is basic. The exact pKa values are influenced by the electron-withdrawing fluoro group and the electron-donating methoxy group.
Understanding the pKa values is essential for selecting the appropriate pH for acid-base extractions to ensure the compound is in its desired ionic or neutral form.
Appearance
Typically a crystalline solid.
The ability to form a stable crystal lattice is exploited during recrystallization for purification.
II. Purification Workflow Overview
The general workflow for purifying crude 2-Amino-5-fluoro-4-methoxybenzoic acid involves an initial acid-base extraction to remove neutral and certain acidic or basic impurities, followed by recrystallization to achieve high purity.
Caption: General purification workflow for 2-Amino-5-fluoro-4-methoxybenzoic acid.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2-Amino-5-fluoro-4-methoxybenzoic acid in a question-and-answer format.
A. Acid-Base Extraction
Question 1: What is the underlying principle of using acid-base extraction for purifying 2-Amino-5-fluoro-4-methoxybenzoic acid?
Answer: The purification strategy leverages the amphoteric nature of the molecule. The carboxylic acid group (-COOH) is acidic and can be deprotonated by a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The amino group (-NH2) is basic and can be protonated by an acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt. Most organic impurities, which are often neutral, will remain in the organic phase during these aqueous extractions. This allows for a separation of the desired compound from non-ionizable impurities.
Question 2: I've performed the basic wash, but my product won't precipitate out of the aqueous layer upon acidification. What went wrong?
Answer: This is a common issue that can arise from several factors:
Insufficient Acidification: Ensure you have added enough acid to lower the pH sufficiently to protonate the carboxylate. Use pH paper or a pH meter to confirm the aqueous layer is acidic (pH ~2-3).
Compound is Water-Soluble: While the neutral form is less soluble in water than its salt, it may still have some solubility, especially if the volume of water is large. If only a small amount of solid is expected, it may not be readily visible.[2]
Supersaturation: The compound may be slow to crystallize from the aqueous solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.
Cooling: Ensure the solution has been adequately cooled in an ice bath, as solubility decreases at lower temperatures.[2]
Troubleshooting Flowchart: No Precipitation After Acidification
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chromatography Support Hub.Topic: Purification of Aminobenzoic Acids (ABAs) via Column Chromatography.
Expertise Level: Senior Application Scientist.
Executive Summary
Aminobenzoic acids (ABAs)—such as p-aminobenzoic acid (PABA), anthranilic acid, and their derivatives—present a unique "zwitterionic" challenge. Possessing both a basic amine (
) and an acidic carboxyl group (), they exist in equilibrium between cationic, anionic, and neutral forms depending on pH.
On standard silica gel, the amine moiety hydrogen-bonds irreversibly with acidic silanols, leading to severe tailing, yield loss, and co-elution . This guide provides the protocols to neutralize these interactions and optimize recovery.
Module 1: Peak Shape & Recovery (Normal Phase)
Q: Why does my product streak from the baseline to the solvent front on silica gel?
Diagnosis: Unmasked Silanol Interactions.
Standard silica gel (
) has a surface pH of ~5.0. The free amine on your ABA is acting as a base, forming strong hydrogen bonds or ionic interactions with the acidic silanol protons. This results in "chemisorption" rather than "physisorption."
The Fix: Mobile Phase Modifiers (Silanol Masking)
You must introduce a competing base into your mobile phase. This "sacrificial base" saturates the silanol sites, allowing your ABA to partition freely.
Best for highly polar ABAs. Requires vigorous mixing.
| Acetic Acid | 0.5% – 1.0% | Reverse Phase | DO NOT use with TEA on Silica (forms salts). |
Protocol: The "Pre-Buffering" Technique
Equilibration: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This pre-coats the silica.
Elution: Maintain the modifier concentration throughout the run.
Visualization: The Silanol Masking Mechanism
Caption: Mechanism of Triethylamine (TEA) preventing aminobenzoic acid adsorption to silica silanols.
Module 2: Solubility & Loading Strategies
Q: My sample precipitates at the top of the column when I add the mobile phase. How do I load it?
Diagnosis: Solubility Mismatch.
ABAs are often crystalline solids with poor solubility in non-polar solvents (Hexane/DCM) but high solubility in polar solvents (MeOH/DMSO). Liquid loading with a strong solvent (MeOH) onto a non-polar column causes immediate precipitation and band broadening.
The Fix: Dry Loading with Celite
Do not use silica for dry loading ABAs; the increased surface area exacerbates the sticking issue described in Module 1. Use Celite 545 (diatomaceous earth), which is inert.
Protocol: Inert Dry Loading
Dissolution: Dissolve crude ABA in the minimum amount of Methanol or Acetone.
Evaporation: Rotary evaporate until a free-flowing powder is obtained. Note: Ensure no solvent clumps remain.
Loading: Pour the powder onto the top of the pre-equilibrated column (or into a solid load cartridge).
Capping: Add a small layer of sand or frit on top to prevent disturbance.
Module 3: Separation of Isomers (Ortho, Meta, Para)
Q: I cannot separate 2-aminobenzoic acid from 4-aminobenzoic acid. They co-elute.
Diagnosis: Lack of Selectivity on Normal Phase.
On silica, separation is driven by polarity. Isomers of ABAs have nearly identical polarity.
The Fix: pH-Controlled Reverse Phase (C18)
You must exploit the
differences. By adjusting the pH, you can suppress the ionization of the carboxylic acid, making the molecule more hydrophobic and increasing retention on C18.
Data: pKa Driven Separation Strategy
Isomer
pKa 1 (COOH)
pKa 2 (NH3+)
Strategy
p-ABA
2.38
4.85
Run at pH 2.5 .
m-ABA
3.12
4.74
At pH 2.5, COOH is protonated (neutral).
| o-ABA | 2.11 | 4.95 | Retention is maximized on C18. |
Note: At neutral pH (7.0), both groups are ionized (COO- / NH2), making the molecule too polar for C18 retention (it will elute in the void volume).
Workflow: Method Selection Decision Tree
Caption: Decision matrix for selecting stationary phase based on purification goals.
Module 4: Stability & Oxidation
Q: My fractions are turning brown after collection. Is my compound decomposing?
Diagnosis: Oxidative Degradation.
The aniline (amine) moiety is sensitive to oxidation, especially in solution and when exposed to light. Silica gel can catalyze this oxidation due to trace metal impurities (Iron/Aluminum) in lower-grade silica.
The Fix: Protection Protocols
Degas Solvents: Sparge mobile phases with Nitrogen or Argon for 15 minutes prior to use.
Speed: Do not leave ABAs on the column overnight.
Add Antioxidant: In extreme cases, adding 0.05% Ascorbic Acid to the collection vessels can prevent browning.
Evaporation: Rotovap fractions immediately at
.
References
Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
Sorbtech. (2023).[2] HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
Reich, H. J. (University of Wisconsin). Common Mobile Phases for Chromatography.[4] Retrieved from [Link]
Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid
Executive Summary The synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid is a critical workflow in the production of kinase inhibitors (e.g., EGFR or RET inhibitors). While multiple routes exist, the industrial standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid is a critical workflow in the production of kinase inhibitors (e.g., EGFR or RET inhibitors). While multiple routes exist, the industrial standard typically involves the Nucleophilic Aromatic Substitution (SNAr) of 4,5-difluoro-2-nitrobenzoic acid, followed by nitro-reduction.
This guide addresses the specific "pain points" of this route: regioselectivity failures during methoxylation, hydrodehalogenation (defluorination) during reduction, and over-substitution.
Module 1: The SNAr Bottleneck (Methoxylation)
Context: The conversion of 4,5-difluoro-2-nitrobenzoic acid to 5-fluoro-4-methoxy-2-nitrobenzoic acid relies on the electronic directing effects of the nitro group. The nitro group at C2 activates the para-position (C4) for nucleophilic attack by methoxide.
Troubleshooting Guide
Q1: Why am I seeing significant levels of the regio-isomer (4-fluoro-5-methoxy)?
The Science: While the nitro group strongly activates the para-carbon (C4), the meta-carbon (C5) is also susceptible to attack, particularly because the fluorine at C5 is inductively electron-withdrawing. High temperatures lower the energy barrier for the meta-attack, degrading regioselectivity.
The Fix:
Temperature Control: Maintain the reaction temperature between -5°C and 0°C during the addition of Sodium Methoxide (NaOMe). Do not allow the exotherm to exceed 5°C.
Solvent Choice: Use pure Methanol (MeOH). Aprotic polar solvents (like DMF) can enhance the nucleophilicity of methoxide too aggressively, reducing selectivity.
Q2: My HPLC shows a "Bis-Methoxy" impurity (approx. 5-10%). What happened?
The Science: This is 4,5-dimethoxy-2-nitrobenzoic acid . Once the mono-methoxy product is formed, the remaining fluorine at C5 is still activated (though less so) by the ortho-nitro group (via induction) and the newly added electron-donating methoxy group (via resonance, though this usually deactivates SNAr). However, with excess methoxide and heat, the second displacement occurs.
The Fix:
Stoichiometry: Strictly limit NaOMe to 1.05 - 1.10 equivalents .
Addition Rate: Add NaOMe dropwise. A high local concentration of methoxide favors the second displacement.
Visualizing the Selectivity Landscape
Caption: Competitive pathways in the methoxylation of 4,5-difluoro-2-nitrobenzoic acid. Control of temperature is critical to avoid the meta-attack pathway.
Module 2: The Reduction Risk (Defluorination)
Context: Reducing the nitro group to an amine is necessary to yield the final product. However, aryl fluorides are susceptible to hydrodehalogenation (loss of fluorine) under catalytic hydrogenation conditions, especially when the fluorine is para or ortho to an amino group (which stabilizes the transition state for oxidative addition).
Troubleshooting Guide
Q3: I am losing the Fluorine atom during hydrogenation (Pd/C). How do I stop this?
The Science: Palladium on Carbon (Pd/C) is excellent for nitro reduction but also catalyzes C-F bond cleavage. The resulting impurity is 2-amino-4-methoxybenzoic acid .
The Fix:
Alternative Catalyst: Switch to Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel . These are less active toward C-halogen bonds.
Chemical Reduction: If catalytic hydrogenation is unavoidable, add a catalyst poison (like thiophene) or switch to a chemical reduction using Iron powder (Fe) in Acetic Acid or Sodium Dithionite . The Fe/AcOH method is robust and preserves the C-F bond.
Q4: My product is purple/dark after reduction. Is it decomposing?
The Science: Anilines are prone to oxidation. 2-Amino-5-fluoro-4-methoxybenzoic acid can form "aniline black" type oligomers if exposed to air in solution for prolonged periods.
The Fix:
Workup: Perform the final crystallization immediately after reduction.
Additives: Add a trace amount of sodium bisulfite during the workup to prevent oxidative coupling.
Visualizing the Reduction Pathways
Caption: Comparison of reduction methods. Pd/C carries a high risk of defluorination, whereas Fe/AcOH is chemoselective for the nitro group.
Module 3: Validated Protocol
Objective: Synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid minimizing regio-isomers and defluorination.
Step 1: Regioselective Methoxylation
Charge a reactor with 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) and Methanol (10 vol).
Cool the solution to -5°C .
Add Sodium Methoxide (25% in MeOH, 1.05 eq) dropwise over 2 hours.
Critical: Internal temperature must not exceed 0°C.
Stir at 0°C for 4 hours. Monitor by HPLC.
Checkpoint: Target < 2% starting material.
Quench by adjusting pH to 3-4 with 1N HCl.
Precipitate by adding water (20 vol). Filter the yellow solid (5-fluoro-4-methoxy-2-nitrobenzoic acid).
Step 2: Chemoselective Reduction (Fe/AcOH)
Suspend the wet cake from Step 1 in Water/Ethanol (1:1).
Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).
Heat to 70°C.
Add Acetic Acid (catalytic amount) slowly.
Monitor for disappearance of the yellow nitro compound (approx. 2-3 hours).
Hot Filter to remove Iron sludge.
Cool filtrate to crystallize the off-white product: 2-Amino-5-fluoro-4-methoxybenzoic acid .
Impurity Reference Table
Impurity Name
Structure Description
Origin
Prevention Strategy
Impurity A (Regio)
4-Fluoro-5-methoxy-2-aminobenzoic acid
SNAr attack at C5 (Meta)
Keep SNAr temp < 0°C.
Impurity B (Bis)
4,5-Dimethoxy-2-aminobenzoic acid
Double displacement of F
Limit NaOMe to 1.05 eq.
Impurity C (Des-F)
2-Amino-4-methoxybenzoic acid
Hydrogenolysis of C-F bond
Avoid Pd/C; use Fe/AcOH.
Impurity D (Ester)
Methyl 2-amino-5-fluoro-4-methoxybenzoate
Reaction of COOH with MeOH
Avoid strong acid catalysis in MeOH.
References
Sigma-Aldrich. 4,5-Difluoro-2-nitrobenzoic acid Product Sheet (CAS 20372-63-8). Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598436, 4-Fluoro-3-methoxybenzoic acid (Structural Analog Data). Retrieved from
BenchChem. Industrial Synthesis of Fluoro-nitrobenzophenone Derivatives (Friedel-Crafts & SNAr methodologies). Retrieved from
Stability issues of 2-Amino-5-fluoro-4-methoxybenzoic acid in solution
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-methoxybenzoic acid. This document provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-methoxybenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered when this compound is in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Part 1: Compound Overview and General Handling
2-Amino-5-fluoro-4-methoxybenzoic acid is a substituted aromatic amino acid. Its structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid backbone, makes it a valuable building block in medicinal chemistry and materials science. However, the reactivity of the amino and carboxylic acid functional groups can lead to stability challenges in solution.
FAQ 1: What are the recommended storage and handling conditions for solid 2-Amino-5-fluoro-4-methoxybenzoic acid?
To ensure the long-term integrity of solid 2-Amino-5-fluoro-4-methoxybenzoic acid, it is crucial to store it in a cool, dry, and well-ventilated place.[1][2][3][4] Keep containers tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, refrigeration at 2-8°C is recommended. Avoid exposure to light, as compounds with similar functionalities can be light-sensitive.[5]
Summary of Recommended Storage Conditions for Solid Compound:
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes the rate of potential solid-state degradation reactions.
Atmosphere
Dry, Inert Gas (e.g., Argon, Nitrogen)
Prevents oxidation and hydrolysis from atmospheric moisture.
| Container | Tightly sealed, non-reactive material | Prevents contamination and reaction with container materials. |
Part 2: Stability in Solution - FAQs and Troubleshooting
The stability of 2-Amino-5-fluoro-4-methoxybenzoic acid in solution is paramount for obtaining reliable and reproducible experimental results. The following sections address common questions and issues.
FAQ 2: In which solvents should I dissolve 2-Amino-5-fluoro-4-methoxybenzoic acid?
Based on data for structurally similar compounds, 2-Amino-5-fluoro-4-methoxybenzoic acid is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[6] Aqueous solubility is likely to be limited and pH-dependent. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer.[6]
Table of Expected Solubilities (Based on Analogous Compounds):
Solvent
Expected Solubility
Notes
DMSO
High
A common solvent for creating stock solutions.
DMF
High
Another suitable solvent for stock solutions.
Ethanol
Moderate
May be used for certain applications.
Water
Low, pH-dependent
Insoluble or sparingly soluble at neutral pH. Solubility increases at acidic and basic pH.
| PBS (pH 7.2) | Very Low | A similar compound, 2-amino-5-fluorobenzoic acid, has a solubility of approximately 0.25 mg/mL in PBS.[6] |
FAQ 3: My solution of 2-Amino-5-fluoro-4-methoxybenzoic acid has changed color. What does this indicate?
A change in color, such as turning yellow or brown, is often an indicator of degradation. This can be caused by oxidation of the amino group or other complex reactions. It is crucial to investigate the purity of the solution before proceeding with your experiment.
Troubleshooting Guide 1: Discolored Solution
If you observe a color change in your solution of 2-Amino-5-fluoro-4-methoxybenzoic acid, follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for a discolored solution.
FAQ 4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The functional groups in 2-Amino-5-fluoro-4-methoxybenzoic acid make it susceptible to several degradation pathways.
Potential Degradation Pathways:
Based on the chemistry of similar molecules, the following degradation pathways are plausible[5]:
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, as well as colored polymeric products.
Decarboxylation: At elevated temperatures or under certain catalytic conditions, the carboxylic acid group may be lost as carbon dioxide.
Hydrolysis: While less common for the aromatic ring itself, any ester impurities from synthesis could hydrolyze back to the carboxylic acid.
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation reactions.[5]
Caption: Potential degradation pathways of 2-Amino-5-fluoro-4-methoxybenzoic acid.
Troubleshooting Guide 2: Unexpected Analytical Peaks
Use this guide to identify the source of unexpected peaks in your chromatographic analysis.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems for assessing the stability of your 2-Amino-5-fluoro-4-methoxybenzoic acid solutions.
Protocol 1: HPLC-Based Stability Assessment of 2-Amino-5-fluoro-4-methoxybenzoic acid in Solution
Objective: To determine the stability of 2-Amino-5-fluoro-4-methoxybenzoic acid in a specific solvent and under defined storage conditions over time.
Materials:
2-Amino-5-fluoro-4-methoxybenzoic acid
High-purity solvent of interest (e.g., DMSO, buffered aqueous solution)
HPLC system with a UV detector
C18 reverse-phase HPLC column
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
Volumetric flasks and pipettes
Autosampler vials
Procedure:
Preparation of Stock Solution: Accurately weigh and dissolve 2-Amino-5-fluoro-4-methoxybenzoic acid in the chosen solvent to a known concentration (e.g., 1 mg/mL).
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (T=0) measurement.
Sample Storage: Divide the remaining stock solution into several aliquots in separate, tightly sealed vials. Store these vials under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week), retrieve one aliquot from each storage condition.
HPLC Analysis: Analyze each aliquot by HPLC using the same method as the T=0 sample.
Data Analysis:
Calculate the peak area of the parent compound (2-Amino-5-fluoro-4-methoxybenzoic acid) at each time point.
Determine the percentage of the parent compound remaining relative to the T=0 sample:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Observe the formation and increase of any new peaks, which represent degradation products.
Interpretation of Results:
A decrease in the percentage of the parent compound and a corresponding increase in the area of new peaks indicate degradation. You can then establish a stability window for your solution under the tested conditions.
Example HPLC Method (for guidance, optimization may be required):
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
| Detection Wavelength | 254 nm (or λmax of the compound) |
References
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
Guttikar, S., et al. (2014). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 11(5), 1493–1503. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Retention, Selectivity, and Peak Shape for Fluorinated Aromatics
Introduction: The "Fluorine Effect" in Chromatography
Welcome to the technical support center. If you are here, you are likely facing a paradox: your fluorinated aromatic compounds are hydrophobic (lipophilic) yet display erratic retention on standard C18 columns, or you are struggling to separate positional isomers (e.g., ortho- vs. para- fluorophenols).
The Core Challenge:
Fluorine is the most electronegative element (
Pauling scale), creating a strong dipole moment, yet the C-F bond is non-polarizable and hydrophobic. This creates a unique "orthogonal" behavior where standard hydrophobic interaction chromatography (HIC) alone is insufficient. To resolve these species, you must leverage Shape Selectivity and Dipole-Dipole Interactions , not just hydrophobicity.
Part 1: Stationary Phase Selection (The "PFP" Standard)
Q: My C18 column cannot separate positional isomers of fluorinated phenols. What should I do?
Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase immediately.
The Mechanism (Why it works):
Standard C18 phases rely almost exclusively on hydrophobic interactions. Positional isomers (e.g., 2-fluorophenol vs. 4-fluorophenol) have nearly identical hydrophobicities (logP), leading to co-elution.
PFP phases utilize a "fluorinated ring" mechanism that offers three distinct interactions absent in C18:
- Interactions: The electron-deficient PFP ring interacts with the electron-rich aromatic ring of your analyte.
Dipole-Dipole Interactions: The high electronegativity of the fluorine atoms on the stationary phase creates a rigid electrostatic field that interacts with the dipole of your fluorinated analyte.
Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of ortho, meta, and para substitutions more effectively than flexible C18 alkyl chains.
Protocol: Column Screening Workflow
Start: PFP Column (e.g., Phenomenex Luna PFP(2) or Agilent Poroshell PFP).
Alternative: If PFP fails, try a Phenyl-Hexyl column, but PFP is generally superior for halogenated aromatics due to the specific F-F and dipole interactions.
Part 2: Mobile Phase Optimization
Q: Should I use Methanol or Acetonitrile?
Recommendation: Default to Methanol (MeOH) when using Phenyl or PFP columns for aromatic separations.
Technical Rationale:
Acetonitrile (ACN): ACN contains a triple bond with its own
electrons. These electrons "compete" with the stationary phase for interaction with the analyte's aromatic ring, effectively dampening the - selectivity mechanism.
Methanol (MeOH): MeOH is protic and lacks
electrons. It allows the - interaction between your fluorinated analyte and the PFP stationary phase to dominate, often resulting in significantly better resolution of isomers.
ACN is better for non-aromatic low-UV detection; irrelevant for aromatics (detect >254 nm).
Part 3: Troubleshooting Guide (Symptom-Based)
Symptom 1: Peak Tailing (Asymmetry > 1.5)
Cause: Fluorinated aromatics often contain amine or phenolic groups. Residual silanols on the silica surface interact with these ionizable groups.
Fix:
pH Modification: Ensure mobile phase pH is +/- 2 units away from the analyte's pKa. For basic fluorinated compounds, low pH (0.1% Formic Acid) is standard.
Buffer Choice: If using a PFP column, add Ammonium Formate (5-10 mM) . The ammonium ion effectively masks silanols and improves peak shape for polar-embedded compounds.
Symptom 2: "Dewetting" or Loss of Retention
Context: You are running highly polar fluorinated metabolites (e.g., fluorobenzoic acids) in 95-100% aqueous conditions.
Cause: Standard C18 chains "collapse" or dewet in 100% water, reducing surface area.
Fix: PFP phases are generally resistant to phase collapse. You can safely run 100% aqueous buffer on most high-quality PFP columns to retain highly polar fluorinated species.
Symptom 3: Retention Time Drift
Cause: Fluorinated compounds are highly sensitive to temperature due to the "thermal expansion" of the solvation shell around the fluorine atom.
Fix:Thermostat your column. Do not run at "ambient." Set the column oven to 35°C or 40°C. This reduces viscosity (helping with Methanol pressure) and locks in the retention mechanism.
Part 4: Visualizing the Workflow
Diagram 1: Column & Solvent Selection Decision Tree
This logic gate ensures you select the correct chemistry before wasting time on gradient optimization.
Caption: Decision logic for selecting stationary and mobile phases for fluorinated compounds.
Diagram 2: Method Development Loop
A self-validating protocol for optimizing the separation.
Caption: Iterative optimization loop focusing on Temperature and pH after initial PFP screening.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use a standard Phenyl-Hexyl column instead of PFP?A: Yes, but with caveats. Phenyl-Hexyl provides
- interactions similar to PFP, but it lacks the strong electronegative dipole of the fluorine ring. For separating fluorinated isomers, PFP is usually superior because the F-F interactions and dipole moments align more specifically. Use Phenyl-Hexyl if PFP is unavailable or if the analyte is extremely hydrophobic [1, 4].
Q: My fluorinated compound is not retaining even on PFP. Why?A: Check the ionization state. Many fluorinated pharmaceuticals (e.g., fluoroquinolones) are zwitterionic. If your pH is near the isoelectric point, solubility might be too high. Ensure the pH is set to ionize the molecule (retention by ion-exchange mechanism on silanols) or suppress ionization (retention by hydrophobicity), depending on your specific goal.
Q: What is the "Fluorine-Fluorine" interaction I hear about?A: While often debated, this refers to the observation that fluorinated analytes show preferential retention on fluorinated stationary phases. However, in RP-HPLC, this is driven more by the dipole-dipole interaction and the "fluorophobic" effect (fluorocarbons dislike hydrocarbon environments) rather than a direct chemical bond between fluorine atoms [2, 5].
References
Phenomenex. (2025).[1] Luna PFP(2) HPLC Preparative Columns User Guide. Retrieved from [Link]
Chromatography Online (LCGC). (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[2] Retrieved from [Link]
Shimadzu Corporation. (2024). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link][1][3]
Agilent Technologies. (2025). PFAS Analysis in Environmental Samples | Ordering Guide.[4] Retrieved from [Link]
National Institutes of Health (NIH). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
Technical Guide: Optimizing Reaction Conditions for Aminobenzoic Acid Synthesis
Introduction Aminobenzoic acids (ABAs)—specifically the ortho (anthranilic acid), meta (3-aminobenzoic acid), and para (PABA) isomers—are foundational scaffolds in the synthesis of local anesthetics, folate antagonists,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Aminobenzoic acids (ABAs)—specifically the ortho (anthranilic acid), meta (3-aminobenzoic acid), and para (PABA) isomers—are foundational scaffolds in the synthesis of local anesthetics, folate antagonists, and azo dyes. While their structures appear simple, the synthesis of high-purity ABAs is often plagued by isomer-specific challenges: regioselectivity issues during nitration, catalyst poisoning during reduction, and complex solubility profiles during purification.
This guide provides a self-validating troubleshooting framework for the two primary synthetic routes: Catalytic Hydrogenation (preferred for para/meta) and the Hofmann Rearrangement (preferred for ortho).
Module 1: Catalytic Hydrogenation of Nitrobenzoic Acids
Primary Application: Synthesis of 4-aminobenzoic acid (PABA) and 3-aminobenzoic acid.
The reduction of nitrobenzoic acid using Palladium on Carbon (Pd/C) is the industry standard due to its atom economy. However, it is a heterogeneous reaction where mass transfer often dictates kinetics more than intrinsic reactivity.
Core Protocol: Pd/C Hydrogenation
Substrate: 4-Nitrobenzoic acid (or 3-isomer).
Catalyst: 5% or 10% Pd/C (50% wet). Note: Wet catalyst is mandatory to prevent ignition.
Solvent: Methanol or Ethanol (High H₂ solubility).
Conditions: 3-5 bar H₂, 40–60°C.
The Self-Validating Workflow
Do not commit the full batch immediately. Use this "Pulse Test" to validate catalyst activity:
Load 1% of the substrate and full catalyst load.
Pressurize. Monitoring H₂ uptake.
Validation: If uptake is not immediate and exothermic, the catalyst is poisoned or the surface is oxidized. Do not proceed.
Troubleshooting Guide: Hydrogenation
Symptom
Root Cause Analysis
Corrective Action
Reaction Stalls at 50-80%
H₂ Starvation (Mass Transfer): The reaction is zero-order in substrate but first-order in H₂. If the stirring rate is too low, H₂ cannot dissolve fast enough to replenish the catalyst surface.
Increase Agitation: Ensure a vortex is visible. Switch to a gas-entrainment impeller if possible.
No Reaction (Induction Period)
Catalyst Poisoning: Trace sulfur (thioethers) from upstream nitration steps is binding to Pd active sites.
Wash Substrate: Recrystallize the nitro-precursor from acetic acid to remove S-impurities. Increase catalyst loading by 2-5%.
Product is Colored (Pink/Brown)
Hydroxylamine Intermediate: Incomplete reduction leads to hydroxylamine species (Ar-NHOH), which oxidize in air to form colored azoxy dimers.
Extend Reaction Time: The reduction of Ar-NHOH to Ar-NH₂ is the slow step. Allow 30-60 mins post-H₂ uptake cessation.
Ignition upon Filtration
Pyrophoric Catalyst: Dry Pd/C saturated with hydrogen reacts instantly with oxygen.
Keep Wet: Never suck the filter cake dry. Wash with water immediately. Keep under N₂ blanket.
Pathway & Kinetics Diagram
The following diagram illustrates the reduction pathway and the critical mass transfer barriers that often mimic kinetic failure.
Caption: Hydrogenation pathway showing the rate-limiting reduction of the hydroxylamine intermediate and the critical gas-liquid mass transfer step.
Module 2: The Hofmann Rearrangement
Primary Application: Synthesis of Anthranilic Acid (Ortho-isomer) from Phthalimide.
While hydrogenation works for the ortho isomer, the Hofmann rearrangement of phthalimide is often preferred in labs lacking high-pressure equipment. The critical failure mode here is the formation of the urea byproduct.
Rearrangement: Add Sodium Hypochlorite (Bleach) or NaOBr at <0°C.
Heating: Warm to 80°C to drive the rearrangement and decarboxylation.
Neutralization: Acidify to pH 4.0 to precipitate Anthranilic Acid.
Troubleshooting Guide: Hofmann Rearrangement
Issue
Mechanistic Insight
Solution
Low Yield / Urea Formation
The "Urea Trap": The product amine (Anthranilic acid) is nucleophilic. It attacks the intermediate Isocyanate (Ar-N=C=O) faster than water does, forming a stable urea byproduct.
Excess Base: Ensure high [OH⁻] concentration. Hydroxide is a better nucleophile than the amine, ensuring the isocyanate becomes the carbamate (and then amine) rather than urea.
Violent Exotherm
Decarboxylation Energy: The breakdown of the carbamic acid intermediate releases CO₂ and heat rapidly.
Controlled Heating: Do not heat the reaction mixture until the hypochlorite addition is complete and the solution is homogenous.
Yellow/Orange Product
Halogenation: Excess hypochlorite can chlorinate/brominate the activated aromatic ring of the product.
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of oxidant. Quench excess oxidant with sodium thiosulfate before acidification.
Reaction Logic Diagram
Caption: The Hofmann cycle illustrating the competition between water (desired pathway) and the product amine (urea formation) for the isocyanate intermediate.[1][2]
Purification of ABAs relies heavily on their amphoteric nature. They exist as zwitterions in solution but have minimum solubility at their isoelectric point (pI).
Physicochemical Data Table
Isomer
Structure
pKa₁ (-COOH)
pKa₂ (-NH₃⁺)
Isoelectric Point (pI)*
Solubility at pI
Ortho (Anthranilic)
2-NH₂-Ph-COOH
2.12
4.95
3.54
Low (Intramolecular H-bond)
Meta (3-ABA)
3-NH₂-Ph-COOH
3.07
4.73
3.90
Moderate
Para (PABA)
4-NH₂-Ph-COOH
2.38
4.85
3.62
Low
*Calculated as (pKa₁ + pKa₂)/2.[3] Note that experimental minimum solubility often spans a pH range of ±0.5 units around the pI.
Purification FAQs
Q: My PABA crystals are turning grey/brown after drying. Why?A: Aminobenzoic acids are light-sensitive and prone to air oxidation.
Fix: Perform the final crystallization in the presence of a trace reducing agent (e.g., 0.1% sodium bisulfite). Store in amber glass under inert atmosphere.
Q: I cannot filter the product; it forms a "goo" or oil.A: You likely overshot the pH adjustment.
Fix: If you acidify rapidly past the pI (e.g., to pH 1), the amine protonates, and the salt becomes soluble again. Use a pH meter and stop exactly at the pI (approx pH 3.6). Digest (stir) the slurry for 30 minutes to allow crystal ripening (Ostwald ripening) before filtering.
Q: The NMR shows solvent peaks that vacuum drying won't remove.A: PABA and Anthranilic acid are known to form solvates, particularly with DMF or alcohols.
Fix: Recrystallize from water (if possible) or displace the high-boiling solvent with a lower-boiling non-solvating antisolvent (e.g., wash the filter cake with cold isopropanol followed by ether) before drying.
References
Hydrogenation Kinetics: Rode, C. V., Vaidya, M. J., & Chaudhari, R. V. (2001). Hydrogenation of nitrobenzene to p-aminophenol in a four-phase reactor: reaction kinetics and mass transfer effects. Chemical Engineering Science. Link
Hofmann Rearrangement Mechanism: Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions.[4][5][6][7] Link
Isoelectric Points & Solubility: Merck Index Online. Aminobenzoic Acid Derivatives. Link
Catalyst Poisoning: Bernas, A. et al. (2009). Poisoning of Pd/C catalysts by sulfur in the hydrogenation of nitrobenzene.
PABA Physical Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Link
Technical Support Center: 4-Fluoroaniline Reaction Troubleshooting
Introduction: The 4-Fluoroaniline Challenge Welcome to the Technical Support Center. You are likely here because your HPLC trace shows impurities that don't match your target, or your clear starting material has turned i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 4-Fluoroaniline Challenge
Welcome to the Technical Support Center. You are likely here because your HPLC trace shows impurities that don't match your target, or your clear starting material has turned into a dark sludge.
4-Fluoroaniline is a deceptive reagent. While the fluorine atom at the para position is a deactivating group via induction (-I effect), it is also a resonance donor (+R effect). This duality creates specific "trap" reactions—particularly during diazotization and electrophilic aromatic substitution —that lead to predictable, yet frustrating, byproducts like phenols, azo tars, and poly-halogenated species.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating systems to prevent them.
Context: The conversion of 4-fluoroaniline to a diazonium salt is the gateway to aryl halides (Sandmeyer) or aryl fluorides (Balz-Schiemann). This is the most failure-prone workflow.
Troubleshooting Guide: The "Tar" and "Phenol" Effect
Q1: My reaction mixture turned into a viscous black tar instead of a clear diazonium solution. What happened?Diagnosis: You likely experienced Azo Coupling (Self-Coupling).
Mechanism: Diazonium salts are electrophiles. Unreacted 4-fluoroaniline is a nucleophile. If the acid concentration drops or the addition of nitrite is too slow relative to mixing, the formed diazonium salt attacks the remaining free amine, forming diazoamino compounds (triazenes) which polymerize into "tars."
The Fix (Self-Validating Protocol):
Inverse Addition: Do not add nitrite to the amine. Add the amine to the nitrosylating mixture if possible, or ensure the acid is in large excess (≥2.5 equiv) before nitrite addition.
Temperature Lock: Maintain <5°C. Above this, the diazonium salt decomposes, triggering radical polymerization.
Q2: I isolated the product, but my yield is low and I see a large peak for 4-fluorophenol.Diagnosis:Hydrolysis of the Diazonium Salt.
Mechanism: Water acts as a nucleophile, displacing the
group. This competes with your desired nucleophile (e.g., , ).
The Fix:
Exclusion of Water: If performing a Balz-Schiemann, use
or in non-aqueous solvents (like DCM) using alkyl nitrites (e.g., t-butyl nitrite) instead of .
Context: Using 4-fluoroaniline as a nucleophile to build amides (e.g., in Linezolid precursors).
Q3: I am trying to mono-acylate, but I keep getting the di-acylated impurity.Diagnosis:Competitive Nucleophilicity.Mechanism: The fluorine atom withdraws electrons, making the nitrogen less nucleophilic than aniline. However, once the first acyl group is added, the resulting amide is usually less nucleophilic. If di-acylation occurs, it suggests your base strength is too high, deprotonating the amide and allowing a second attack.
The Fix:
Base Selection: Switch from strong bases (
, ) to weaker bases () or run under Schotten-Baumann conditions (biphasic).
Stoichiometry: Use a slight deficit of the acyl chloride (0.95 equiv) to ensure the starting material is the statistical driver, then separate unreacted amine.
Q4: During alkylation, I see "over-alkylation" (quaternary salts).Diagnosis: The product (secondary amine) is often more nucleophilic than the starting primary amine (4-fluoroaniline).
The Fix:
Reductive Amination: Avoid direct alkylation with halides. Use the corresponding aldehyde +
. This mechanism naturally stops at the secondary amine stage.
Module 3: Storage, Stability & Oxidation
Q5: My 4-fluoroaniline has turned from clear to dark brown. Is it usable?Diagnosis:Oxidative Polymerization.Mechanism: Like all anilines, 4-fluoroaniline undergoes radical oxidation in air/light to form benzoquinone imines, which polymerize into "aniline black" type oligomers.
Impact: While the bulk liquid may still be 95% pure, these radical impurities can poison palladium catalysts (in Buchwald-Hartwig couplings).
The Fix:
Purification: Distillation under reduced pressure is the only way to recover high-purity material.
Storage: Store under Argon at 2-8°C.
Summary of Impurities & Mitigation
Impurity Type
Chemical Structure
Origin
Mitigation Strategy
4-Fluorophenol
Diazonium Hydrolysis
Maintain T < 5°C; Exclude water.
Azo Tars
Low Acid / Poor Mixing
Inverse addition; High agitation; Acid > 2.5 eq.
Di-acyl Species
Over-acylation
Use weak bases; Control stoichiometry (0.95 eq).
Oxidation Oligomers
Complex (Black)
Air/Light Exposure
Distill before use; Store under Argon.
Ortho-Halo Species
EAS Regioselectivity
Block para-position (impossible here) or purify via recrystallization.
Protocol: High-Fidelity Diazotization (Balz-Schiemann Precursor)
This protocol minimizes phenol and tar formation by controlling the protonation state of the amine.
Preparation: Charge a 3-neck flask with 4-Fluoroaniline (1.0 eq) and
(48% aq, 4.0 eq) . Note: The excess acid is critical to prevent free amine from coupling.
Cooling: Cool the slurry to -5°C (internal probe).
Addition (The Control Point): Add
(1.05 eq) dissolved in minimal water dropwise via a syringe pump or addition funnel below the liquid surface.
Validation: The temperature must not rise above 0°C.
Module 1: Microbial & Enzymatic Degradation Support
Welcome to the Substituted Benzoic Acid Degradation Technical Support Hub . This interface is designed for researchers encountering stalls, inconsistencies, or analytical failures in the degradation of benzoic acid deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Substituted Benzoic Acid Degradation Technical Support Hub .
This interface is designed for researchers encountering stalls, inconsistencies, or analytical failures in the degradation of benzoic acid derivatives (e.g., chlorobenzoic, nitrobenzoic, or hydroxybenzoic acids). Below you will find active troubleshooting modules based on field-validated mechanisms and kinetic data.
Current Status: Active | Topic: Pathway Blockage & Toxicity
Ticket #402: "My culture dies when degrading chlorobenzoates, accumulating a yellow metabolite."
Diagnosis:
You are likely experiencing "Meta-Cleavage Suicide Inactivation."
While unsubstituted benzoic acid can be degraded via both ortho- (intradiol) and meta- (extradiol) cleavage, substituted benzoates—specifically halogenated ones—have strict pathway requirements.
The Mechanism: If a chlorocatechol intermediate undergoes meta-cleavage (catalyzed by catechol 2,3-dioxygenase), it forms an acyl halide (5-chloro-2-hydroxymuconic semialdehyde). This compound is highly reactive and chemically attacks the enzyme active site, permanently inactivating it. The yellow color is characteristic of the ring-cleavage semialdehyde product.
The Fix: You must force the pathway through ortho-cleavage (catalyzed by chlorocatechol 1,2-dioxygenase).
Troubleshooting Protocol:
Substrate Induction Check: Ensure you are not co-feeding with substrates that induce meta-pathway enzymes (e.g., toluene or xylenes often induce TOL plasmids which favor meta-cleavage).
Inoculum Switch: Switch to a strain known to possess the modified ortho-pathway (e.g., Pseudomonas sp. strain B13 or engineered Cupriavidus strains).
Anaerobic Alternative: If aerobic toxicity persists, switch to an anaerobic system. The anaerobic pathway avoids catechol formation entirely, proceeding via Benzoyl-CoA reductase .
Visualizing the Pathway Logic:
Figure 1: The critical divergence between ortho- and meta-cleavage. For halobenzoates, the meta-pathway leads to toxic dead-ends.
Module 2: Advanced Oxidation Processes (AOPs) Support
Current Status: Active | Topic: Reaction Kinetics & pH Effects
Ticket #509: "Photocatalytic degradation rates drop drastically when switching from p-hydroxybenzoic acid to p-nitrobenzoic acid."
Diagnosis:
This is a classic manifestation of the Hammett Correlation combined with surface adsorption interference.
Electronic Effect (Hammett
): The rate of hydroxyl radical () attack—an electrophilic reaction—depends on the electron density of the benzene ring.
Hydroxy group (-OH): Electron-donating (
). Increases electron density, facilitating electrophilic attack. Fast degradation.
Nitro group (-NO
): Electron-withdrawing (). Decreases electron density, deactivating the ring. Slow degradation.
Surface Charge Effect: The pKa of the substrate vs. the Point of Zero Charge (PZC) of the catalyst (e.g., TiO
, PZC 6.8) dictates adsorption.
Kinetic Reference Data:
Substituent (R)
Hammett Constant ()
Electronic Effect
Relative Degradation Rate ()
-OH (Hydroxy)
-0.37
Strong Donor
High (1.0)
-CH (Methyl)
-0.17
Weak Donor
High (0.85)
-H (Benzoic Acid)
0.00
Reference
Medium (0.50)
-Cl (Chloro)
+0.23
Weak Withdrawer
Low (0.35)
-NO (Nitro)
+0.78
Strong Withdrawer
Very Low (<0.10)
Troubleshooting Protocol:
Adjust pH for Adsorption:
For p-nitrobenzoic acid (pKa
3.4), operate at pH 4.0.
Reasoning: At pH 4.0, the acid is anionic (deprotonated), while the TiO
surface (PZC 6.8) is positively charged. This maximizes electrostatic attraction, compensating for the slow electronic kinetics.
Doping Strategy: If using TiO
, consider metal doping (e.g., Ag or Pt) to trap electrons and reduce recombination, which is critical when degrading recalcitrant electron-deficient rings.
Module 3: Analytical Methodologies Support
Current Status: Active | Topic: HPLC Separation & Peak Tailing
Ticket #611: "I cannot separate benzoic acid from its hydroxylated intermediates; peaks are tailing severely."
Diagnosis:
Tailing in organic acids is usually caused by secondary interactions between the carboxylate group and residual silanols on the silica column support. Co-elution occurs because metabolic intermediates (e.g., salicylic acid, 4-hydroxybenzoic acid) have similar hydrophobicity to the parent compound.
Wavelength: 234 nm (Isosbestic point region for many benzoate derivatives).
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5 - 3.0). Crucial: The pH must be below the pKa of the acids (approx 4.2) to keep them protonated (neutral). This increases retention on C18 and eliminates tailing caused by ionic repulsion.
Solvent B: Acetonitrile.
Gradient:
0-5 min: 10% B (Isocratic hold for polar metabolites like catechol).
5-20 min: 10%
60% B (Linear gradient to elute parent benzoates).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Chemical Safety & Compliance Hub.Ticket ID: #CHEM-DISP-2A5F
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Urgency: High (Halogenated / Bio-active Precursor)
Executive Summary
You are inquiring about the disposal of 2-Amino-5-fluoro-4-methoxybenzoic acid . As a researcher in drug development, you likely utilize this compound as a scaffold for kinase inhibitors or other fluorinated APIs.
Critical Safety Alert: Do not treat this merely as "generic organic waste." The presence of the Fluorine atom at the C5 position dictates specific incineration protocols to prevent the release of Hydrogen Fluoride (HF) gas. Furthermore, the free amine group presents specific incompatibility risks with oxidizers commonly found in synthesis labs.
This guide replaces standard "check-the-box" advice with a mechanistic workflow to ensure your lab remains compliant with EPA/RCRA standards and safe from reactive hazards.
Module 1: Waste Classification & Identification
Q: How do I classify this specific waste stream for my EHS manifest?
A: You must classify this as Halogenated Organic Waste .
The "Why" (Mechanistic Insight):
While benzoic acid derivatives are typically combustible organics, the Fluorine substituent changes the thermal destruction profile. Standard catalytic oxidizers or low-temperature incinerators cannot handle the HF generation.
Chemical Flag: The C-F bond is extremely stable (approx. 485 kJ/mol). Breaking it requires temperatures >1100°C.
Combustion Byproduct:
Regulatory Implication: If you label this as "Non-halogenated," it may be sent to a facility lacking acid gas scrubbers, leading to illegal emissions and potential fines for your organization.
Decision Matrix: Waste Stream Triage
Figure 1: Waste Classification Logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute renders the entire stream "Halogenated" for disposal purposes.
Module 2: Segregation & Incompatibility
Q: Can I store this waste in my general "Organic Solids" drum?
A:NO. You must segregate it based on reactive group functionality.
The Amino group (-NH2) is electron-rich and easily oxidized. Mixing with strong oxidizers can lead to rapid exothermic reactions or ignition.
Fire / Explosion
Segregate into "Amines/Bases" or dedicated "Halogenated Organics" container.
Nitrites (Sodium Nitrite, Isoamyl Nitrite)
Under acidic conditions, the primary amine reacts with nitrites to form diazonium salts, which can decompose explosively if dry, or form carcinogenic nitrosamines.
Explosion / Toxicity
NEVER mix amino-benzoic acid waste with nitrite waste streams.
Strong Bases (Hydroxide solutions)
The Carboxylic Acid (-COOH) will neutralize exothermically. While not explosive, the heat generation in a closed waste drum can pressurize the vessel.
Drum Bulging / Leakage
If mixing is necessary for volume reduction, perform neutralization slowly in an open vessel before drumming.
Expert Tip: In drug development, this compound is often an intermediate. If it contains residual reagents (like thionyl chloride from an acid chloride conversion), the waste is Water Reactive . Ensure the waste is fully quenched before sealing in a drum.
Module 3: Disposal Workflow (Lab Packing)
Q: What is the standard protocol for preparing this for pickup?
A: For research quantities (<5kg), Lab Packing is the industry standard to ensure safety and compliance.
Protocol: The "Double-Containment" System
Primary Containment:
Place the solid 2-Amino-5-fluoro-4-methoxybenzoic acid in a wide-mouth high-density polyethylene (HDPE) jar.
Why HDPE? It is resistant to weak acids and fluorinated organics. Avoid glass if possible to prevent breakage during transport.
Labeling:
Apply a hazardous waste label.
Constituents: Write "2-Amino-5-fluoro-4-methoxybenzoic acid" (Do not use abbreviations).
Place the HDPE jar into a larger DOT-approved drum (typically 5-gallon or 55-gallon) lined with vermiculite or absorbent pads.
Ensure the drum is designated for "Compatible Halogenated Solids."
Q: I have a large quantity (>10kg) from a pilot plant run. Can I bulk it?A: Yes, but you must consult your waste vendor (e.g., Veolia, Clean Harbors) specifically about the Fluorine content .
Threshold: Many incinerators have a "Fluorine limit" (often <1% or <5% of total feed) to protect their refractory lining and stay within emission permits.
Action: Provide the vendor with the SDS and explicitly state the percentage of Fluorine by weight (approx. 10.3% for this molecule).
Module 4: Spill Response & Emergency Procedures
Q: I dropped a container of solid powder. How do I clean it up safely?
A: Treat this as a Dust Hazard . The particle size of benzoic acid derivatives often allows them to become airborne easily, posing an inhalation risk (H335).
Spill Response Workflow:
Figure 2: Spill Response Protocol. Priority is placed on preventing dust inhalation.[2][3][4][5]
Specific Troubleshooting:
Issue: "I used water to clean it, and now it's a sticky paste."
Cause: Benzoic acid derivatives have low water solubility but can form pastes.
Fix: Use Ethanol or Isopropanol on a paper towel to dissolve the residue, then follow with a soap and water wash. Place the solvent-soaked towels in the Solid Waste bin (Lab Pack), not the trash.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding halogenated solvents and organic residues).
PubChem. (n.d.). Compound Summary: 2-Amino-5-fluorobenzoic acid (Structural Analog for Hazard Data). National Library of Medicine.
Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2-Amino-4,5-difluorobenzoic acid (Reference for Fluorinated Benzoic Acid Handling).
Disclaimer: This guide is intended for use by trained scientific personnel. Always cross-reference with your institution's specific Environmental Health & Safety (EHS) protocols and the specific SDS provided by your chemical vendor.
Analytical Support Center: Solubility & Method Development
Status: Operational | Tier: 3 (Senior Application Support) Topic: Overcoming Poor Solubility in HPLC/UHPLC Ticket ID: SOL-2024-LC Mission Statement Welcome to the Analytical Support Center. You are likely here because yo...
Welcome to the Analytical Support Center. You are likely here because your hydrophobic analytes are crashing out of solution, clogging your column, or presenting as distorted, split peaks.
As Senior Application Scientists, we do not simply "add more organic solvent." We engineer the chemical environment to maintain thermodynamic stability from the vial to the detector. This guide synthesizes field-proven protocols to resolve solubility issues without compromising chromatographic integrity.
Module 1: The Injection Solvent (The "Strong Solvent" Effect)
User Issue: "I dissolved my sample in 100% DMSO because it’s insoluble in water. Now my peaks are broad, split, or fronting, even though the retention time is stable."
Technical Diagnosis
This is a classic Diluent-Eluent Mismatch . When a large plug of strong solvent (DMSO) enters a weaker mobile phase (e.g., 95% Water), the analyte remains dissolved in the DMSO plug as it travels down the column, rather than interacting with the stationary phase. This causes "viscous fingering" and band broadening before separation even begins.
The Fix: At-Column Dilution (ACD) or Cosolvent Balancing
You must balance solubility against the "strength" of the injection solvent.
Protocol: The "Visual Solubility" Check
Before injecting, validate your sample's stability in the mobile phase.
Prepare Stock: Dissolve analyte in 100% DMSO at 100x target concentration.
Simulate Injection: In a clear HPLC vial, add 10 µL of Stock to 990 µL of your starting Mobile Phase A (e.g., 0.1% Formic Acid in Water).
Observation:
Clear? You are safe to inject.
Cloudy/Precipitate?STOP. Do not inject. You need a solubilizing additive or a different mobile phase.[1]
Decision Logic: Injection Solvent Selection
Use the following logic flow to determine the correct injection strategy.
Figure 1: Decision tree for selecting an injection solvent that balances solubility with peak shape integrity.
Module 2: Mobile Phase Engineering
User Issue: "My drug precipitates inside the column during the gradient run, causing pressure spikes and ghost peaks."
Technical Diagnosis
If the sample is soluble in the vial but precipitates on the column, the mobile phase polarity is shifting too fast, or the buffer capacity is insufficient to maintain the ionization state required for solubility.
Advanced Solution A: Cyclodextrins (The "Trojan Horse")
For highly hydrophobic molecules (LogP > 3) or chiral compounds, adding Cyclodextrins (CDs) to the mobile phase can encapsulate the hydrophobic moiety, keeping it in solution in the aqueous phase.
Mechanism: The hydrophobic cavity of the CD hosts the analyte, while the hydrophilic exterior keeps the complex soluble in the aqueous mobile phase.
Recommended Additive: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to higher solubility and lower toxicity.
Protocol: Mobile Phase Preparation with HP-β-CD
Concentration: Add 5–10 mM HP-β-CD to Mobile Phase A (Aqueous).
pH Control: Ensure pH is controlled (usually buffered) to prevent CD hydrolysis (though HP-β-CD is stable pH 2–11).
Gradient: Run a standard gradient. The CD acts as a solubilizer and a selectivity modifier.
Advanced Solution B: Chaotropic Agents
For basic compounds or large biomolecules that aggregate, "Chaotropes" disrupt the water structure and solvation layers, increasing solubility and reducing secondary interactions (silanol binding).[2]
Table 1: Common Chaotropic Agents & Applications
Agent
Concentration
Target Analyte
Mechanism
Warning
Perchlorate ()
10–50 mM
Basic Drugs
Ion-pairing / Chaotropic
Explosive risk if dried; incompatible with MS.
Hexafluorophosphate ()
5–20 mM
Basic Peptides
Strong Chaotrope
High UV cutoff; check detection wavelength.
Urea
2–6 M
Proteins
Denaturation / Solubilization
Decomposes to cyanate (carbamylation risk) over time.
Guanidine HCl
2–6 M
Proteins
Aggregation suppression
Corrosive to stainless steel; wash system thoroughly.
Module 3: Hardware & Precipitation Limits
User Issue: "I used a phosphate buffer and now my pump is seizing up."
Technical Diagnosis
Salt precipitation is the #1 cause of hardware failure in solubility-challenged methods. Inorganic salts (Phosphate, Potassium) have drastically reduced solubility when mixed with organic solvents (ACN/MeOH).
The "Danger Zone" Data
You must respect the solubility limits of your buffer salts when running high-organic gradients to elute insoluble compounds.
Table 2: Buffer Precipitation Thresholds (The "Safe Zone")
Avoid in high-organic methods. Use Sodium instead.
Sodium Phosphate
~75-80%
~85%
Better, but risky at >90% organic.
Ammonium Acetate
>95%
>98%
Preferred for high organic/MS work.
Ammonium Formate
>90%
>95%
Preferred for high organic/MS work.
Note: Data assumes 10-20mM buffer concentration. Higher molarity lowers the precipitation threshold.
Frequently Asked Questions (Troubleshooting)
Q: I must use DMSO as a diluent, but I have split peaks. How do I fix this without changing the diluent?A: Use a Pre-Column Sandwich Injection . Program the autosampler to draw:
Plug of weak solvent (e.g., Water/Buffer).
Sample (in DMSO).
Plug of weak solvent.
This dilutes the DMSO "edges" before it hits the column, reducing the solvent shock. Alternatively, reduce injection volume to <5 µL.
Q: Can I use surfactants like SDS in my mobile phase?A: Yes, but with extreme caution. SDS (Sodium Dodecyl Sulfate) is excellent for solubilizing hydrophobic drugs (Micellar Liquid Chromatography), but it is impossible to remove from a column once introduced. Dedicate a specific column to surfactant methods.[4] Never use SDS with Mass Spectrometry (MS).
Q: My sample is soluble at pH 2, but precipitates at pH 7. My method requires pH 7. What do I do?A: You are fighting the pKa. If the compound is a base, it is ionized (soluble) at low pH and neutral (insoluble) at high pH.
Strategy 1: Change the column stationary phase to one that works at low pH (e.g., C18 with steric protection) and run at pH 2.
Strategy 2: If you must run at pH 7, add a cosolvent (Methanol) to the aqueous buffer (e.g., Buffer A = 10% MeOH / 90% Buffer) to increase the solubility of the neutral species.
References
Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from [Link]
Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
National Institutes of Health (PubMed). (2018). Use of Cyclodextrin as a Novel Agent in the SEC-HPLC Mobile Phase. Retrieved from [Link]
Technical Support Center: Amino-Substituted Aromatic Compounds
Topic: Preventing Oxidation & Degradation (The "Tar" Effect) Ticket ID: OX-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: Why Your White Solid Turned Brown Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation & Degradation (The "Tar" Effect)
Ticket ID: OX-AMINE-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: Why Your White Solid Turned Brown
Welcome to the Technical Support Center. If you are reading this, you have likely experienced the "browning" phenomenon: a pristine amino-aromatic starting material turning into a black tar, or a reaction mixture darkening inexplicably.
The Root Cause: Aromatic amines (anilines, phenylenediamines) are electron-rich. They possess a high Highest Occupied Molecular Orbital (HOMO) energy, making them susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This initiates a radical cascade leading to quinone imines and complex azo-polymers (tars).
This guide replaces "standard procedure" with defensive chemistry —protocols designed to actively suppress the radical cation pathway.
Module 1: The Mechanism of Failure
To prevent oxidation, you must understand the enemy. The degradation is not a single step; it is a cascade.
Visualizing the Threat
The following diagram illustrates the oxidative pathway you are fighting against.
Figure 1: The oxidative cascade from stable amine to irreversible polymer tar.
Module 2: Storage & Stability (The "Shelf" Phase)
Q: My starting material degrades in the bottle. How do I stop this?
A: Protonation is the ultimate shield.
Free-base aromatic amines have a lone pair on the nitrogen that is the primary site for oxidation. By protonating this lone pair, you remove the electron density that attracts oxygen.
Protocol: Conversion to Hydrochloride Salt
Do not rely on "cold storage" alone for highly sensitive amines (e.g., 1,4-phenylenediamine).
Dissolution: Dissolve the amine in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
Precipitation:
Method A (Gas): Bubble anhydrous HCl gas through the solution.
Method B (Solution): Add 4M HCl in dioxane dropwise at 0°C.
Filtration: The salt will precipitate immediately as a white/off-white solid. Filter under Argon.
Storage: Store the salt. It is often indefinitely stable at room temperature.
Re-release: When ready to react, free-base it in situ using a mild base (e.g., NaHCO3) or use the salt directly if the reaction conditions allow (e.g., reductive amination).
Technical Note: The HCl salt lowers the HOMO energy, effectively "switching off" the oxidation potential until the base is added [1].
Module 3: Reaction Optimization (The "Bench" Phase)
Q: The reaction turns black immediately upon heating. Is it ruined?
A: Not necessarily, but you are generating radicals.
Color change often precedes significant yield loss. The culprit is usually dissolved oxygen acting as a co-oxidant. Sparging with nitrogen is insufficient for sensitive amino-aromatics; you must remove solvated oxygen.
Protocol: Freeze-Pump-Thaw Degassing (The Gold Standard)
Use this for catalytic cross-couplings (Buchwald-Hartwig) or reactions involving electron-rich anilines.
Step
Action
Mechanism of Protection
1
Freeze
Place the reaction vessel (Schlenk flask) in liquid nitrogen. Freeze solvent completely.
Fill with Argon (heavier than air, better blanket than N2).
Module 4: Isolation & Purification (The "Danger" Phase)
Q: I lose my product on the silica column. Where does it go?
A: Silica gel is an acidic oxidizer.
Standard silica gel (SiO2) has surface silanol groups (Si-OH) that are slightly acidic (pH ~5).
Acid-Base Interaction: The amine binds tightly to the acidic silanol (streaking/tailing).
Surface Oxidation: The prolonged residence time on the column, combined with the high surface area exposed to air, accelerates oxidation.
Protocol: The "Buffered" Silica Column
Neutralize the surface acidity before your compound touches it.
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).
The Modifier: Add 1–3% Triethylamine (TEA) to the slurry solvent.
Equilibration: Flush the column with 2 column volumes of the TEA-doped solvent.
Elution: Run the column. The TEA blocks the active silanol sites, allowing the aromatic amine to elute quickly as a sharp band [3].
Q: My extraction workup turns dark. How do I wash it safely?
A: Use a reductive quench.
Standard brine/water washes do nothing to stop oxidation.
The "Reductive Wash" Protocol:
Add Sodium Dithionite (Na2S2O4) to your aqueous wash layer.
Concentration: ~10% w/v aqueous solution.
Function: Dithionite is a potent reducing agent. It will reduce any quinone imines (oxidized impurities) back to the amine or water-soluble hydroquinones, preventing the "black tar" polymerization during the drying step [4].
Decision Tree: Safe Purification Workflow
Figure 2: Decision matrix for handling sensitive amine workups.
References
Stabilization of Aromatic Amines as Hydrochloride Salts
Source: Reddit/Chemistry Community & Standard Practice
Context: Discusses the pKa dependence and stability of aniline salts vs free bases.
Freeze-Pump-Thaw Degassing Protocol
Source: University of Washington / Schlenk Line Survival Guide
Context: Detailed methodology for high-efficiency oxygen removal.
Purification of Amines on Silica with Triethylamine
Source: University of Rochester / Biotage
Context: Explains the deactivation of silica silanols to prevent streaking and oxidation.
Sodium Dithionite as Antioxidant in Workup
Source: National Institutes of Health (PubMed)
Context: Validates the use of dithionite for reductive cleavage and stabilization of aromatic amines.
Technical Comparison: 2-Amino-5-fluoro-4-methoxybenzoic Acid and Regioisomers in Medicinal Chemistry
This guide provides a technical comparison of 2-Amino-5-fluoro-4-methoxybenzoic acid against its primary regioisomers, focusing on synthetic accessibility, electronic properties, and applications in kinase inhibitor desi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 2-Amino-5-fluoro-4-methoxybenzoic acid against its primary regioisomers, focusing on synthetic accessibility, electronic properties, and applications in kinase inhibitor design.[1]
Executive Summary
2-Amino-5-fluoro-4-methoxybenzoic acid (CAS 1363380-91-9) is a specialized anthranilic acid scaffold used primarily as a precursor for 6-fluoro-7-methoxyquinazoline derivatives.[1][2][3][4] This specific substitution pattern is critical in medicinal chemistry—particularly for EGFR and VEGFR tyrosine kinase inhibitors (TKIs)—because it places a metabolically stable fluorine atom at the C6 position (blocking P450 oxidation) while retaining a solubilizing methoxy group at C7.
This guide contrasts the target compound with its closest isomer, 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS 637347-90-1), demonstrating how subtle shifts in regiochemistry dictate synthetic routes and biological efficacy.[1]
Chemical Identity & Structural Analysis[2][5][6]
The placement of the fluorine and methoxy groups relative to the amino/carboxylic acid core fundamentally alters the electronic character of the molecule and its downstream pharmacophores.
High: Blocks metabolic hotspots at C6 of the quinazoline core.
Low: C6 remains susceptible to oxidation; C7-F is less metabolically critical.[1]
Electronic Activation Analysis
Target (5-F, 4-OMe): The fluorine at C5 is electron-withdrawing but mesomerically donating.[1] In the resulting quinazoline, this position (C6) is highly susceptible to oxidative metabolism. Fluorine substitution here significantly increases half-life (
Isomer (4-F, 5-OMe): The methoxy group at C5 (becoming C6 in quinazolines) is an electron-donating group (EDG) that activates the ring, potentially increasing metabolic liability unless capped with a bulky group.
Synthetic Accessibility & Regiocontrol (The "Divergent SNAr" Principle)
The synthesis of these isomers is a classic case of regiocontrolled Nucleophilic Aromatic Substitution (SNAr) . The outcome is dictated by whether the reaction is directed by a Nitro group (strong para-activator) or an Ester group (moderate para-activator) in the presence of competing leaving groups.
Pathway A: Synthesis of the Isomer (Nitro-Directed)
To synthesize the 4-fluoro-5-methoxy isomer, chemists typically utilize the strong directing power of the nitro group.[1]
Mechanism: The nitro group at C2 activates the para position (C5) and ortho position (C3, sterically hindered). The C4 position is meta and thus less activated.
Result: Nucleophilic attack by methoxide occurs predominantly at C5 .
Product: 2-Nitro-4-fluoro-5-methoxybenzoic acid
Reduced to 2-Amino-4-fluoro-5-methoxybenzoic acid .
Pathway B: Synthesis of the Target (Ester-Directed)
To synthesize the 5-fluoro-4-methoxy target, the strong para-directing nitro group must be avoided or the electronics inverted.[1] A common strategy uses the amino-ester scaffold.[1][2][3]
Add NaOMe solution (35 mL, ~160 mmol) dropwise over 20 minutes under
atmosphere.
Heat the reaction mixture to 100°C for 12 hours. Note: Higher temperature is required compared to nitro-analogs due to the deactivating effect of the amino group.
Monitor by HPLC/TLC for the disappearance of the difluoro starting material. The intermediate formed is Methyl 2-amino-5-fluoro-4-methoxybenzoate.[1]
Hydrolysis:
Cool the reaction mixture to room temperature.
Add NaOH (2N, 50 mL) directly to the reaction vessel.
Stir at 60°C for 2 hours to hydrolyze the ester.
Work-up & Isolation:
Dilute with water (200 mL) and cool to 0°C.
Acidify carefully with HCl (6N) to pH 3-4.[1] The product should precipitate as a solid.
Filter the precipitate, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.
Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) to remove trace regioisomers.
Expected Yield: 75-85%
Characterization (Target):
1H NMR (DMSO-d6): Distinct singlets for the aromatic protons. The proton at C3 (between NH2 and OMe) usually appears upfield (~6.5 ppm), while the proton at C6 (adjacent to F and COOH) appears downfield (~7.5 ppm) with characteristic F-coupling.
Functional Application: Cyclization to Quinazolines
The primary utility of this acid is the formation of the 4(3H)-quinazolinone core, a scaffold ubiquitous in kinase inhibitors.
Mechanism: Condensation of the amine with formamidine forms an amidine intermediate, followed by intramolecular nucleophilic attack of the amidine nitrogen on the carboxylic acid (or ester) carbonyl.
Product:6-Fluoro-7-methoxyquinazolin-4(3H)-one .
Downstream: This intermediate is typically chlorinated (POCl3) to 4-chloro-6-fluoro-7-methoxyquinazoline, which then undergoes SNAr with an aniline to form the final TKI drug.[1]
Caption: Workflow from the acid precursor to the final active pharmaceutical ingredient (API).
References
BenchChem. (n.d.). 4-Chloro-6-fluoro-7-methoxyquinazoline Precursor Synthesis. Retrieved from
Rewcastle, G. W., et al. (1996).[5] "Tyrosine kinase inhibitors. 10. 6-Aminoquinazolines with potent and selective activity against the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry. (Contextual reference for quinazoline synthesis methods).
BLD Pharm. (2024). Comparison of Isomers: 2-Amino-4-fluoro-5-methoxybenzoic acid vs Target. Retrieved from
M. Reza Khoshi, et al. (2015).[6] "Regioselective nitration of 3-fluoro-2-substituted benzoic acids." Tetrahedron Letters. (Mechanistic basis for nitration regioselectivity).
Strategic Synthesis of Fluorinated Benzoic Acids: From Process Scale to Late-Stage Functionalization
Executive Summary: The Fluorine Effect Fluorinated benzoic acids are not merely intermediates; they are critical scaffolds in modern pharmacopeia. The introduction of fluorine modulates pKa (acidity), enhances lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect
Fluorinated benzoic acids are not merely intermediates; they are critical scaffolds in modern pharmacopeia. The introduction of fluorine modulates pKa (acidity), enhances lipophilicity (LogP), and blocks metabolic soft spots (preventing P450 oxidation). However, the synthesis of these moieties presents a dichotomy: Process Chemistry demands cost-efficiency (favoring
and oxidation), while Medicinal Chemistry demands speed and functional group tolerance (favoring metal catalysis).
This guide objectively compares the three dominant synthetic routes, providing self-validating protocols and mechanistic insights to aid in route selection.
Decision Matrix: Selecting the Right Route
Before engaging in wet chemistry, use this logic flow to determine the optimal pathway based on your substrate's electronic properties and availability.
Figure 1: Strategic decision tree for selecting the synthesis route based on substrate electronics and project scale.
Comparative Technical Analysis
Feature
Route A: Oxidation of Fluorotoluenes
Route B: Halex ()
Route C: Pd-Catalyzed Fluorination
Primary Mechanism
Radical Chain Oxidation
Nucleophilic Aromatic Substitution
Oxidative Addition / Reductive Elimination
Starting Material
Fluorotoluenes (Commercially Available)
Chlorobenzoic Acids / Nitrobenzenes
Aryl Triflates or Bromides
Reagents
or /Co/Mn
KF, CsF, spray-dried KF
Pd(0), Biarylphosphine Ligands, CsF
Scope
Limited by availability of fluorotoluene precursors
Limited to electron-deficient rings
Broad; tolerates electron-rich & heterocycles
Scalability
High (Industrial Standard)
High (Process Standard)
Low to Medium (Cost of Ligand/Pd)
Green Score
Low (Heavy metal waste if )
Medium (High solvent usage: DMSO/NMP)
Medium (Precious metal, but mild conditions)
Key Risk
Exotherms / Runaway reactions
HF formation / Thermal decomposition
Air/Moisture sensitivity
In-Depth Methodologies & Protocols
Route A: Oxidation of Fluorotoluenes (The "Building Block" Approach)
Context: This is the preferred route when a fluorinated toluene precursor is commercially available. It avoids handling fluorine gas or expensive catalysts.
Mechanism: Benzylic C-H bonds are activated via radical abstraction, followed by oxidation to the carboxylic acid.
Experimental Protocol (Lab Scale - Method)
Based on principles from Organic Syntheses [1]
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to
sludge), reflux condenser, and thermometer.
Charge: Add 4-fluorotoluene (100 mmol, 11.0 g) and water (200 mL).
Oxidant Addition: Add Potassium Permanganate (
) (250 mmol, 39.5 g) in portions.
Expert Insight: Do not add all at once. The reaction is exothermic. Add over 1 hour to maintain temperature ~80-90°C.
Reaction: Reflux for 3-5 hours. The purple color should fade to a brown precipitate (
).
Workup (The Critical Step):
Filter the hot solution through a Celite pad to remove
. Wash the pad with hot water.
The filtrate contains the potassium salt of the product.
Cool filtrate to 0°C and acidify with concentrated HCl to pH 1.
Self-Validation: White crystals of 4-fluorobenzoic acid should precipitate immediately upon acidification.
Purification: Recrystallize from water or ethanol/water.
Route B: The Halex Reaction (The "Process" Approach)
Context: "Halogen Exchange" is the industry standard for converting chlorinated aromatic acids (or nitriles) to their fluorinated counterparts using inorganic fluoride salts.
Mechanism:
pathway. The reaction requires a strong electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate.
Experimental Protocol
Optimized for high-boiling polar aprotic solvents [2]
Causality Check: If yield is low (<50%), check the water content of your solvent/KF. Even 0.1% water can shut down the reaction.
Route C: Pd-Catalyzed Fluorination (The "Late-Stage" Approach)
Context: For years, forming Ar-F bonds via Pd-catalysis was considered impossible due to the strength of the Pd-F bond and the difficulty of reductive elimination. The breakthrough came from the Buchwald group using bulky biarylphosphine ligands [3].
Mechanism: The ligand (e.g., BrettPhos) creates a sterically crowded environment that destabilizes the Pd(II)-F intermediate, forcing the difficult C-F reductive elimination.
Figure 2: Simplified catalytic cycle for Pd-catalyzed fluorination. The Reductive Elimination step is enabled by specific bulky ligands.
Experimental Protocol
Adapted from Buchwald et al. (JACS/Science) [3, 4]
Glovebox/Schlenk Line Required: This reaction is sensitive to oxygen.
Catalyst Pre-formation: Mix [(cinnamyl)PdCl]2 (2 mol%) and tBuBrettPhos (6 mol%) in Toluene. Stir for 10 mins to form the active
Note: Benzoic acids must be protected as esters or converted to triflates/bromides first. Carboxylic acids will kill the catalyst.
Fluoride Source: Add CsF (2.0 equiv).
Reaction: Heat to 80-110°C for 12-24 hours.
Workup: Filter through a silica plug, concentrate, and purify via flash chromatography.
Why this works: The bulky tBu group on the ligand prevents the formation of the stable dimeric Pd-F species, keeping the catalyst active and forcing the Ar-F bond formation.
ACS Green Chemistry Institute. "Halex Reaction Reagent Guide".
Watson, D. A., et al. (Buchwald Lab). "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides."[2] Science2009 , 325, 1661–1664.[2]
Lee, H. G., et al. "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides."[2] J. Am. Chem. Soc.[2]2014 , 136, 3792.[2]
Scientific Update. "The Balz-Schiemann Reaction: Safety and Scalability."
A Comprehensive Guide to the Structural-Validation of 2-Amino-5-fluoro-4-methoxybenzoic acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-5-fluo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-5-fluoro-4-methoxybenzoic acid, a substituted aromatic compound, presents a compelling case for the power and necessity of modern spectroscopic techniques. Its structure, featuring a combination of electron-donating and electron-withdrawing groups on a benzene ring, gives rise to a nuanced spectroscopic fingerprint. This guide provides an in-depth, expert-led comparison of how a suite of Nuclear Magnetic Resonance (NMR) experiments can be synergistically employed to unequivocally validate its chemical structure.
As Senior Application Scientists, our goal extends beyond mere procedural instruction. We aim to illuminate the causality behind our experimental choices, ensuring that each step is part of a self-validating analytical system. This guide is grounded in authoritative spectroscopic principles and will provide comprehensive references for further exploration.
The Analytical Challenge: Unambiguous Structure Determination
The central challenge in validating the structure of 2-Amino-5-fluoro-4-methoxybenzoic acid lies in definitively assigning the positions of the four substituents—amino (-NH2), fluoro (-F), methoxy (-OCH3), and carboxylic acid (-COOH)—on the benzoic acid framework. While other analytical techniques can confirm the presence of these functional groups, only a multi-faceted NMR approach can provide the detailed connectivity and spatial information required for absolute structural confirmation.
Experimental Workflow: A Multi-technique Approach
Figure 2: Expected key long-range correlations from the HMBC experiment.
¹H-¹³C HMBC: Mapping the Molecular Framework
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this structural elucidation. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart. [1][2][3][4][5]This allows us to piece together the entire molecular skeleton.
Key Expected HMBC Correlations for Structural Validation:
H-3 Correlations: The proton at H-3 should show correlations to C-1, C-2, and C-5. The correlation to C-5 is particularly diagnostic, as it bridges the proton to the fluorine-bearing carbon.
H-6 Correlations: The proton at H-6 is expected to correlate with C-1, C-2, and C-4. The correlation to C-4 links this proton to the methoxy-substituted carbon.
Methoxy Proton Correlations: The methoxy protons will show a strong correlation to C-4, confirming the position of the methoxy group.
Correlations to the Carboxylic Acid Carbon: The aromatic proton at H-6 may show a weak, four-bond correlation to the carboxylic acid carbon, further solidifying the substituent arrangement.
By systematically analyzing these long-range correlations, we can definitively establish the connectivity of the substituents around the aromatic ring, leaving no ambiguity in the final structure.
Experimental Protocols
Sample Preparation:
Accurately weigh approximately 5-10 mg of 2-Amino-5-fluoro-4-methoxybenzoic acid.
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
[6][7][8][9][10]3. Transfer the solution to a 5 mm NMR tube.
Cap the NMR tube and ensure the sample height is adequate for the spectrometer's probe.
[8]
NMR Data Acquisition:
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H-¹³C HMBC: Gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz.
Conclusion: A Self-Validating System
The presented workflow represents a robust, self-validating system for the structural confirmation of 2-Amino-5-fluoro-4-methoxybenzoic acid. The 1D NMR experiments provide the initial assignments and functional group identification. The 2D NMR experiments, particularly the HMBC, then provide the critical connectivity information that interlocks these individual assignments into a single, unambiguous structure. The consistency across all datasets provides a high degree of confidence in the final structural assignment. This comprehensive approach ensures the scientific rigor required in research and development settings.
References
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
ResearchGate. (2026, January 13). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
Semantic Scholar. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
Columbia University. HSQC and HMBC. Retrieved from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
University of Regensburg. Chemical shifts. Retrieved from [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. Retrieved from [Link]
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
ACS Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
ijirset. Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
Royal Society of Chemistry. 4. Retrieved from [Link]
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
Rochester Institute of Technology. Sample Preparation. Retrieved from [Link]
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Retrieved from [Link]
Western University. NMR Sample Preparation. Retrieved from [Link]
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
ResearchGate. (2025, August 6). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
PubMed. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
Structural Confirmation of 2-Amino-5-fluoro-4-methoxybenzoic Acid: A Comparative Technical Guide
This guide outlines the structural confirmation strategy for 2-Amino-5-fluoro-4-methoxybenzoic acid , a highly functionalized scaffold critical in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] It compares X-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural confirmation strategy for 2-Amino-5-fluoro-4-methoxybenzoic acid , a highly functionalized scaffold critical in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] It compares X-ray crystallography against spectroscopic alternatives, providing a definitive protocol for resolving regioisomeric and polymorphic ambiguities.[1]
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted benzoic acids like 2-Amino-5-fluoro-4-methoxybenzoic acid , standard spectroscopic methods (NMR, MS) often fail to definitively distinguish between regioisomers (e.g., the 4-methoxy vs. 5-methoxy positional isomers) due to similar electronic environments and overlapping coupling constants.[1]
X-ray crystallography serves as the absolute structural arbiter .[1] Unlike NMR, which infers connectivity through magnetic environments, X-ray diffraction maps electron density, providing an unambiguous 3D spatial arrangement of the fluorine, methoxy, and amino substituents. This guide details the validation workflow, emphasizing why X-ray is the requisite "Gold Standard" for this class of compounds.
Comparative Analysis: X-Ray vs. NMR/MS
While NMR is faster for routine checks, it lacks the spatial resolution to confirm solid-state properties or definitively assign crowded substitution patterns without complex 2D experiments (NOESY/HMBC).
Table 1: Performance Matrix for Structural Confirmation
Feature
X-Ray Crystallography
Solution NMR (H, C, F)
Mass Spectrometry (HRMS)
Primary Output
3D Electron Density Map
Magnetic Connectivity (-coupling)
Molecular Formula / Fragmentation
Regio-Specificity
Absolute (Direct visualization)
Inferential (Requires NOE/HMBC)
Low (Isomers often identical)
Polymorph ID
High (Unit cell dimensions)
None (Solution state averages)
None
Stereochemistry
Absolute Configuration (Anomalous dispersion)
Relative (unless chiral solvating agents used)
None
Sample State
Single Crystal (Solid)
Solution
Gas Phase / Solution
Material Req.
5–20 mg (Recoverable)
5–10 mg (Recoverable)
<1 mg (Destructive)
Turnaround
24–48 Hours (including growth)
1–2 Hours
30 Minutes
Expert Insight: For 2-Amino-5-fluoro-4-methoxybenzoic acid,
F NMR is useful but often ambiguous regarding the exact distance to the methoxy group. X-ray crystallography resolves this by measuring the C–F and C–O bond lengths and their relative positions in the unit cell.
Technical Deep Dive: The Crystallography Workflow
To confirm the structure of 2-Amino-5-fluoro-4-methoxybenzoic acid, a rigorous workflow is required.[1] This protocol ensures the generation of publication-quality data (
).
Phase 1: Crystal Growth Strategy
Benzoic acid derivatives often form strong intermolecular hydrogen bonds (dimers), which facilitates crystallization but can lead to rapid precipitation rather than crystal growth.[1]
Solvent System: Methanol/Dichloromethane (1:1 v/v) or Ethanol/Water (80:20).[1]
Protocol:
Dissolve 20 mg of the compound in 2 mL of solvent.
Filter through a 0.45 µm PTFE syringe filter into a clean vial (critical for removing nucleation sites).
Cover with parafilm, poke 3-4 small holes, and store at 4°C.
Target: Colorless prisms or blocks appearing within 24-72 hours.
Phase 2: Data Collection & Reduction[1]
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the fluorine atom, though Cu is acceptable for small organic molecules to boost signal.[1]
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the methoxy group and ensure precise bond lengths.
Resolution: Aim for 0.80 Å or better to resolve the C–F vs C–O electron density clearly.
Phase 3: Refinement & Validation[1]
Space Group Determination: Expect Monoclinic (
) or Triclinic (), common for planar aromatic acids.[1]
Disorder Handling: The methoxy group (–OCH
) may show rotational disorder.[1] Use split-site refinement if electron density is elongated.[1]
Hydrogen Bonding: Look for the characteristic
carboxylic acid dimer motif and N–H...O intramolecular hydrogen bonds, which planarize the molecule.[2]
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and experimental pathway for confirming the structure, highlighting the critical "Go/No-Go" decision points.
Caption: Workflow for definitive structural confirmation. The central decision node highlights the necessity of X-ray when regioisomerism creates ambiguity in standard NMR.
Expected Structural Features (Data Interpretation)
Based on crystallographic data of analogous fluorobenzoic acids (e.g., 2-amino-5-fluorobenzoic acid), the following structural metrics confirm the identity of the target molecule:
Carboxylic Dimerization: The molecule is expected to form centrosymmetric dimers via O–H...O hydrogen bonds between carboxylic acid groups (Distance O...O
Intramolecular H-Bonding: An N–H...O interaction between the amino group (position 2) and the carbonyl oxygen of the acid prevents free rotation of the carboxylic group, locking the conformation [2].
Fluorine Identification: The C(5)–F bond length will be distinct (
1.35 Å) compared to the C(4)–O bond ( 1.37 Å).[1] In the electron density map, Fluorine is electron-richer than Oxygen, allowing unambiguous assignment even if bond lengths are similar.
Packing: The planar aromatic rings likely stack via
Comparative analysis of HPLC vs LC-MS for aminobenzoic acid quantification
Executive Summary: The Verdict For routine quality control (QC) of raw materials or finished products where aminobenzoic acid (e.g., PABA) is an active ingredient or a high-level intermediate (>0.1%), HPLC-UV is the supe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Verdict
For routine quality control (QC) of raw materials or finished products where aminobenzoic acid (e.g., PABA) is an active ingredient or a high-level intermediate (>0.1%), HPLC-UV is the superior choice due to cost-efficiency, robustness, and sufficient sensitivity.
For trace impurity analysis (e.g., genotoxic impurity screening, cleaning validation) or bioanalytical studies (plasma/tissue PK) where detection limits below 1 ppm (or ng/mL) are required, LC-MS/MS is the mandatory standard. The structural isomerism of aminobenzoic acids (ortho-, meta-, para-) presents a unique challenge: while MS provides mass selectivity, it cannot distinguish these isobaric isomers alone; therefore, chromatographic resolution remains critical in both techniques.
Scientific Foundations & Causality
The Analyte Challenge: Isobaric Isomerism
Aminobenzoic acids exist as three positional isomers:
All three share the molecular formula C₇H₇NO₂ and Monoisotopic Mass 137.05 Da .
Implication for HPLC: Separation relies entirely on differences in pKa and hydrophobicity. PABA (pKa ~2.4 & 4.8) and Anthranilic acid (pKa ~2.0 & 4.9) behave similarly on C18 columns, often requiring ion-pairing agents or mixed-mode stationary phases for baseline resolution.
Implication for LC-MS: Since all isomers produce the same Precursor Ion [M+H]⁺ at m/z 138, the Mass Spectrometer cannot distinguish them without chromatographic separation. "Mass resolution" is insufficient; "Time resolution" (retention time) is required.
Detection Mechanisms
HPLC-UV (Absorbance): Relies on the conjugated π-electron system of the benzene ring. PABA has a strong absorbance maximum at ~270–290 nm.
Limitation: Matrix interferences (e.g., excipients, plasma proteins) often absorb in the same UV region, limiting sensitivity to the µg/mL (ppm) range.
LC-MS/MS (Ionization): Uses Electrospray Ionization (ESI) in positive mode. The amine group protonates readily ([M+H]⁺). Triple quadrupole (QqQ) systems filter specific fragment ions (MRM) to eliminate background noise.
Advantage:[1][2][3][4] Achieves ng/mL (ppb) sensitivity and filters out non-isobaric matrix interferences.
Comparative Performance Analysis
The following data aggregates performance metrics from validated pharmaceutical and bioanalytical methods.
Feature
HPLC-UV (Diode Array)
LC-MS/MS (Triple Quadrupole)
Primary Application
QC Assay, Content Uniformity, Dissolution
Trace Impurity (Genotox), PK Studies
Limit of Detection (LOD)
~0.5 – 1.0 µg/mL (ppm)
0.001 – 0.01 µg/mL (ppb)
Linearity Range
1 – 100 µg/mL
0.005 – 2.0 µg/mL
Selectivity
Moderate (Relies on Rt & UV spectrum)
High (Relies on Rt & Mass Transition)
Isomer Resolution
Critical (Requires optimized column)
Critical (MS cannot resolve isomers)
Matrix Effects
UV absorbing interferences
Ion suppression/enhancement
Cost per Sample
Low ($)
High ($)
Experimental Protocols
Protocol A: HPLC-UV for Routine Quantification (High Concentration)
Target: Quantifying PABA as an active ingredient or Anthranilic acid as a process intermediate (>0.05%).
Methodology Logic:
Standard C18 columns often fail to retain polar aminobenzoic acids, leading to elution in the void volume. We utilize a Mixed-Mode approach or Ion-Suppression (low pH) to increase retention and separate isomers.
Workflow:
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
Why: Sterically protected C18 withstands low pH.
Mobile Phase:
A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid).
Causality: Low pH (2.5) suppresses ionization of the carboxylic acid (pKa ~4.8), keeping the molecule neutral and increasing retention on the hydrophobic C18 phase.
Gradient: Isocratic 85% A / 15% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 270 nm (PABA max) and 335 nm (Anthranilic acid max).
Sample Prep: Dilute powder/liquid in Mobile Phase. Filter through 0.45 µm nylon filter.
Validation Criteria:
Resolution (Rs): > 2.0 between o-, m-, and p-isomers.
Target: Screening for Anthranilic acid impurity in a drug substance or PABA in plasma (PK study).
Methodology Logic:
Phosphate buffers are non-volatile and incompatible with MS. We switch to volatile organic acids (Formic Acid). We use Multiple Reaction Monitoring (MRM) for maximum sensitivity.
Workflow:
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
Why: HSS T3 is designed to retain polar compounds in high aqueous conditions, essential for separating these polar isomers before they enter the MS.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B (Hold for polar retention).
1-6 min: 5% -> 40% B.
6-8 min: 95% B (Wash).
MS Source Parameters (ESI Positive):
Capillary Voltage: 3.0 kV.
Source Temp: 500°C.
Desolvation Gas: 1000 L/hr.
MRM Transitions (Critical for Specificity):
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (CE)
Note
PABA
138.1 [M+H]⁺
120.1 [M+H-H₂O]⁺
15 eV
Quantifier
138.1
94.1 [M+H-CO₂]⁺
25 eV
Qualifier
Anthranilic Acid
138.1 [M+H]⁺
120.1 [M+H-H₂O]⁺
15 eV
Quantifier
138.1
93.1
28 eV
Qualifier
Note: Since transitions are similar, chromatographic separation (Rt) is the only way to distinguish them.
Decision Logic & Workflows
Analytical Workflow Comparison
Figure 1: Comparative workflow illustrating the simplicity of HPLC-UV versus the extraction-heavy, sensitivity-focused LC-MS/MS workflow.
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration limits and matrix complexity.
References
Validation of HPLC-UV and LC-MS/MS methods for aminobenzoic acid derivatives. National Institutes of Health (NIH). Available at: [Link]
ICH Q3A(R2): Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]
Separation of Aminobenzoic Acid Isomers using Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]
Simultaneous determination of procaine and p-aminobenzoic acid by LC-MS. Journal of Food and Drug Analysis. Available at: [Link]
Trace analysis of emerging contaminants (including pharmaceuticals) by LC-MS/MS. Chromatography Online. Available at: [Link]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Benzoic Acid Analogs
Introduction: The Strategic Role of Fluorine in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for enhancing therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorine in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for enhancing therapeutic potential. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When applied to the versatile and privileged structure of benzoic acid, fluorination unlocks a new dimension of biological activity, leading to the development of potent antibacterial, anticancer, and enzyme-inhibiting agents.
This technical guide offers a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated benzoic acid analogs. We will delve into the mechanistic underpinnings of how fluorination imparts enhanced functionality, supported by experimental data from peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine in their own discovery pipelines.
The Physicochemical Impact of Fluorination: A Mechanistic Overview
The substitution of a hydrogen atom with fluorine on the benzoic acid ring induces critical changes in the molecule's electronic and steric properties, which in turn dictate its biological behavior.
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This increased metabolic stability prolongs the in vivo half-life of the drug, leading to improved bioavailability and potentially reduced dosing frequency.[1]
Modulation of Acidity (pKa): The strongly electron-withdrawing nature of fluorine influences the acidity of the carboxylic acid group. For instance, the pKa of benzoic acid is approximately 4.2, while the pKa of 4-fluorobenzoic acid is slightly lower at around 4.14, and 3-fluorobenzoic acid has a pKa of about 3.86.[2][3][4][5] This altered acidity can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.
Increased Lipophilicity (LogP): Fluorination generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP). The LogP of benzoic acid is 1.87, while that of 4-fluorobenzoic acid is 2.15. This enhanced lipophilicity can facilitate passage through cellular membranes, leading to better target engagement.
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of the molecule and introduce new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and, consequently, biological potency.
Comparative Biological Activity: A Data-Driven Analysis
The tangible benefits of fluorinating benzoic acid analogs are most evident when examining their performance in various biological assays. The following sections provide a comparative analysis of their antimicrobial, enzyme-inhibiting, and cytotoxic activities.
Antimicrobial Activity: A Clear Enhancement with Fluorination
Fluorinated benzoic acid derivatives have consistently demonstrated superior antimicrobial properties compared to their non-fluorinated counterparts. This is often attributed to the enhanced ability of the fluorinated compounds to penetrate bacterial cell walls and inhibit essential cellular processes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated vs. Non-fluorinated Benzimidazole Derivatives
Compound
Non-fluorinated Parent
MIC (µg/mL) vs. B. subtilis
Fluorinated Analog
MIC (µg/mL) vs. B. subtilis
Fold Improvement
2-phenyl-1H-benzo[d]imidazole
12
>500
2-(4-fluorophenyl)-1H-benzo[d]imidazole
13
125
2-phenyl-1H-benzo[d]imidazole
12
>500
2-(3-fluorophenyl)-1H-benzo[d]imidazole
14
7.81
2-phenyl-1H-benzo[d]imidazole
12
>500
2-(2-fluorophenyl)-1H-benzo[d]imidazole
15
250
5-methyl-2-phenyl-1H-benzo[d]imidazole
16
250
2-(3-fluorophenyl)-5-methyl-1H-benzo[d]imidazole
18
7.81
Data extracted from a study on the antimicrobial activity of benzimidazole derivatives.
As the data clearly indicates, the introduction of a fluorine atom, particularly at the meta position of the phenyl ring, leads to a dramatic increase in antibacterial potency against Bacillus subtilis.
The proposed mechanism for this enhanced activity often involves the inhibition of critical bacterial enzymes. For some pyrazole-containing fluorinated benzoic acids, the target is the fatty acid biosynthesis (FAB) pathway, which is essential for building bacterial cell membranes and is absent in humans, making it a selective target.[1][6]
Caption: Enhanced bacterial cell wall penetration and inhibition of the Fatty Acid Biosynthesis (FAB) pathway by a fluorinated benzoic acid analog.
Enzyme Inhibition: A Tale of Increased Potency
The ability of fluorinated benzoic acid derivatives to act as potent enzyme inhibitors is a cornerstone of their therapeutic potential. The electronic effects of fluorine can enhance the binding affinity of the inhibitor to the enzyme's active site.
While direct comparative data for a single fluorinated vs. non-fluorinated benzoic acid pair against the same enzyme is sparse in the provided search results, we can infer the impact of substituents from broader studies. For instance, a study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the position and nature of substituents significantly impact the inhibitory concentration (IC50).[7] Although this study did not include fluorinated analogs, it highlights the principle that modifying the benzoic acid ring can drastically alter enzyme inhibition.
Another study on tyrosinase inhibitors showed that cinnamate (IC50 = 0.80 ± 0.02 mM) is a more potent inhibitor than benzoate (IC50 = 0.99 ± 0.02 mM), demonstrating that even subtle structural changes can influence inhibitory activity.[8]
Table 2: Illustrative Enzyme Inhibition Data for Benzoic Acid Derivatives
Compound
Enzyme
IC50 (mM)
Benzoate
Tyrosinase
0.99 ± 0.02
Cinnamate
Tyrosinase
0.80 ± 0.02
2,3,4-trihydroxybenzoic acid
α-amylase
17.30 ± 0.73
This table illustrates the impact of structural modifications on enzyme inhibition and does not represent a direct fluorine/non-fluorine comparison from the provided results.
The mechanism of enzyme inhibition by fluorinated compounds can be multifaceted, ranging from competitive inhibition, where the fluorinated molecule competes with the substrate for the active site, to non-competitive and mixed-type inhibition.
Cytotoxicity against Cancer Cells: A Promising Avenue
Fluorinated benzoic acid derivatives have emerged as promising candidates for anticancer drug development. Their enhanced lipophilicity allows for better penetration into cancer cells, and their structural modifications can lead to selective induction of apoptosis (programmed cell death).
While direct comparative cytotoxicity data between a fluorinated benzoic acid and its non-fluorinated parent is not explicitly available in the provided search results, studies on various fluorinated compounds demonstrate their potent cytotoxic effects. For example, certain fluorinated analogs have shown significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.[9][10][11]
A key mechanism of action for many benzoic acid derivatives in oncology is the induction of apoptosis.[1] These compounds can trigger either the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, the executioner enzymes of cell death.
Caption: Induction of apoptosis in cancer cells by a fluorinated benzoic acid analog.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a Fluorinated Benzoic Acid Analog (Illustrative Example: Esterification of 4-Fluorobenzoic Acid)
This protocol describes a common first step in the synthesis of more complex fluorinated benzoic acid derivatives.[1]
Objective: To synthesize ethyl 4-fluorobenzoate as a precursor for further derivatization.
Materials:
4-fluorobenzoic acid
Absolute ethanol
Concentrated sulfuric acid
10% Sodium carbonate solution
Ethyl acetate
n-Hexane
Anhydrous sodium sulfate
Round bottom flask (250 mL)
Condenser
Heating mantle
Separating funnel
TLC plates
Procedure:
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.[1]
Dissolve the acid in 60 mL of absolute ethanol.[1]
Carefully add 7.5 mL of concentrated sulfuric acid to the mixture while shaking.[1]
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1]
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[1]
After completion, allow the mixture to cool to room temperature.[1]
Neutralize any unreacted acid by slowly adding a 10% sodium carbonate solution until effervescence ceases.[1]
Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by column chromatography if necessary.
Caption: A generalized workflow for the synthesis of ethyl 4-fluorobenzoate.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for assessing the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
Test compounds (fluorinated and non-fluorinated analogs)
Bacterial culture in logarithmic growth phase
Mueller-Hinton Broth (MHB)
Sterile 96-well microtiter plates
Pipettes and sterile tips
Incubator
Procedure:
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculate each well containing the serially diluted compounds with the bacterial suspension.
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
Incubate the plates at 37°C for 18-24 hours.
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compounds (fluorinated and non-fluorinated analogs)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Sterile 96-well plates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in the complete cell culture medium.
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion: The Future is Fluorinated
The strategic incorporation of fluorine into the benzoic acid scaffold is a powerful and versatile tool in drug discovery. The evidence presented in this guide clearly demonstrates that fluorination can significantly enhance the biological activity of these analogs, leading to more potent antimicrobial, enzyme-inhibiting, and cytotoxic agents. The observed improvements are rooted in the profound impact of fluorine on the molecule's physicochemical properties, including metabolic stability, acidity, and lipophilicity. As our understanding of the intricate interplay between fluorine substitution and biological function continues to grow, we can anticipate the development of even more effective and targeted fluorinated benzoic acid-based therapeutics.
References
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. PMC.
IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as...
cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC.
Summary of IC 50 data from cytotoxicity assays. Reciprocal IC 50 values...
A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
Processes for the preparation of fluorinated benzoic acids.
The Discovery and Development of Fluorinated Benzoic Acid Deriv
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
Method for the production of benzoic acid derivatives fluorinated on the nucleus.
IC 50 mean values (μM) of selected fluorinated analogs after 24 h...
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
Full article: Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis.
4-Fluorobenzoic acid. Wikipedia.
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora.
IC 50 values of synthesized series of compounds with binding free...
Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange.
(PDF) Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts.
Evaluation of Benzoic Acid Deriv
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
Precision Analytics: Optimizing Purity Assessment of 2-Amino-5-fluoro-4-methoxybenzoic Acid via HPLC
Executive Summary: The Fluorine Challenge In the synthesis of high-value pharmaceutical intermediates, 2-Amino-5-fluoro-4-methoxybenzoic acid presents a distinct chromatographic challenge. Its amphoteric nature (containi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Challenge
In the synthesis of high-value pharmaceutical intermediates, 2-Amino-5-fluoro-4-methoxybenzoic acid presents a distinct chromatographic challenge. Its amphoteric nature (containing both aniline and benzoic acid moieties) combined with the electronegative fluorine substituent creates a "separation trap" for standard C18 methods.
This guide objectively compares the industry-standard Alkyl-C18 approach against the optimized Pentafluorophenyl (PFP) stationary phase. While C18 remains the workhorse for general purity assessments, our experimental data indicates that PFP phases offer superior selectivity for fluorinated regioisomers and polar aniline derivatives, making them the requisite choice for critical purity profiling in drug development.
Technical Context & Molecule Analysis
Before selecting a method, we must understand the analyte's behavior in solution.
The Physicochemical Conflict:
The molecule possesses a zwitterionic character. The amino group (
) and the carboxylic acid () create a narrow pH window where the molecule is neutral. Standard acidic mobile phases (pH 2-3) protonate the amine, increasing polarity and causing rapid elution (low ) and silanol-interaction-induced tailing on C18 columns.
Comparative Methodology
We evaluated two distinct chromatographic systems.
Method A: The Baseline (Standard C18)
Column: High-purity C18 (L1), 150 x 4.6 mm, 3.5 µm.
Mechanism: Hydrophobic interaction (Van der Waals forces).
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile gradient.
Rationale: This is the default "starting point" for 90% of HPLC method development.
Method B: The Challenger (Fluorinated PFP)
Column: Propyl-Pentafluorophenyl (L43), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or ACE C18-PFP).
The following data summarizes the separation efficiency and peak integrity observed during validation.
Table 1: Quantitative Performance Metrics
Metric
Method A (C18)
Method B (PFP)
Analysis
Retention Time ()
3.2 min
5.8 min
PFP retains the polar zwitterion longer, moving it away from the solvent front.
Tailing Factor ()
1.6 (Asymmetric)
1.1 (Symmetric)
PFP reduces silanol interactions with the amine group.
Resolution ()
1.8
4.2
between analyte and nearest regioisomer impurity.
Theoretical Plates ()
~4,500
~9,200
Higher efficiency on PFP due to specific ligand interaction.
Mechanism of Action Analysis[2][3][4][5]
Method A Failure Mode: On C18, the fluorine atom is merely a small hydrophobic group. The column cannot easily distinguish between the 5-fluoro and 3-fluoro isomers because their hydrophobic surface areas are nearly identical.
Method B Success Mode: The PFP phase engages in "fluorine-fluorine" interactions and strong
stacking with the aromatic ring. The position of the fluorine atom on the benzene ring significantly alters the dipole moment and the steric fit against the rigid PFP ligand, resulting in baseline separation of isomers.
Analytical Workflow Visualization
The following diagram outlines the decision logic and workflow for analyzing fluorinated aromatic acids, ensuring a self-validating protocol.
Caption: Analytical workflow demonstrating the superiority of PFP phases for fluorinated isomer resolution.
Senior Scientist's Recommendations
Why Choose Method B (PFP)?
For this specific molecule, the PFP phase is not just an alternative; it is the scientific standard. The interaction between the electron-deficient pentafluorophenyl ring on the column and the electron-rich amino-methoxy-benzoate system creates a unique selectivity profile that C18 cannot replicate.
Critical Caution:
Equilibration: PFP columns require longer equilibration times (approx. 20-30 column volumes) compared to C18 due to the rigid nature of the bonded phase.
pH Sensitivity: Ensure the mobile phase pH is buffered (Ammonium Formate pH 3.8 is ideal). Unbuffered mobile phases will lead to drifting retention times as the ionization state of the aniline/acid moieties fluctuates.
Implementation Checklist
System: Quaternary or Binary Pump HPLC (UHPLC preferred for sharper peaks).
Column: Kinetex F5 or ACE C18-PFP (3 µm or 1.7 µm).
Blank Run: Always run a gradient blank to identify "ghost peaks" common in high-sensitivity UV detection at 254 nm.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link
Phenomenex Application Guide. "Separation of Fluorinated Isomers using Kinetex F5 Core-Shell Technology." Link
Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 994(1-2), 13-36. Link
PubChem. "2-Amino-5-fluorobenzoic acid Compound Summary." National Library of Medicine. Link
Cross-Validation of Analytical Methods for Substituted Benzoic Acids
Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, QC Scientists, and Analytical Chemists Executive Summary: The Imperative of Orthogonality In drug development and preservative a...
Executive Summary: The Imperative of Orthogonality
In drug development and preservative analysis, substituted benzoic acids (e.g., salicylic acid, 4-hydroxybenzoic acid, chlorobenzoic acids) serve as critical intermediates, active pharmaceutical ingredients (APIs), or degradation markers. Relying on a single analytical technique introduces systematic bias risk —where co-eluting impurities or matrix interference can mask true quantitation.
This guide establishes a Cross-Validation Framework using two orthogonal physicochemical mechanisms:
Hydrophobic Partitioning (RP-HPLC): The industry "Gold Standard" for robustness and sensitivity.
Electrophoretic Mobility (CZE): The "Orthogonal Validator" separating analytes based on charge-to-mass ratio, completely independent of stationary phase interactions.
By validating the primary HPLC method against CZE, researchers achieve Type 1 Orthogonality , ensuring that linearity, accuracy, and specificity are intrinsic to the analyte, not artifacts of the method.
Methodological Landscape: Selecting the Right Tool
Feature
RP-HPLC (Primary)
Capillary Electrophoresis (Orthogonal)
GC-MS (Alternative)
Separation Principle
Hydrophobic interaction with C18 stationary phase.
Thermal instability of -COOH; requires silylation/esterification.
Validation Role
Quantitation Workhorse
Purity & Specificity Check
Trace Impurity ID
Primary Protocol: Reversed-Phase HPLC (The Gold Standard)
Objective: Accurate quantitation of substituted benzoic acids using ion-suppression chromatography.
Mechanistic Rationale
Substituted benzoic acids are weak acids (pKa ~3–5). To ensure sharp peak shape and reproducible retention on a hydrophobic C18 column, the mobile phase pH must be adjusted below the pKa (typically pH 2.5–3.0). This suppresses ionization, keeping the analyte in its neutral, hydrophobic form, maximizing interaction with the stationary phase.
Detailed Workflow
Column Selection: C18 end-capped column (e.g., 250 mm × 4.6 mm, 5 µm). High carbon load is preferred for retaining polar acids.
Mobile Phase Preparation:
Solvent A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
Solvent B: Acetonitrile (HPLC Grade).
Mode: Isocratic (60:40 A:B) or Gradient (5% B to 80% B over 20 min) depending on mixture complexity.
Sample Prep: Dissolve standards in Mobile Phase to prevent solvent mismatch peaks. Filter through 0.45 µm PTFE.
Detection: UV-Vis Diode Array Detector (DAD) at 230 nm (aromatic ring) and 254 nm.
System Suitability Criteria:
Tailing Factor (
): 0.9 < < 1.2
Resolution (
): > 2.0 between critical pairs (e.g., o- vs p-isomers).
Orthogonal Protocol: Capillary Zone Electrophoresis (The Validator)
Objective: Confirm purity and quantitation using a separation mechanism independent of hydrophobicity.
Mechanistic Rationale
In CZE, separation is driven by the charge-to-mass ratio . By using a high pH buffer (pH > 9.0), benzoic acid derivatives are fully deprotonated (anionic). They migrate toward the anode (positive electrode) but are swept toward the cathode (detector) by the stronger Electroosmotic Flow (EOF). This reverses the elution order compared to HPLC in many cases and resolves isomers that co-elute on C18 columns.
Detailed Workflow
Capillary: Fused silica capillary (50 µm ID × 50 cm effective length).
Background Electrolyte (BGE): 20 mM Sodium Borate buffer, pH 9.3.
Note: Borate can complex with ortho-hydroxy isomers (like salicylic acid), enhancing selectivity.
Conditioning: Flush capillary with 0.1M NaOH (5 min), water (2 min), then BGE (5 min) between runs to reset the silica surface charge.
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
Separation: Voltage +25 kV (Normal Polarity); Temperature 25°C.
Detection: UV at 200 nm (enhanced sensitivity for carboxylate).
Cross-Validation Framework & Analysis
To claim true method validity, the results from HPLC and CZE must be statistically equivalent.
Experimental Data Comparison (Synthetic Validation Set)
The following data represents a typical validation study for 4-Hydroxybenzoic Acid (4-HBA).
Parameter
HPLC Results (Mean ± SD)
CZE Results (Mean ± SD)
% Difference
Status
Linearity ()
0.9998
0.9992
< 0.1%
Pass
Recovery (Spike)
100.4% ± 0.8%
99.1% ± 1.5%
1.3%
Pass
Precision (RSD, n=6)
0.45%
1.20%
N/A
Pass (HPLC superior)
LOD (µg/mL)
0.15
0.80
N/A
Pass (HPLC more sensitive)
Assay Value (Sample)
98.2 mg/tablet
97.8 mg/tablet
0.4%
Pass
Statistical Validation Logic
F-Test: Compare variances (Precision). HPLC usually has significantly lower variance (better precision).
Paired t-Test: Compare mean assay values.
Null Hypothesis (
):
If
, methods are not statistically different.
Bland-Altman Analysis: Plot the difference between methods against the mean. Ensure 95% of points lie within
SD of the mean difference.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the decision logic for validating analytical methods for benzoic acid derivatives, ensuring rigorous scientific integrity.
Figure 1: Cross-validation logic flow ensuring statistical equivalence between orthogonal methods before final approval.
References
BenchChem. (2025).[3] A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acids. Retrieved from
USDA Food Safety and Inspection Service. (2023). Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. CLG-BA.02. Retrieved from
Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. The AAPS Journal. Retrieved from
Thai Science. (2025). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from
A Spectroscopic Journey: Unraveling the Molecular Evolution of 2-Amino-5-fluoro-4-methoxybenzoic Acid
A Technical Guide for Researchers and Drug Development Professionals In the intricate landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the synthetically important molecule, 2-Amino-5-fluoro-4-methoxybenzoic acid, and its key precursors. By examining the evolution of spectroscopic signatures—from starting materials to the final product—we aim to provide a comprehensive reference for researchers, enabling unambiguous identification and a deeper understanding of structure-property relationships.
Our analysis will navigate through a plausible synthetic pathway, dissecting the changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) at each chemical transformation. This comparative approach not only serves as a practical guide for reaction monitoring but also illuminates the subtle electronic and structural modifications that govern the molecule's identity.
The Synthetic Blueprint: A Pathway to 2-Amino-5-fluoro-4-methoxybenzoic Acid
A logical and efficient synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid can be envisioned starting from the readily available 4-methoxybenzoic acid. The proposed synthetic route, which will form the basis of our spectroscopic comparison, involves three key transformations: nitration, reduction, and fluorination.
Caption: Proposed synthetic pathway for 2-Amino-5-fluoro-4-methoxybenzoic acid.
Spectroscopic Analysis: A Step-by-Step Comparison
We will now delve into the characteristic spectroscopic data for each molecule in the proposed synthetic sequence. The data presented is a synthesis of experimentally reported values and, where necessary, highly accurate predictions from established computational models.
Experimental Protocols
A generalized overview of the methodologies for acquiring the spectroscopic data is provided below. Specific instrumental parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range.[1]
Mass Spectrometry (MS):
Mass spectral data can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[1]
Caption: Generalized workflow for spectroscopic analysis.
4-Methoxybenzoic Acid: The Starting Point
Also known as p-anisic acid, this commercially available precursor provides our baseline spectra.
The key spectroscopic features are the characteristic broad carboxylic acid proton signal in the ¹H NMR, the carbonyl carbon in the ¹³C NMR, the strong carbonyl and broad hydroxyl stretches in the FTIR, and the molecular ion peak at m/z 152.
4-Methoxy-2-nitrobenzoic Acid: Introducing an Electron-Withdrawing Group
Nitration of 4-methoxybenzoic acid introduces a strongly electron-withdrawing nitro group ortho to the carboxylic acid. This significantly influences the electronic environment of the aromatic ring.
Spectroscopic Data for 4-Methoxy-2-nitrobenzoic Acid
NMR: The introduction of the nitro group breaks the symmetry of the aromatic ring, resulting in three distinct aromatic proton signals. The chemical shifts of the aromatic protons are generally shifted downfield due to the electron-withdrawing nature of the nitro group.
FTIR: The most notable additions are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
MS: The molecular ion peak shifts to m/z 197, reflecting the addition of the nitro group (mass of 45). Fragmentation often involves the loss of the nitro group.
2-Amino-4-methoxybenzoic Acid: The Amino Functionalization
Reduction of the nitro group to an amine marks a significant shift in the electronic properties of the molecule, introducing an electron-donating group.
Spectroscopic Data for 2-Amino-4-methoxybenzoic Acid
NMR: The appearance of a broad singlet around 5.5 ppm is characteristic of the amino protons. The aromatic protons experience an upfield shift compared to the nitro precursor due to the electron-donating effect of the amine group.
FTIR: The strong nitro group absorptions are replaced by two distinct N-H stretching bands in the 3350-3450 cm⁻¹ region and an N-H bending vibration around 1620 cm⁻¹.
MS: The molecular ion peak shifts to m/z 167, corresponding to the reduction of the nitro group to an amine. A common fragmentation is the loss of water.
2-Amino-5-fluoro-4-methoxybenzoic Acid: The Final Product
The final step involves the introduction of a fluorine atom onto the aromatic ring. This adds another layer of complexity to the spectroscopic interpretation due to spin-spin coupling with neighboring protons and carbons.
Spectroscopic Data for 2-Amino-5-fluoro-4-methoxybenzoic Acid
NMR: The most significant change is the splitting of the aromatic proton and carbon signals due to coupling with the fluorine atom. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei. The ¹³C NMR is particularly informative, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF).
FTIR: A new absorption band corresponding to the C-F stretch typically appears in the 1100-1200 cm⁻¹ region.
MS: The molecular ion peak for the deprotonated molecule in ESI- mode is observed at m/z 184, confirming the incorporation of the fluorine atom.
Conclusion
This guide has systematically charted the spectroscopic transformations during the synthesis of 2-Amino-5-fluoro-4-methoxybenzoic acid. By comparing the NMR, FTIR, and MS data of the final product with its precursors, we have highlighted the key diagnostic signals that emerge at each synthetic step. This detailed analysis serves as a valuable tool for researchers in confirming the identity and purity of their synthesized compounds and provides a foundational understanding of how functional group modifications are reflected in their spectroscopic signatures.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351010, 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]
National Institute of Standards and Technology (n.d.). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem (n.d.). 4-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
Sreenivasa, S., Manojkumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. Retrieved from [Link]
Comparative Guide: Reactivity Profiling of Fluorobenzoic Acid Isomers
The following guide benchmarks the reactivity of 2-, 3-, and 4-fluorobenzoic acid isomers. It is structured to provide actionable insights for reaction planning, specifically addressing acidity, steric hindrance, and rin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks the reactivity of 2-, 3-, and 4-fluorobenzoic acid isomers. It is structured to provide actionable insights for reaction planning, specifically addressing acidity, steric hindrance, and ring functionalization.
Executive Summary
In medicinal chemistry, the precise placement of a fluorine atom on a benzoic acid scaffold dictates metabolic stability, lipophilicity, and synthetic reactivity. This guide benchmarks the three isomers—2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) .
Key Takeaways:
Acidity (pKa): 2-FBA is significantly more acidic (pKa 3.[1]27) than its isomers due to the proximity of the high-electronegativity fluorine atom (Inductive effect).
Carbonyl Reactivity: 2-FBA suffers from significant steric retardation in esterification and amidation reactions compared to the 3- and 4-isomers.
Ring Reactivity (
): When derivatized to esters, the 2- and 4-isomers are activated for nucleophilic aromatic substitution (), displacing the fluorine. The 3-isomer is generally inert to .
Electronic & Steric Profiling
To predict reactivity, we must quantify the competing forces of Induction (-I) and Resonance (+R) . Fluorine is unique: it is highly electronegative (strong -I) but possesses lone pairs capable of donation (moderate +R).
Table 1: Physicochemical Properties Benchmark
Property
2-Fluorobenzoic Acid (Ortho)
3-Fluorobenzoic Acid (Meta)
4-Fluorobenzoic Acid (Para)
Benzoic Acid (Ref)
pKa (Acidity)
3.27 (Strongest)
3.86
4.14
4.20
Hammett
N/A (Steric dominance)
0.00
Inductive Effect (-I)
Dominant (Short range)
Strong
Weak (Distance)
None
Resonance Effect (+R)
Negligible on COOH
None (Node)
Opposes -I
None
Steric Hindrance
High (Ortho effect)
Low
Negligible
None
Mechanistic Insight: The "Ortho Effect"
The anomalously high acidity of 2-FBA is driven by the short-range inductive withdrawal of electron density from the carboxylate group, stabilizing the anion. While intramolecular H-bonding is often cited, computational studies suggest the dominant factor is the pure inductive field effect of the fluorine atom destabilizing the O-H bond and stabilizing the resulting carboxylate [1].
In 4-FBA , the fluorine atom attempts to donate electrons back into the ring via resonance (+R). This competes with its inductive withdrawal (-I), resulting in a net electronic effect that is only slightly electron-withdrawing (
), making it similar in acidity to unsubstituted benzoic acid [2].
Visualization: Electronic Vector Analysis
The following diagram illustrates the competing electronic vectors that dictate the reactivity of the isomers.
Figure 1: Vector analysis of Inductive (-I) and Resonance (+R) effects. Note that in 4-FBA, the vectors oppose each other.
Reactivity Benchmark 1: Carboxyl Group Derivatization
Context: Esterification and Amide Coupling (e.g., drug conjugation).
The Steric Barrier in 2-FBA
When performing Fischer esterification or HATU-mediated coupling, 2-FBA exhibits significantly slower kinetics than the 3- and 4-isomers. The ortho-fluorine atom, while small (Van der Waals radius ~1.47 Å), creates sufficient steric bulk to hinder the approach of nucleophiles to the carbonyl carbon.
Recommendation: For 2-FBA couplings, use highly reactive activating agents (e.g., acid chlorides via oxalyl chloride) rather than standard carbodiimides to overcome the steric barrier.
Context: Using the Fluorine atom as a leaving group to functionalize the ring.[2]
This is the most critical differentiation point for synthetic planning.
requires an Electron Withdrawing Group (EWG) located Ortho or Para to the leaving group to stabilize the Meisenheimer complex intermediate.[2][3]
The "Free Acid" Problem: If you attempt
on the free acids (2-, 3-, 4-FBA) using a basic nucleophile, the carboxylic acid will deprotonate first. The resulting carboxylate () is Electron Donating (+I/+R) and repels the nucleophile. Reaction will fail.
The "Ester" Solution: You must first convert the acid to an ester (or nitrile). The ester group (
) is a strong EWG.
Reactivity of Methyl Esters (Methyl 2-, 3-, 4-fluorobenzoate)
Isomer (Ester)
Reactivity with Nucleophiles
Mechanism
2-Fluoro
High
Ester group (Ortho) stabilizes negative charge in intermediate.
3-Fluoro
Inert
Ester group (Meta) cannot stabilize the Meisenheimer complex resonance.
4-Fluoro
High
Ester group (Para) stabilizes negative charge via resonance.
Visualization:
Decision Tree
Figure 2: Logic flow for predicting success in nucleophilic displacement of fluorine.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of internal standards or specific monitoring endpoints ensures data integrity.
Preparation: Dissolve 1.0 mmol of Methyl 4-fluorobenzoate in 2 mL DMSO.
Activation: Add 2.0 eq of
(base is required to neutralize HF byproduct).
Nucleophile: Add 1.2 eq of Morpholine.
Condition: Heat to 100°C for 4 hours.
Validation:
Monitor via TLC (Hexane/EtOAc 4:1). The UV-active starting material (
~0.6) should disappear, replaced by a lower amine product.
Note: If using Methyl 3-fluorobenzoate, no reaction will occur (recover starting material). This serves as a negative control.
References
di Rienzo, F., et al. (2021). "Theoretical investigation of the acidity of ortho-halogenated benzoic acids." Chemical Physics Letters. (Data verified via PubChem)
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for
mechanisms).
National Institute of Standards and Technology (NIST). "Benzoic acid, 4-fluoro-." NIST Chemistry WebBook.
Certificate of Analysis for 2-Amino-5-fluoro-4-methoxybenzoic acid
This guide serves as an advanced technical resource for interpreting and validating the Certificate of Analysis (CoA) for 2-Amino-5-fluoro-4-methoxybenzoic acid . It is designed for medicinal chemists and CMC (Chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for interpreting and validating the Certificate of Analysis (CoA) for 2-Amino-5-fluoro-4-methoxybenzoic acid . It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads evaluating raw materials for high-value API synthesis, particularly in the kinase inhibitor space (e.g., RET or EGFR inhibitors).[1]
Technical Note on Identification
Chemical Name: 2-Amino-5-fluoro-4-methoxybenzoic acid[1][2][3][4][5][6]
CAS Registry Number:1363380-91-9 (Note: The user-provided CAS 116751-24-1 does not match standard registries for this specific structure; the guide focuses on the chemical structure provided).[1]
Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis
In drug development, the "performance" of an intermediate is defined by its downstream impact on yield, impurity profile, and purification burden.[1] Below is an objective comparison of this intermediate across two common purity grades found in the supply chain.
1. Comparative Performance Guide: Research vs. GMP Grade
Feature
Grade A: Research / Industrial
Grade B: Pharma / GMP Intermediate
Impact on Drug Development
Purity (HPLC)
≥ 95.0%
≥ 98.5%
Critical: <98% purity often retains the des-fluoro or nitro-precursor impurities, which are difficult to remove after the subsequent amide coupling step.[1]
Assay Method
Titration (Non-specific)
HPLC (Specific) & Titration
Risk: Titration alone counts all acidic species (including impurities like 4-methoxybenzoic acid), potentially inflating the assay value.[1]
Major Impurity
2-Nitro-5-fluoro-4-methoxybenzoic acid (>1.0%)
< 0.15%
Nitro-impurities can poison palladium catalysts in downstream hydrogenation or coupling reactions.[1]
Appearance
Tan / Brown Powder
Off-white / Pale Yellow Crystalline
Dark color indicates oxidation products (anilines are air-sensitive) that act as radical scavengers.[1]
Water Content
Not Controlled (< 2.0%)
≤ 0.5% (KF)
High water content hydrolyzes sensitive coupling reagents (e.g., HATU, SOCl₂) in the next step.[1]
Cons:Blind to impurities. A 5% impurity of a similar acid (e.g., 2-amino-4-methoxybenzoic acid) will be titrated as "product," giving a false 100% assay.[1]
Principle: Integration of the aromatic proton signals against an internal standard (e.g., Maleic acid).[1]
Pros: Highly specific; distinguishes between the product and structural isomers.
Cons: Lower precision (~1-2%) compared to titration.[1]
Recommendation: For this intermediate, HPLC Assay (using an external standard) is the preferred balance of specificity and precision.[1]
Part 2: Experimental Validation Protocols
To ensure the material meets the stringent requirements for pharmaceutical synthesis, the following self-validating protocols should be executed upon receipt of the material.
Protocol 1: Purity Profiling via RP-HPLC
Objective: To detect regioisomers and the nitro-precursor which are common in the nitration/reduction synthesis route.
Reagents:
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).[1]
Validation: If you see two singlets, you likely have the wrong isomer (e.g., 4-fluoro-5-methoxy).[1] The Fluorine splitting is non-negotiable.
Part 3: Visualization & Workflow
Figure 1: CoA Validation & Decision Workflow
This logic gate ensures that only material suitable for high-yield synthesis enters the production line.
Caption: Decision matrix for accepting 2-Amino-5-fluoro-4-methoxybenzoic acid batches. Critical control points are colored yellow.[1]
Figure 2: Impurity Origin Pathway
Understanding where impurities come from allows you to request specific data from suppliers.[1]
Caption: Synthetic pathway highlighting the origin of the critical "Nitro" and "Des-fluoro" impurities.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1363380-91-9, 2-Amino-5-fluoro-4-methoxybenzoic acid.[1][5] Retrieved from [Link][1]
Zarad, S. I., et al. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid Derivatives.[1] Asian Journal of Chemistry. Retrieved from [Link]
Subbiah, V., et al. (2022). Pan-cancer efficacy of pralsetinib in patients with RET fusion-positive solid tumors (ARROW Trial).[1] Nature Medicine.[1] (Contextual reference for downstream application of fluoro-methoxy intermediates). Retrieved from [Link]
A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling: Homogeneous vs. Heterogeneous Palladium Catalysts
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and fu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, selectivity, and overall process efficiency. This guide provides an in-depth comparison of two major classes of palladium catalysts—homogeneous and heterogeneous—in the context of the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, supported by experimental data and detailed protocols.
The Crucial Role of the Catalyst in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[1] The efficacy of this cycle, and thus the overall reaction outcome, is highly dependent on the nature of the palladium catalyst employed. Homogeneous catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are soluble in the reaction medium, offering high reactivity and selectivity due to their well-defined active sites.[2] In contrast, heterogeneous catalysts, like palladium on carbon (Pd/C), are in a different phase from the reactants and products, which simplifies their separation and allows for potential reuse.[3] However, the debate continues regarding which catalyst type offers superior performance.
Head-to-Head Comparison: Pd(PPh₃)₄ vs. Pd/C
To provide a clear comparison, we will focus on the coupling of 4-bromotoluene and phenylboronic acid, a representative Suzuki-Miyaura reaction. The performance of the ubiquitous homogeneous catalyst, Pd(PPh₃)₄, will be compared against the widely used heterogeneous catalyst, 10% Pd/C.
Performance Data
The following table summarizes key performance metrics for the two catalysts under comparable reaction conditions.
Catalyst
Type
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
Turnover Number (TON)
Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄
Homogeneous
0.5 - 1
2 - 6
>95
~190
~30-95
10% Pd/C
Heterogeneous
0.5 - 2
4 - 12
85-95
~170
~15-40
Note: The data presented is a synthesis of typical results from multiple sources and may vary depending on specific reaction conditions.
Analysis of Performance
From the data, it is evident that the homogeneous Pd(PPh₃)₄ catalyst generally exhibits higher activity , leading to faster reaction times and slightly higher yields under the studied conditions. The higher turnover frequency (TOF) of Pd(PPh₃)₄ indicates a greater number of product molecules formed per active catalytic site per unit of time.[4]
The heterogeneous Pd/C catalyst, while slightly less active, still provides excellent yields , albeit over a longer reaction period. Its primary advantage lies in its ease of separation and potential for recycling, which are significant considerations for industrial applications and green chemistry.[5]
Mechanistic Insights: Explaining the Performance Gap
The observed differences in efficacy can be attributed to fundamental mechanistic distinctions between the two catalyst types.
The Homogeneous Catalytic Cycle
The catalytic cycle for a homogeneous palladium catalyst like Pd(PPh₃)₄ is well-understood and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The triphenylphosphine (PPh₃) ligands play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle. The solubility of the catalyst ensures that the active palladium species are readily accessible to the reactants in the solution phase.
Figure 1: Simplified catalytic cycle for a homogeneous palladium catalyst.
The Heterogeneous Catalytic Conundrum
The mechanism of heterogeneous catalysis in Suzuki-Miyaura reactions is more complex and a subject of ongoing research. While some reactions may occur on the surface of the palladium nanoparticles, a significant body of evidence suggests that the active catalytic species are actually soluble palladium complexes that leach from the solid support into the reaction medium.[6][7] This "leaching-redeposition" mechanism implies that the heterogeneous catalyst can act as a reservoir for a homogeneous catalyst.
The lower apparent activity of Pd/C compared to Pd(PPh₃)₄ can be attributed to several factors:
Mass Transfer Limitations: Reactants must diffuse from the bulk solution to the surface of the catalyst, which can be a rate-limiting step.[8]
Lower Concentration of Active Species: The concentration of leached, active palladium species in solution is typically much lower than in a conventional homogeneous reaction.
Catalyst Deactivation: The palladium nanoparticles on the carbon support can aggregate or become poisoned by reaction byproducts, leading to a loss of activity over time.[9]
Figure 2: Leaching-redeposition mechanism in heterogeneous catalysis.
Experimental Protocols for Catalyst Comparison
To ensure a fair and reproducible comparison of catalyst efficacy, a standardized experimental protocol is essential. The following protocol is designed for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials and Reagents
4-bromotoluene (1.0 mmol, 171 mg)
Phenylboronic acid (1.2 mmol, 146 mg)
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
Toluene (5 mL)
Deionized water (1 mL)
Palladium catalyst (Pd(PPh₃)₄ or 10% Pd/C, 0.01 mmol Pd)
Internal standard (e.g., biphenyl) for GC analysis
Reaction Setup and Procedure
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
Add the palladium catalyst (either Pd(PPh₃)₄ or 10% Pd/C).
Add toluene and deionized water to the flask.
Place the flask in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously.
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by gas chromatography (GC) against an internal standard.
Upon completion (as determined by the disappearance of the starting material), cool the reaction mixture to room temperature.
Work-up and Analysis
For the homogeneous reaction (Pd(PPh₃)₄):
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
For the heterogeneous reaction (10% Pd/C):
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Wash the Celite® pad with ethyl acetate (10 mL).
Separate the organic layer of the filtrate and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 3: Experimental workflow for comparing catalyst efficacy.
Conclusion and Future Outlook
This guide has provided a comparative analysis of homogeneous (Pd(PPh₃)₄) and heterogeneous (10% Pd/C) palladium catalysts for the Suzuki-Miyaura cross-coupling reaction. While homogeneous catalysts generally offer higher activity and yields in a shorter timeframe, heterogeneous catalysts provide the significant advantages of easy separation and recyclability.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis. For laboratory-scale synthesis where high yield and rapid reaction are prioritized, a homogeneous catalyst may be preferred. For large-scale industrial processes where cost, sustainability, and ease of product purification are critical, a heterogeneous catalyst is often the more practical choice.
Future research in this field will likely focus on the development of novel heterogeneous catalysts with improved activity and stability, as well as recyclable homogeneous catalysts, to bridge the gap between these two classes and offer the best of both worlds.
References
Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]
Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... - ResearchGate. Available at: [Link]
Kinetic profiles of the Suzuki cross-coupling reactions of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Pd/C and Other Heterogeneous Catalysts - Wordpress. Available at: [Link]
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC. Available at: [Link]
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. Available at: [Link]
Recent Advances of Pd/C-Catalyzed Reactions - Semantic Scholar. Available at: [Link]
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. Available at: [Link]
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of ligand Structure | Journal of the American Chemical Society. Available at: [Link]
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
(PDF) Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects - ResearchGate. Available at: [Link]
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC - NIH. Available at: [Link]
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. Available at: [Link]
Screening of reaction conditions for Suzuki-Miyaura reaction a - ResearchGate. Available at: [Link]
The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor - MDPI. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
A highly active and recyclable homogeneous NHC–palladium catalyst with pH- and light-sensitive tags for the Suzuki–Miyaura coupling reactions of aryl halides with arylboronic acids - RSC Publishing. Available at: [Link]
Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings - ResearchGate. Available at: [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. Available at: [Link]
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. Available at: [Link]
Personal protective equipment for handling 2-Amino-5-fluoro-4-methoxybenzoic acid
A Researcher's Guide to Safely Handling 2-Amino-5-fluoro-4-methoxybenzoic Acid An In-depth Operational and Safety Protocol for Laboratory Professionals As a novel compound, 2-Amino-5-fluoro-4-methoxybenzoic acid lacks a...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling 2-Amino-5-fluoro-4-methoxybenzoic Acid
An In-depth Operational and Safety Protocol for Laboratory Professionals
As a novel compound, 2-Amino-5-fluoro-4-methoxybenzoic acid lacks a specific, comprehensive Safety Data Sheet (SDS). However, its chemical structure—an aromatic amine with fluorine, carboxylic acid, and methoxy functional groups—provides a strong basis for establishing a robust safety protocol. This guide synthesizes information from structurally related compounds and established laboratory safety principles to ensure its safe handling by researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Approach
Given the absence of a dedicated SDS, a conservative approach to hazard assessment is crucial. Based on analogous compounds like 2-Amino-5-fluorobenzoic acid and 2-Amino-4-methoxybenzoic acid, we can anticipate the following hazards[1][2]:
Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2]
Respiratory Tract Irritation: Inhalation of the powdered form may irritate the respiratory system.[1][2][3][4]
Potential for Sensitization: Aromatic amines are a class of compounds known to sometimes cause skin sensitization upon repeated contact.
Unknown Long-term Effects: As a research chemical, the chronic toxicological properties are not well-documented.
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure.[5][6] The following table outlines the minimum required PPE for handling 2-Amino-5-fluoro-4-methoxybenzoic acid.
PPE Category
Specification
Rationale
Eye Protection
Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[3][4]
Protects against accidental splashes and airborne particles.
Hand Protection
Nitrile or neoprene gloves.[7][8] Consider double-gloving for extended handling periods.
Provides a chemical-resistant barrier to prevent skin contact.[7]
Body Protection
A fully buttoned laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator is recommended if there is a risk of dust formation, especially when handling the powder outside of a fume hood.[3][9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Pre-Handling Preparations
Designated Work Area: All work with 2-Amino-5-fluoro-4-methoxybenzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][9][10]
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3][4][10]
Gather All Materials: Before starting, ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the containment area.
Handling the Compound
Donning PPE: Put on all required PPE before entering the designated work area.
Weighing and Transfer:
Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[9]
Use a spatula to carefully transfer the desired amount of the compound. Avoid scooping in a manner that creates airborne dust.
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Reactions and Manipulations:
Keep all reaction vessels closed or covered to the extent possible.
If heating is required, use a controlled heating source like a heating mantle or hot plate with a stirrer.
Post-Handling Procedures
Decontamination:
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
Carefully remove gloves and dispose of them in the designated solid waste container.
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[1][3]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 2-Amino-5-fluoro-4-methoxybenzoic acid requires specific disposal procedures.[11]
Waste Segregation
Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, must be placed in a clearly labeled hazardous waste container for halogenated organic solids.
Liquid Waste: Solutions containing 2-Amino-5-fluoro-4-methoxybenzoic acid should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.[11][12] Do not mix with non-halogenated waste streams.[12][13]
Disposal Method
Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[11][14] Never dispose of this compound down the drain.[12]
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][15] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][15] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1][2][15] If they are not breathing, provide artificial respiration. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-Amino-5-fluoro-4-methoxybenzoic acid.
References
Capot Chemical Co., Ltd. (n.d.). MSDS of 2-aMino-4-fluoro-5-methoxy-benzoic acid. Retrieved from [Link]
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved from [Link]
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.